molecular formula C16H24N2 B1326558 1-Benzyl-1,9-diazaspiro[5.5]undecane CAS No. 1100748-68-2

1-Benzyl-1,9-diazaspiro[5.5]undecane

Katalognummer: B1326558
CAS-Nummer: 1100748-68-2
Molekulargewicht: 244.37 g/mol
InChI-Schlüssel: QKKQOABRVDBFKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1,9-diazaspiro[5.5]undecane is a useful research compound. Its molecular formula is C16H24N2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzyl-1,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-6-15(7-3-1)14-18-13-5-4-8-16(18)9-11-17-12-10-16/h1-3,6-7,17H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKQOABRVDBFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2(C1)CCNCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649125
Record name 1-Benzyl-1,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100748-68-2
Record name 1-(Phenylmethyl)-1,9-diazaspiro[5.5]undecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1100748-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-1,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,9-diazaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Benzyl-1,9-diazaspiro[5.5]undecane fundamental properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzyl-1,9-diazaspiro[5.5]undecane: Core Properties, Synthesis, and Therapeutic Context

Introduction

The 1,9-diazaspiro[5.5]undecane framework represents a class of privileged heterocyclic scaffolds in medicinal chemistry. These structures, characterized by two piperidine rings fused at a single spirocyclic carbon, offer a rigid, three-dimensional architecture that is highly desirable for creating potent and selective therapeutic agents.[1] The defined spatial orientation of substituents allows for precise interaction with biological targets. This guide focuses on a specific derivative, this compound, providing a detailed examination of its fundamental properties, a plausible and detailed synthetic approach, and an exploration of its potential within the broader context of bioactive diazaspirocycles. While many biologically active compounds in this class feature substitution at the 9-position, derivatization at the 1-position, as seen in this molecule, offers unique vectors for structural modification and exploration.[1]

This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this specific chemical entity as a building block or potential lead compound.

Physicochemical and Structural Properties

The core identity of this compound is defined by its unique spirocyclic structure, which imparts distinct physicochemical characteristics relevant to its behavior in both chemical and biological systems.

Core Molecular Identifiers

A summary of the fundamental properties and identifiers for this compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₆H₂₄N₂[2]
Molecular Weight 244.38 g/mol N/A
Monoisotopic Mass 244.19395 Da[2]
SMILES C1CCN(C2(C1)CCNCC2)CC3=CC=CC=C3[2]
InChIKey QKKQOABRVDBFKQ-UHFFFAOYSA-N[2]
Predicted XlogP 2.5[2]
Structural Analysis

The defining feature of the 1,9-diazaspiro[5.5]undecane scaffold is the quaternary spiro-carbon that joins two piperidine rings. This arrangement locks the rings in a relatively fixed orientation, reducing conformational flexibility compared to acyclic or monocyclic analogues. The benzyl group at the N-1 position adds significant steric bulk and lipophilicity. The nitrogen at the N-9 position remains a secondary amine, providing a crucial site for hydrogen bonding or further functionalization. The overall structure is sp³-rich, a characteristic increasingly sought in modern drug discovery to improve compound properties and escape "flatland" chemistry.[3]

Synthesis and Characterization

Proposed Retrosynthetic Strategy

The proposed synthesis hinges on the construction of the second piperidine ring onto a pre-existing N-benzyl-4-piperidone core. This can be achieved through a multi-step sequence involving the introduction of a nitrogen-containing sidechain, followed by intramolecular cyclization.

G Target This compound Intermediate1 N-Benzyl-4-cyano-4-(2-cyanoethyl)piperidine Target->Intermediate1 Reductive Cyclization (e.g., H₂, Raney Ni) Intermediate2 N-Benzyl-4-piperidone Intermediate1->Intermediate2 Strecker-type reaction followed by Michael addition Reagent1 Acrylonitrile Reagent2 KCN / Acid

Caption: Proposed retrosynthetic pathway for this compound.

Experimental Protocol: A Plausible Pathway

The following protocol is a predictive, step-by-step methodology derived from analogous chemical transformations. It is designed to be a self-validating system where the successful isolation and characterization of each intermediate confirms the viability of the subsequent step.

Step 1: Synthesis of N-Benzyl-4-cyano-4-(2-cyanoethyl)piperidine

  • Rationale: This key step introduces the necessary carbon and nitrogen atoms for the second ring. A one-pot reaction combining a Strecker-type synthesis with a subsequent Michael addition is an efficient approach.

  • Procedure:

    • To a stirred solution of N-benzyl-4-piperidone (1.0 eq) in methanol at 0 °C, add a solution of potassium cyanide (1.1 eq) in water.

    • Slowly add hydrochloric acid (1.1 eq) while maintaining the temperature below 5 °C. Stir for 2 hours.

    • Add acrylonitrile (1.5 eq) followed by a catalytic amount of a strong base (e.g., Triton B).

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the dinitrile intermediate.

Step 2: Reductive Cyclization to this compound

  • Rationale: High-pressure catalytic hydrogenation is a powerful method for reducing nitriles to primary amines, which can then undergo spontaneous intramolecular cyclization to form the desired piperidine ring.

  • Procedure:

    • Dissolve the dinitrile intermediate from Step 1 in ethanol in a high-pressure hydrogenation vessel.

    • Add Raney Nickel (approx. 10% by weight) as the catalyst.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 bar) and heat to 80-100 °C.

    • Maintain stirring and monitor the reaction by observing hydrogen uptake.

    • After 12-24 hours, cool the reactor, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude oil can be purified by vacuum distillation or crystallization of a salt (e.g., hydrochloride) to yield the final product, this compound.

Expected Spectroscopic Signatures

Characterization of the final product would rely on standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.2-7.4 ppm (m, 5H, Ar-H of benzyl group)

    • δ 3.5 ppm (s, 2H, -CH₂-Ph)

    • δ 2.5-3.0 ppm (m, 8H, protons on carbons adjacent to nitrogen)

    • δ 1.4-1.8 ppm (m, 8H, remaining piperidine ring protons)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~138 ppm (quaternary Ar-C)

    • δ ~129, 128, 127 ppm (Ar-CH)

    • δ ~63 ppm (-CH₂-Ph)

    • δ ~50-60 ppm (piperidine carbons adjacent to N)

    • δ ~45 ppm (spiro-carbon)

    • δ ~30-40 ppm (remaining aliphatic carbons)

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the [M+H]⁺ peak at m/z 245.20. A prominent fragment at m/z 91, corresponding to the benzyl cation [C₇H₇]⁺, would be highly characteristic.

Table of Predicted Mass Spectrometry Adducts

Adductm/z
[M+H]⁺ 245.20123
[M+Na]⁺ 267.18317
[M+K]⁺ 283.15711
[M]⁺ 244.19340
Data predicted by PubChemLite.[2]

Biological Activity and Therapeutic Potential

While direct biological data for this compound is sparse, the parent scaffold is a well-established pharmacophore with diverse biological activities.[1][5] Derivatives have shown potential in treating a range of disorders, from metabolic diseases to central nervous system conditions.[1]

Established Activities of the 1,9-Diazaspiro[5.5]undecane Scaffold
  • Obesity and Metabolic Disorders: Certain derivatives act as inhibitors of acetyl-CoA carboxylase (ACC) or as antagonists of the neuropeptide Y receptor, both of which are key targets in the regulation of appetite and energy metabolism.[1]

  • Pain Management: The rigid scaffold is suitable for designing ligands for various receptors and ion channels involved in nociception.

  • Immune System Modulation: Fused 1,9-diazaspiro[5.5]undecane derivatives have been investigated as inhibitors of chemokine receptors like CXCR3, which play a role in inflammatory responses.[1]

  • Cardiovascular and Endocrine Disorders: One imidazole-fused derivative was identified as a specific inhibitor of aldosterone synthase (CYP11B2), highlighting its potential for treating conditions related to aldosterone excess.[1]

G cluster_cns CNS & Pain cluster_metabolic Metabolic Disorders cluster_immune Immune & Inflammatory cluster_endocrine Endocrine Disorders Scaffold 1,9-Diazaspiro[5.5]undecane Core Scaffold NPY_Receptor Neuropeptide Y Receptor (Antagonism) Scaffold->NPY_Receptor Obesity ACC Acetyl-CoA Carboxylase (Inhibition) Scaffold->ACC Obesity CXCR3 CXCR3 Receptor (Inhibition) Scaffold->CXCR3 Inflammation CYP11B2 Aldosterone Synthase (Inhibition) Scaffold->CYP11B2 Hypertension

Caption: Potential therapeutic targets of the 1,9-diazaspiro[5.5]undecane scaffold.

Role of the 1-Benzyl Group

The benzyl group on the N-1 nitrogen of the target molecule can serve several purposes. It may act as a simple protecting group, which can be removed in a later synthetic step to allow for further derivatization at the N-1 position. Alternatively, it could be a key pharmacophoric feature, engaging in hydrophobic or π-stacking interactions within a receptor binding pocket. The specific biological profile of this compound remains an open area for investigation and represents an opportunity for new discoveries.

Conclusion

This compound is a structurally compelling molecule built upon a privileged heterocyclic core. While its specific properties are not extensively documented, a robust understanding of its physicochemical nature, a plausible and detailed synthetic strategy, and its potential biological relevance can be established through analysis of related compounds. Its sp³-rich, rigid framework makes it an attractive building block for constructing complex molecules in drug discovery programs. The presented synthetic protocol offers a clear and actionable pathway for its preparation, enabling further research into the untapped therapeutic potential of this specific N-1 substituted diazaspirocycle.

References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]

  • Belyakov, S., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. Available at: [Link]

  • Meyers, M. J., et al. (2018). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • de la Torre, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Not found in search results.
  • de la Torre, A., et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. University of Iowa Institutional Repository. Available at: [Link]

  • Not found in search results.
  • Request PDF. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]

  • Not found in search results.
  • PubChemLite. (n.d.). 9-benzyl-1,9-diazaspiro[5.5]undecane. Retrieved from [Link]

  • Not found in search results.
  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Available at: [Link]

  • ePrints Soton - University of Southampton. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. Available at: [Link]

Sources

1-Benzyl-1,9-diazaspiro[5.5]undecane chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 1-Benzyl-1,9-diazaspiro[5.5]undecane: Chemical Structure, Synthesis, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is relentless. Spirocyclic scaffolds have emerged as a class of "privileged structures" due to their inherent three-dimensionality.[1] This rigid, non-planar architecture provides a fixed orientation for appended functional groups, which can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles compared to their more flexible acyclic or planar aromatic counterparts.[2] The 1,9-diazaspiro[5.5]undecane core, a motif of two fused piperidine rings, represents a particularly versatile template for exploring new chemical space in drug discovery. This guide focuses on a key derivative, this compound, providing a deep dive into its structure, a representative synthesis, and the analytical methodologies required for its robust characterization.

Core Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring two piperidine rings sharing a single quaternary carbon atom, known as the spiro center. One of the nitrogen atoms is substituted with a benzyl group.

  • Molecular Formula: C₁₆H₂₄N₂[3]

  • Molecular Weight: 244.38 g/mol

  • Key Structural Features:

    • Spirocyclic Core: A rigid framework composed of two six-membered rings.

    • Asymmetric Nitrogens: The molecule contains a tertiary amine (N1, benzylated) and a secondary amine (N9), offering differential reactivity for selective functionalization.

    • Benzyl Group: This substituent not only imparts specific steric and electronic properties but also serves as a crucial protecting group that can be readily cleaved to unmask the N1 amine for further synthetic elaboration.

The three-dimensional nature of this scaffold is paramount. It allows chemists to project substituents into defined vectors of space, a critical factor for optimizing interactions with complex biological targets such as enzymes and receptors.

Caption: Chemical structure of this compound.

Synthesis: A Representative Protocol

The synthesis of diazaspiro[5.5]undecanes can be approached through various strategies, often tailored to the desired substitution pattern.[4] A common and robust method involves the construction of the spirocyclic core via an intramolecular cyclization process. The following protocol is a representative, generalized procedure based on established methodologies for similar scaffolds.[5][6]

Causality Behind Experimental Choices: The choice of a multi-step synthesis allows for controlled construction of the complex spirocyclic system from simpler, commercially available starting materials. Using protecting groups is essential to manage the reactivity of the two distinct nitrogen atoms, enabling selective functionalization. The final cyclization step is often the most critical, relying on the formation of an iminium ion intermediate that undergoes intramolecular attack to forge the spiro-junction.

cluster_0 Precursor Synthesis cluster_1 Chain Elongation & Cyclization cluster_2 Final Product A 1. N-Benzylation of 4-Piperidone B 2. Knoevenagel Condensation with Cyanoacetate A->B Forms Intermediate A C 3. Michael Addition with Acrylonitrile B->C Forms Intermediate B D 4. Reductive Cyclization (e.g., using H₂, Pd/C) C->D Forms Intermediate C E This compound D->E

Caption: Generalized workflow for the synthesis of the diazaspiro[5.5]undecane core.

Step-by-Step Experimental Protocol

PART A: Synthesis of Benzyl-Protected Piperidone Acrylonitrile

  • N-Benzylation: To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent like ethanol, add potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl chloride (1.1 eq) and heat the reaction to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed. Cool, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via column chromatography to yield 1-benzyl-4-piperidone.

  • Knoevenagel Condensation: Combine 1-benzyl-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene. Add a catalytic amount of piperidine and acetic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After 4-8 hours, or upon completion by TLC, cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often used directly in the next step.

  • Michael Addition: Dissolve the product from the previous step in ethanol. Add sodium ethoxide (1.2 eq) and acrylonitrile (1.5 eq). Stir the reaction at room temperature for 12-24 hours. Neutralize with acetic acid and concentrate under reduced pressure. Extract the product with ethyl acetate, wash with water, and dry. Purify by column chromatography to obtain the dinitrile precursor.

PART B: Reductive Cyclization to Form the Spiro-Core

  • Hydrogenation and Cyclization: Dissolve the dinitrile precursor in methanol or ethanol in a high-pressure hydrogenation vessel. Add a catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C). Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70 °C. The reaction reduces both nitrile groups to primary amines, one of which undergoes spontaneous intramolecular cyclization onto the other piperidine ring to form the spirocycle.

  • Work-up and Purification: After the reaction is complete (monitored by pressure drop or TLC/GC-MS), carefully vent the hydrogen and filter the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute HCl and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the organic layer, concentrate, and purify by vacuum distillation or column chromatography to yield this compound.

Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the final compound is non-negotiable. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

Data Presentation: Expected Spectroscopic Features
Analytical TechniqueParameterExpected Result & Justification
¹H NMR Chemical Shifts (δ)~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.[7] ~3.5 ppm (s, 2H): Methylene protons (CH₂) of the benzyl group, appearing as a singlet adjacent to the nitrogen. ~1.5-3.0 ppm (complex m, 16H): Overlapping multiplets corresponding to the 8 sets of methylene protons in the two piperidine rings. Protons alpha to the nitrogen atoms will be further downfield. ~1.5-2.5 ppm (br s, 1H): The N-H proton of the secondary amine, often broad and its position is concentration-dependent.
¹³C NMR Chemical Shifts (δ)~138 ppm: Quaternary aromatic carbon of the benzyl group. ~127-129 ppm: Aromatic CH carbons of the benzyl group. ~63 ppm: Benzyl CH₂ carbon. ~50-60 ppm: Carbons adjacent to nitrogen atoms in the piperidine rings. ~35-40 ppm: The key quaternary spiro carbon signal. ~20-30 ppm: Remaining aliphatic carbons of the piperidine rings.
Mass Spec. (EI) Fragmentation (m/z)244 (M⁺): The molecular ion peak, confirming the molecular weight.[3] 153 ([M-91]⁺): A very prominent peak resulting from the loss of the benzyl radical (C₇H₇•), which rearranges to the stable tropylium cation (m/z 91). This is a hallmark fragmentation for benzylamines. 91 ([C₇H₇]⁺): The tropylium cation itself, often the base peak.
FT-IR Wavenumbers (cm⁻¹)~3300 cm⁻¹ (weak-medium, sharp): N-H stretch of the secondary amine.[8] ~3030 cm⁻¹ (weak): Aromatic C-H stretching. ~2850-2950 cm⁻¹ (strong): Aliphatic C-H stretching from the piperidine and benzyl CH₂ groups. ~1450-1600 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

Utility in Drug Development

The this compound scaffold is not merely a synthetic curiosity; it is a strategic starting point for the development of novel therapeutics.

  • As a Privileged Scaffold: Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for a wide range of biological activities, including treatments for obesity, pain, and various central nervous system disorders.[9] The defined three-dimensional structure is key to achieving high-affinity interactions with specific biological targets.

  • The Role of the Benzyl Group: In many synthetic campaigns, the benzyl group serves as a reliable protecting group for the N1 position. Its true value lies in its selective removability. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) or transfer hydrogenation can cleanly cleave the benzyl group, a process known as debenzylation.[10][11] This unmasks a reactive secondary amine at the N1 position, which becomes a handle for further diversification. This allows for the construction of large chemical libraries where a common spirocyclic core is decorated with a wide variety of substituents, a crucial strategy in lead optimization.

References

  • Request PDF. (2026). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available at: [Link]

  • PubMed Central (PMC). (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • Organic Chemistry Portal. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available at: [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Request PDF. (2026). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Available at: [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available at: [Link]

  • Google Books. Basic 1H- and 13C-NMR Spectroscopy.
  • Semantic Scholar. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Semantic Scholar. (2016). Rapid screening and identification of glycoside compounds from tobacco by high performance liquid chromatography/electrospray ionization linear ion-trap tandem mass spectrometry and electrospray ionization orbitrap mass spectrometry. Available at: [Link]

  • University of Puget Sound. Mass Spectrometry: Fragmentation. Available at: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Available at: [Link]

  • PubChem. 1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Available at: [Link]

  • PubMed Central (PMC). (2026). Alkene Hydrobenzylation by a Single Catalyst That Mediates Iterative Outer-Sphere Steps. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

An In-Depth Technical Guide to 9-Benzyl-1,9-diazaspiro[5.5]undecane: Synthesis, Identification, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: The initial topic requested was "1-Benzyl-1,9-diazaspiro[5.5]undecane." However, a comprehensive search of the chemical literature and databases indicates that the more predominantly synthesized and studied isomer is 9-Benzyl-1,9-diazaspiro[5.5]undecane . This guide will, therefore, focus on this specific compound, CAS Number 1100748-66-0 .

Introduction

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. The introduction of a benzyl group at the N9 position yields 9-Benzyl-1,9-diazaspiro[5.5]undecane, a versatile intermediate and a key building block in the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of the synthesis, characterization, and known applications of 9-Benzyl-1,9-diazaspiro[5.5]undecane, tailored for researchers, scientists, and professionals in drug development.

The 1,9-diazaspiro[5.5]undecane structure consists of two piperidine rings spiro-fused at the 2 and 4 positions of the respective rings.[1] This spirocyclic system imparts conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. Bioactive compounds containing this core often have substituents at the N1 and/or N9 positions, with the N9 position being a common point of attachment for further derivatization.[1]

Molecular Identification

A clear and unambiguous identification of 9-Benzyl-1,9-diazaspiro[5.5]undecane is paramount for any research and development endeavor. The key identifiers and physicochemical properties are summarized in the table below.

IdentifierValueSource
CAS Number 1100748-66-0
Molecular Formula C₁₆H₂₄N₂[2]
Molecular Weight 244.38 g/mol
Monoisotopic Mass 244.19395 Da[2]
Predicted XlogP 2.5[2]

Synthesis of the 1,9-Diazaspiro[5.5]undecane Scaffold

A generalized, multi-step synthetic approach to the 1,9-diazaspiro[5.5]undecane core is outlined below. The final benzylation at the N9 position would be a subsequent step.

Generalized Synthetic Workflow

Synthesis_Workflow Generalized Synthesis of 9-Benzyl-1,9-diazaspiro[5.5]undecane A Starting Material (e.g., Substituted Pyridine) B Ring Formation/Modification A->B Cyclization/Functionalization C Intermediate with Piperidine Ring A D Spirocyclization B->D Coupling C->D Intramolecular Cyclization E 1,9-Diazaspiro[5.5]undecane Core D->E F N-Benzylation D->F Purification G 9-Benzyl-1,9-diazaspiro[5.5]undecane F->G Benzyl Halide, Base

Caption: Generalized workflow for the synthesis of 9-Benzyl-1,9-diazaspiro[5.5]undecane.

Detailed Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 9-Benzyl-1,9-diazaspiro[5.5]undecane. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically in the 7.2-7.4 ppm range and the benzylic methylene protons), as well as complex multiplets for the protons on the two piperidine rings.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the spirocyclic core will have characteristic chemical shifts.

While specific experimental spectra for 9-Benzyl-1,9-diazaspiro[5.5]undecane are not widely published, general principles of NMR spectroscopy can be applied for structural elucidation.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate molecular weight, which can be used to confirm the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to elucidate the connectivity of the molecule.

Predicted mass spectral data from PubChem for C₁₆H₂₄N₂ suggests the following adducts:[2]

AdductPredicted m/z
[M+H]⁺245.20123
[M+Na]⁺267.18317
[M-H]⁻243.18667
Experimental Workflow for Identification

Identification_Workflow Analytical Workflow for Compound Identification Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Assess Purity - Determine Eluent for Column Start->TLC Column Column Chromatography - Purification TLC->Column Pure Purified Compound Column->Pure NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Structural Elucidation Pure->NMR MS Mass Spectrometry (HRMS, MS/MS) - Molecular Formula - Fragmentation Pattern Pure->MS FTIR FTIR Spectroscopy - Functional Group Analysis Pure->FTIR Final Confirmed Structure of 9-Benzyl-1,9-diazaspiro[5.5]undecane NMR->Final MS->Final FTIR->Final

Caption: A logical workflow for the purification and structural confirmation of the target compound.

Applications in Drug Discovery and Research

The 1,9-diazaspiro[5.5]undecane scaffold is a component of molecules investigated for a range of biological activities, highlighting the potential utility of its derivatives, including 9-Benzyl-1,9-diazaspiro[5.5]undecane, as intermediates or as final compounds in drug discovery programs.

  • Obesity and Metabolic Disorders: Compounds containing the 1,9-diazaspiro[5.5]undecane moiety have shown antagonism towards the Neuropeptide Y (NPY) Y5 receptor and the melanin-concentrating hormone receptor 1 (MCH-R1), both of which are implicated in the regulation of feeding behavior.[1]

  • Pain and Inflammation: Derivatives of this scaffold have been explored as neurokinin (NK1) antagonists, which have potential applications in pain and inflammatory conditions.[1]

  • Immune System Modulation: The related 3,9-diazaspiro[5.5]undecane core has been used to develop antagonists for the GABA-A receptor, with potential applications in immunomodulation.

The benzyl group in 9-Benzyl-1,9-diazaspiro[5.5]undecane can serve multiple purposes. It can be a key pharmacophoric feature, interacting with a biological target, or it can act as a protecting group for the N9 nitrogen, to be removed in a later synthetic step to allow for further functionalization.

Conclusion

9-Benzyl-1,9-diazaspiro[5.5]undecane is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its rigid spirocyclic core and the presence of a versatile benzyl group make it an attractive building block for creating diverse and complex molecules. While detailed, publicly available experimental data for this specific compound is limited, the well-established chemistry of the 1,9-diazaspiro[5.5]undecane scaffold provides a solid foundation for its synthesis and derivatization. A thorough analytical characterization, employing NMR and mass spectrometry, is crucial to ensure the identity and purity of the compound for its successful application in research and development.

References

  • Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (n.d.). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen. Retrieved from [Link]

  • de Graaf, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 9-benzyl-1,9-diazaspiro[5.5]undecane. PubChem. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Novel 1-Benzyl-1,9-diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Scaffold

The 1,9-diazaspiro[5.5]undecane core, a unique dipiperidine structure spirofused at the 2- and 4-positions, represents a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility and metabolic stability, which are critical for successful drug development.[2] Derivatives of this spirocyclic system have demonstrated a wide range of biological activities, targeting disorders of the central nervous system, pain, obesity, and even viral infections like Dengue.[1][3] The versatility of this scaffold lies in the ability to introduce diverse substituents at the 1- and 9-positions, allowing for fine-tuning of pharmacological profiles.[1] This guide provides an in-depth exploration of a robust synthetic strategy for novel 1-Benzyl-1,9-diazaspiro[5.5]undecane derivatives, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approach: A Convergent Synthesis

The synthesis of the target this compound derivatives is best approached through a convergent strategy. This involves the independent synthesis of key building blocks, which are then combined in the later stages. This approach offers greater flexibility for diversification and simplifies the purification of intermediates. Our strategy hinges on two pivotal reactions: the construction of the spirocyclic core via an intramolecular cyclization and the introduction of the benzyl moiety at the N1 position through reductive amination.

G cluster_0 Retrosynthetic Analysis Target This compound Derivatives Intermediate_A N9-Protected-1,9-diazaspiro[5.5]undecane Target->Intermediate_A Reductive Amination Intermediate_C Benzylamine Target->Intermediate_C Reductive Amination Intermediate_B N-Boc-4-piperidone Intermediate_A->Intermediate_B Multi-step Synthesis Intermediate_D Ethyl Acrylate & Diethylamine Intermediate_B->Intermediate_D Key Starting Materials

Caption: Retrosynthetic analysis of this compound derivatives.

Part 1: Synthesis of the N-Boc-1,9-diazaspiro[5.5]undecane Core

The construction of the diazaspirocyclic core is the cornerstone of this synthesis. We will employ a strategy that involves a key intramolecular Michael addition to form the second piperidine ring.

Step 1: Synthesis of Diethyl 3,3'-(4-oxopiperidine-1,3-diyl)dipropanoate

The synthesis commences with the double Michael addition of N-Boc-4-piperidone to two equivalents of ethyl acrylate. This reaction is base-catalyzed, typically using a strong, non-nucleophilic base like sodium ethoxide in ethanol. The rationale here is to generate the enolate of the piperidone, which then acts as the nucleophile.

  • Protocol:

    • To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous ethanol, add sodium ethoxide (1.1 equivalents) at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes to ensure complete enolate formation.

    • Slowly add ethyl acrylate (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination and Intramolecular Cyclization

This step is a one-pot procedure that first forms an imine with benzylamine, which is then reduced and undergoes intramolecular cyclization. This cascade reaction is a highly efficient method for constructing the second piperidine ring.

  • Protocol:

    • Dissolve the product from Step 1 (1 equivalent) and benzylamine (1.1 equivalents) in methanol.

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise. The choice of NaBH3CN is critical as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.[4][5]

    • Adjust the pH of the reaction mixture to ~6 with glacial acetic acid to facilitate imine formation.

    • Stir the reaction at room temperature for 48 hours. The prolonged reaction time allows for the intramolecular cyclization to proceed to completion.

    • Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

G cluster_0 Core Synthesis Workflow Start N-Boc-4-piperidone + Ethyl Acrylate Step1 Double Michael Addition Start->Step1 Intermediate Diester Intermediate Step1->Intermediate Step2 Reductive Amination & Intramolecular Cyclization Intermediate->Step2 Product N-Boc-1,9-diazaspiro[5.5]undecane Core Step2->Product

Caption: Workflow for the synthesis of the diazaspiro[5.5]undecane core.

Part 2: N-Benzylation and Final Product Formation

With the spirocyclic core in hand, the final step is the introduction of the benzyl group at the N1 position. This is achieved through a standard reductive amination protocol.

Step 1: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group on the N9 nitrogen must first be removed. This is typically accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Protocol:

    • Dissolve the N-Boc protected spirocycle (1 equivalent) in a 1:1 mixture of TFA and DCM.

    • Stir the reaction at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting TFA salt of the secondary amine is typically used directly in the next step without further purification.

Step 2: Reductive Amination with Benzaldehyde

The deprotected secondary amine is then reacted with benzaldehyde to form an iminium ion, which is subsequently reduced to the final tertiary amine.

  • Protocol:

    • Dissolve the crude TFA salt from the previous step in methanol.

    • Add benzaldehyde (1.1 equivalents) and sodium triacetoxyborohydride (1.5 equivalents). Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and is particularly effective for reductive aminations.[4]

    • Stir the reaction at room temperature for 12 hours.

    • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • After concentration, purify the final product by column chromatography or recrystallization.

StepReactantsKey ReagentsSolventTypical Yield
Core Synthesis N-Boc-4-piperidone, Ethyl AcrylateSodium EthoxideEthanol65-75%
Cyclization Diester Intermediate, BenzylamineNaBH3CN, Acetic AcidMethanol50-60%
Deprotection N-Boc-spirocycleTFADCM>95% (crude)
Benzylation Deprotected spirocycle, BenzaldehydeNaBH(OAc)3Methanol80-90%

Characterization and Validation

The identity and purity of the synthesized this compound derivatives must be confirmed through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The characteristic spirocyclic carbon signal in the ¹³C NMR spectrum is a key diagnostic peak.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion and Future Directions

The synthetic route detailed in this guide provides a reliable and adaptable method for the preparation of novel this compound derivatives. The modularity of this approach allows for the straightforward synthesis of a library of analogs by varying the aldehyde used in the final reductive amination step. This will enable comprehensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in drug discovery programs. Further investigations could explore the introduction of substituents on the benzyl ring or the piperidine core to further modulate the biological activity of these promising scaffolds. The inherent complexity and three-dimensionality of the 1,9-diazaspiro[5.5]undecane framework will continue to make it an attractive target for the development of new therapeutic agents.[2]

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications (RSC Publishing). [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Synthesis of spiro-oxolanes based on an intramolecular cyclization type reaction. ResearchGate. [Link]

  • Synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones equipped with a diterpenoid substituent. ResearchGate. [Link]

  • Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. PMC - NIH. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry (RSC Publishing). [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. [Link]

  • Organocatalytic Aza-Michael/Michael Cyclization Cascade Reaction: Enantioselective Synthesis of Spiro-oxindole Piperidin-2-one Derivatives. ResearchGate. [Link]

  • reductive amination & secondary amine synthesis. YouTube. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. ResearchGate. [Link]

  • A New and Convenient Synthesis of 1-Benzyl-1-azaspiro[5.5]undecan-7-one. J-Global. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

Sources

The Ascendant Scaffold: Unlocking the Therapeutic Potential of 1,9-Diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The quest for novel chemical entities with potent and selective biological activity is a cornerstone of modern drug discovery. Within this landscape, spirocyclic scaffolds have emerged as "privileged structures" due to their unique three-dimensional architecture, which offers enhanced target affinity and improved physicochemical properties compared to their planar counterparts.[1][2] This guide focuses on the 1,9-diazaspiro[5.5]undecane core, a dipiperidine system spirofused at position 2 of one ring and position 4 of the other.[3] We will explore the synthetic versatility, diverse biological activities, and mechanistic underpinnings of this scaffold, providing researchers and drug development professionals with a comprehensive understanding of its vast therapeutic potential.

The 1,9-Diazaspiro[5.5]undecane Core: A Structural Overview

The defining feature of the 1,9-diazaspiro[5.5]undecane scaffold is its rigid, sp³-rich framework. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.[2] The two nitrogen atoms at positions 1 and 9 serve as key handles for synthetic modification, allowing for the introduction of diverse substituents to fine-tune pharmacological activity and pharmacokinetic properties.[3] Bioactive compounds based on this scaffold almost invariably feature substituents at the N9 position, with further modifications at N1 used to modulate activity and properties like cell permeability.[3]

G cluster_0 1,9-Diazaspiro[5.5]undecane Core core N1 N1: Key site for property modulation N1:e->core:nw N9 N9: Primary site for pharmacophore attachment N9:w->core:se spiro Spirocyclic Carbon: Defines 3D architecture spiro:n->core:s

Caption: Core structure of 1,9-diazaspiro[5.5]undecane with key modification sites.

Synthetic Strategies: Building the Core

The utility of a scaffold is directly linked to the accessibility of its synthesis. Fortunately, several robust methods have been developed to construct the 1,9-diazaspiro[5.5]undecane ring system, allowing for the large-scale preparation of derivatives.[4] These strategies are chosen based on the desired substitution patterns and the need for stereochemical control.

Key Synthetic Approaches
  • Ring-Closing Metathesis (RCM): This powerful reaction has been successfully employed to form the diazaspiro[5.5]undecane ring system, offering a streamlined route to the core structure.[4]

  • Michael Addition: A divergent synthesis can be achieved via an efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, which allows for the introduction of various substituents.[5]

  • Intramolecular Cyclization: Another common approach involves the intramolecular spirocyclization of 4-substituted pyridines, activated in situ, to construct the core.[5]

The choice of synthetic route is critical. For generating large libraries for high-throughput screening, a convergent and high-yielding reaction like RCM might be preferred. For focused structure-activity relationship (SAR) studies, a divergent approach like the Michael addition allows for late-stage diversification from a common intermediate.

G cluster_workflow Generalized Synthetic Workflow Start Piperidone Derivative Step1 Key Reaction (e.g., RCM, Michael Add.) Start->Step1 Precursors Step2 Spirocyclic Core Formation Step1->Step2 Cyclization Step3 Deprotection (if needed) Step2->Step3 Step4 N9-Functionalization (Amide coupling, etc.) Step3->Step4 Free Amine End Bioactive Derivative Library Step4->End Diversification

Caption: A generalized workflow for the synthesis of 1,9-diazaspiro[5.5]undecane derivatives.

Diverse Biological Activities and Therapeutic Applications

The 1,9-diazaspiro[5.5]undecane scaffold has demonstrated a remarkable breadth of biological activities, making it a versatile starting point for drug development in numerous disease areas.[3][6]

Metabolic Disorders: Targeting Obesity

A significant application of this scaffold has been in the development of inhibitors for Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis, making it an attractive target for treating obesity.[7] Structure-activity relationship (SAR) studies revealed that while substitutions at the N1 position could improve permeability, they often led to a loss of ACC inhibition, highlighting a delicate balance between potency and pharmacokinetics.[3]

Compound Target Activity (IC₅₀) Key Structural Feature Reference
1c ACCGood InhibitionAroyl substituent at N9[3]
1d, 1e ACCSimilar to 1cBicyclic heteroaryl at N9[3]
1f, 1g ACCGood InhibitionImproved permeability (Papp)[3]
Oncology: From Kinase to Epigenetic Inhibition

The rigid nature of spirocycles is well-suited for interaction with the ATP-binding pockets of kinases.[1]

  • Cyclin-Dependent Kinase 7 (CDK7) Inhibition: A pyrazolo[1,5-a][1][3][8]triazine derivative bearing a 1,9-diazaspiro[5.5]undecane moiety as a substituent showed potent inhibition of CDK7, a target in cancer and viral replication, with an IC₅₀ value of ≤5 nM.[3]

More recently, a closely related scaffold, 1,4,9-triazaspiro[5.5]undecan-2-one, has been used to develop highly potent and selective inhibitors of METTL3, an RNA methyltransferase implicated in several cancers.[9][10] This work demonstrates the adaptability of the core structure for targeting epigenetic enzymes. Optimization led to a compound with an IC₅₀ of 5 nM and demonstrated target engagement in cancer cell lines.[10]

Compound Target Activity (IC₅₀) Cell Line (Target Engagement) Reference
25 CDK7≤5 nMNot specified[3]
UZH2 (22) METTL35 nMMOLM-13 (AML), PC-3 (Prostate)[9][10]
Neurodegenerative Disorders & Pain

The scaffold has shown promise in targeting central nervous system (CNS) disorders.

  • Alzheimer's Disease: A compound from a related family that binds to imidazole I2 receptors has shown promise in a mouse model of Alzheimer's disease.[11] This binding appears to modulate the calcineurin pathway, leading to reduced neuroinflammation and improved cognition.[11] While not a direct 1,9-diazaspiro[5.5]undecane, this highlights the potential of similar nitrogen-containing spirocycles in neurodegeneration. Many anti-Alzheimer's strategies focus on inhibiting acetylcholinesterase (AChE), and the structural features of this scaffold make it a plausible candidate for designing novel AChE inhibitors.[12][13]

  • Pain and Inflammation: Derivatives have been developed as dual antagonists for neurokinin receptors (NK1/NK2), which are involved in pain and inflammatory processes.[3] Adding a carbonyl group at position 2 and subsequent methylation significantly increased potency, with IC₅₀ values reaching the low nanomolar range (1.9-2.0 nM).[3]

Immune System Modulation

Derivatives of the related 3,9-diazaspiro[5.5]undecane scaffold have been identified as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR).[14] Importantly, these compounds showed low cell membrane permeability, suggesting their potential as peripherally-acting GABAAR inhibitors. One analog was shown to efficiently rescue the inhibition of T cell proliferation, opening a new avenue for exploring the immunomodulatory potential of this class of compounds.[14]

G cluster_pathway Simplified METTL3 Inhibition Pathway METTL3 METTL3/METTL14 Complex m6A_RNA m6A-Modified mRNA METTL3->m6A_RNA Methylation SAM SAM (Methyl Donor) SAM->METTL3 RNA mRNA (with Adenosine) RNA->METTL3 Downstream Altered mRNA Splicing, Stability & Translation m6A_RNA->Downstream Cancer Cancer Progression Downstream->Cancer Inhibitor 1,4,9-Triazaspiro[5.5]undecane Derivative (e.g., UZH2) Inhibitor->METTL3 Binds & Inhibits

Caption: Inhibition of the METTL3 complex by a spirocyclic derivative blocks m6A RNA modification.

Experimental Protocols: A Practical Guide

To facilitate further research, this section provides representative protocols for the synthesis and biological evaluation of 1,9-diazaspiro[5.5]undecane derivatives. These are intended as a validated starting point, adaptable to specific research goals.

Protocol: Synthesis of a N9-Aroyl-1,9-diazaspiro[5.5]undecane Derivative

This protocol describes a final-step amide coupling, a common method for diversifying the scaffold at the N9 position.

Objective: To synthesize a specific N9-functionalized derivative from the parent spirocyclic amine.

Materials:

  • 1,9-diazaspiro[5.5]undecane hydrochloride (1 equivalent)

  • Substituted benzoic acid (1.1 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1,9-diazaspiro[5.5]undecane hydrochloride salt (1 eq.).

  • Solubilization: Add anhydrous DMF to dissolve the starting material.

  • Base Addition: Add DIPEA (3 eq.) to the solution to neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir for 10 minutes at room temperature.

  • Coupling Reagent Addition: In a separate vial, dissolve the substituted benzoic acid (1.1 eq.) and HATU (1.2 eq.) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the benzoic acid/HATU solution dropwise to the reaction flask.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure N9-aroyl derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Anticancer Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect (IC₅₀ value) of a 1,9-diazaspiro[5.5]undecane derivative on a cancer cell line.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%).

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Conclusion and Future Directions

The 1,9-diazaspiro[5.5]undecane scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability and inherent three-dimensionality have enabled the development of potent modulators for a wide array of biological targets, spanning metabolic diseases, oncology, and neuroinflammation.[3][6] The success in generating highly potent inhibitors for challenging targets like METTL3 underscores the scaffold's potential for tackling novel therapeutic modalities.[9][10]

Future research should focus on:

  • Exploring New Therapeutic Areas: Given its broad activity, systematic screening against targets in infectious diseases (e.g., antibacterial, antiviral) could yield novel leads.[15][16]

  • Pharmacokinetic Optimization: A deeper investigation into how substitutions at the N1 and N9 positions, as well as modifications to the spirocyclic core itself, influence ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for advancing these compounds into clinical candidates.

  • Asymmetric Synthesis: Developing efficient asymmetric syntheses will be critical for investigating the stereochemical requirements for bioactivity, potentially leading to more potent and selective enantiopure drugs.[5]

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.
  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed.
  • PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Unknown Source.
  • Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. Benchchem.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Unknown Source.
  • Unlocking the Therapeutic Potential of Diazaspiro Undecanones: A Technical Guide. Benchchem.
  • 2,9-Diazaspiro[5.5]undecan-3-one hydrochloride. Benchchem.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Unknown Source.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • Researchers identify an action mechanism for a drug against Alzheimer' disease. Unknown Source.
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • Recent Progress in Research on Mechanisms of Action of Natural Products against Alzheimer's Disease: Dietary Plant Polyphenols. Unknown Source.
  • Antimicrobial Diterpenes: Recent Development
  • Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. MDPI.
  • Activity of Selected Group of Monoterpenes in Alzheimer's Disease Symptoms in Experimental Model Studies—A Non-System
  • Pharmaceutical Potential of Synthetic and N

Sources

1-Benzyl-1,9-diazaspiro[5.5]undecane: A Privileged Heterocycle in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that can effectively and selectively interact with a multitude of biological targets is of paramount importance. Among these, "privileged scaffolds" have emerged as a cornerstone of rational drug design. These are molecular frameworks that demonstrate the ability to serve as ligands for diverse receptors, offering a significant advantage in the development of new therapeutic agents. This technical guide delves into the 1-benzyl-1,9-diazaspiro[5.5]undecane core, a prominent example of a privileged heterocyclic scaffold. We will explore its unique structural attributes, the critical role of the benzyl substituent, synthetic strategies for its elaboration, and its broad applicability in targeting a range of disease states, from metabolic disorders to viral infections. This document serves as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their drug discovery endeavors.

The Concept of Privileged Scaffolds: A Paradigm in Medicinal Chemistry

The term "privileged structure" was first introduced by Evans et al. in 1988 to describe molecular motifs that are capable of binding to multiple, often unrelated, biological targets. This concept has since become a fundamental principle in medicinal chemistry, providing a strategic advantage in the design of compound libraries with a higher probability of identifying bioactive molecules.

The utility of privileged scaffolds stems from their inherent ability to present functional groups in a well-defined three-dimensional space, mimicking the binding motifs of endogenous ligands. This pre-organization reduces the entropic penalty upon binding, often leading to higher affinity interactions. Key characteristics of privileged structures include:

  • Structural Rigidity and Complexity: Offering a defined conformational presentation of substituents.

  • Synthetic Accessibility: Allowing for the facile generation of diverse analogues.

  • Favorable Physicochemical Properties: Often possessing drug-like characteristics such as good solubility and metabolic stability.[1][2]

  • Three-Dimensionality: Enabling exploration of the chemical space beyond flat, aromatic systems.

The strategic employment of privileged scaffolds accelerates the hit-to-lead optimization process and enhances the efficiency of drug discovery campaigns.

G cluster_0 Privileged Scaffold Concept Privileged Scaffold Privileged Scaffold Target 1 Target 1 Privileged Scaffold->Target 1 Binds Target 2 Target 2 Privileged Scaffold->Target 2 Binds Target 3 Target 3 Privileged Scaffold->Target 3 Binds Drug Candidate 1 Drug Candidate 1 Target 1->Drug Candidate 1 Leads to Drug Candidate 2 Drug Candidate 2 Target 2->Drug Candidate 2 Leads to Drug Candidate 3 Drug Candidate 3 Target 3->Drug Candidate 3 Leads to G 1,9-Diazaspiro[5.5]undecane Core 1,9-Diazaspiro[5.5]undecane Core N9 Protection (Boc)₂O N9 Protection (Boc)₂O 1,9-Diazaspiro[5.5]undecane Core->N9 Protection (Boc)₂O Mono-Boc Protected Intermediate Mono-Boc Protected Intermediate N9 Protection (Boc)₂O->Mono-Boc Protected Intermediate N1 Benzylation (BnBr, Base) N1 Benzylation (BnBr, Base) Mono-Boc Protected Intermediate->N1 Benzylation (BnBr, Base) Fully Protected Intermediate Fully Protected Intermediate N1 Benzylation (BnBr, Base)->Fully Protected Intermediate N9 Deprotection (Acid) N9 Deprotection (Acid) Fully Protected Intermediate->N9 Deprotection (Acid) This compound This compound N9 Deprotection (Acid)->this compound

Caption: Representative Synthetic Workflow.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The versatility of the 1,9-diazaspiro[5.5]undecane scaffold is evident in its application across various therapeutic areas. The introduction of a benzyl group at the N1 position can further enhance the therapeutic potential by providing additional binding interactions and modulating the compound's overall properties.

Therapeutic Area Target Rationale for the this compound Scaffold Reference
Antiviral (Dengue) NS5-methyltransferase (putative)The spirocyclic core provides a rigid framework for optimal presentation of substituents, while the benzyl group can engage in key interactions within the enzyme's binding site.[3]
Metabolic Disorders Acetyl-CoA Carboxylase (ACC)The scaffold serves as a template for designing potent inhibitors, with substitutions at N1 and N9 being crucial for activity and pharmacokinetic properties.[4]
Pain and Inflammation Neurokinin (NK1/NK2) ReceptorsThe rigid spirocyclic structure can mimic the conformation of endogenous ligands, leading to potent antagonism.[4]
Central Nervous System Disorders Orexin ReceptorsThe scaffold has been utilized to develop antagonists for sleep disorders, with substitutions at N1 and N9 influencing selectivity.[4]

A notable example is the discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives as potent inhibitors of Dengue virus type 2 (DENV2) in a cell-based assay. [3]Molecular docking studies suggested that these compounds may target the NS5-methyltransferase enzyme, a crucial component of the viral replication machinery. [3]This study underscores the potential of this scaffold in developing novel antiviral agents.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile platform for the discovery of new medicines. Its inherent three-dimensionality, coupled with the well-established benefits of the N-benzyl piperidine motif, provides a powerful tool for medicinal chemists to design potent and selective modulators of a wide range of biological targets.

Future research in this area will likely focus on:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of substituted analogues.

  • Structure-Based Drug Design: The use of computational and structural biology techniques to guide the rational design of next-generation inhibitors with improved potency and selectivity.

  • Exploration of New Therapeutic Areas: The screening of this compound-based libraries against novel and challenging biological targets.

References

  • Miniyar, P. B., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(59), 37125-37145. [Link]

  • Guzman-Martinez, A., et al. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 49(36), 5267-5269. [Link]

  • Evans, B. E., et al. (1988). Design of potent, orally effective, nonpeptidal antagonists of the peptide hormone cholecystokinin. Proceedings of the National Academy of Sciences, 85(13), 4914-4918. [Link]

  • Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Horton, D. A., et al. (2003). Privileged structures: a useful concept for the rational design of new lead compounds. Chemical Reviews, 103(3), 893-930. [Link]

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Gleeson, M. P., et al. (2011). The role of physicochemical and topological parameters in drug design. Future Medicinal Chemistry, 3(4), 435-454. [Link]

  • Shultz, M. D. (2019). Physical Properties in Drug Design. Methods in Molecular Biology, 2000, 1-13. [Link]

  • Sharma, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Wang, Y., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(1), 1-15. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Gundla, R., et al. (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 45(46), 21825-21833. [Link]

Sources

Spectroscopic Characterization of 1-Benzyl-1,9-diazaspiro[5.5]undecane: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of 1-Benzyl-1,9-diazaspiro[5.5]undecane, a novel diazaspirocyclic compound with potential applications in drug discovery and development. In the absence of published empirical data for this specific molecule, this document leverages foundational spectroscopic principles, computational prediction tools, and comparative data from structural analogs to construct a reliable predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents detailed, field-proven protocols for the experimental acquisition and validation of this data, serving as an essential resource for researchers and scientists engaged in the synthesis and characterization of new chemical entities.

Introduction and Rationale

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold, appearing in a variety of biologically active compounds. The introduction of a benzyl group at the N1 position is anticipated to modulate the physicochemical and pharmacological properties of the parent scaffold, making this compound a compound of significant interest. Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process.

As of the date of this publication, a survey of scientific literature and chemical databases reveals no published experimental spectroscopic data for this compound. This guide aims to fill this knowledge gap by providing a robust, predictive analysis of its key spectroscopic features. This approach is designed to aid researchers in identifying this compound upon synthesis, interpreting its spectral data, and establishing a baseline for quality control.

The causality behind the predictive analysis lies in the well-established principles that govern how molecular structure dictates the outcome of spectroscopic experiments. The local chemical environments of protons and carbon atoms determine their resonance frequencies in NMR, the vibrational modes of chemical bonds dictate absorption bands in IR, and the stability of molecular fragments governs the patterns in MS. By dissecting the structure of this compound, we can forecast its spectroscopic behavior with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound consists of two piperidine rings fused at a spirocyclic quaternary carbon. The benzyl group is attached to one of the nitrogen atoms.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation A Purified Compound (>95%) B Dissolve in appropriate solvent A->B C NMR (¹H, ¹³C, COSY, HSQC) B->C D FT-IR (ATR or KBr pellet) B->D E MS (EI and ESI) B->E F Process spectra C->F D->F E->F G Assign signals F->G H Compare with predictions G->H I Structural Confirmation H->I

A Comprehensive Guide to the Thermochemical Characterization of 1-Benzyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents. The N-benzylated derivative, 1-Benzyl-1,9-diazaspiro[5.5]undecane, represents a key analogue for further functionalization in drug discovery programs. A thorough understanding of its thermochemical properties is paramount for advancing this molecule from a laboratory curiosity to a viable clinical candidate. These properties—including its enthalpy of formation, thermal stability, phase behavior, and sublimation energy—govern critical aspects of its development, such as synthesis optimization, purification, formulation, and shelf-life.

This technical guide provides a comprehensive, prospective framework for the complete thermochemical characterization of this compound. In the absence of existing public data for this specific molecule, this document serves as a detailed roadmap, outlining both the requisite synthetic considerations and a suite of state-of-the-art experimental and computational methodologies. We present field-proven, step-by-step protocols for bomb calorimetry, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and the Knudsen effusion method. These experimental workflows are complemented by a robust computational strategy employing high-level ab initio calculations to predict gas-phase properties, providing a powerful, self-validating system for data verification. This integrated approach is designed to furnish the accurate and reliable data essential for informed decision-making in the drug development pipeline.

Introduction: The Significance of the Diazaspiro[5.5]undecane Core

Spirocyclic systems, compounds featuring two rings sharing a single atom, have garnered significant attention in drug discovery due to their inherent three-dimensionality and structural rigidity.[1] This unique topology allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[1] The 1,9-diazaspiro[5.5]undecane framework, in particular, is a key heterocyclic motif found in compounds developed for a range of therapeutic areas, including neurological and oncological research.[2]

The introduction of a benzyl group at a nitrogen atom, as in this compound, is a common strategy to modulate lipophilicity, introduce aromatic interactions, and provide a vector for further synthetic elaboration. Before extensive resources are invested in developing analogues, a fundamental understanding of the parent compound's physicochemical properties is crucial. Thermochemical data provides the bedrock for this understanding, influencing everything from reaction scale-up to the final drug product's stability.

This guide details the necessary steps to acquire a complete thermochemical profile of this compound, establishing a benchmark for future development activities.

Prerequisite: Synthesis of this compound

A robust and scalable synthetic route is the prerequisite for any experimental characterization. While various methods exist for constructing the diazaspiro[5.5]undecane core, a common and efficient approach involves the benzylation of a protected precursor.[1][3] The following scheme outlines a plausible and well-precedented pathway starting from the commercially available tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.

Protocol 2.1: Synthesis of this compound

  • N-Benzylation:

    • Dissolve tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.

    • Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.).

    • To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting Boc-protected intermediate by column chromatography.

  • Boc-Deprotection:

    • Dissolve the purified intermediate from the previous step in a solvent like dichloromethane (DCM).

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq.), dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Final Purification:

    • Purify the crude this compound by either column chromatography or recrystallization to obtain a sample of high purity (>99.5%), which is essential for accurate thermochemical measurements.

    • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Synthesis_Workflow start tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate step1 N-Benzylation (Benzyl Bromide, K₂CO₃, Acetonitrile) start->step1 intermediate Boc-Protected Intermediate step1->intermediate step2 Boc-Deprotection (TFA, DCM) intermediate->step2 crude Crude Product step2->crude step3 Purification (Chromatography/Recrystallization) crude->step3 final This compound (>99.5% Purity) step3->final analysis Structural Confirmation (NMR, HRMS) final->analysis Combustion_Calorimetry_Workflow cluster_cal System Calibration cluster_exp Experiment cluster_calc Data Reduction cal1 Prepare Benzoic Acid Pellet cal2 Combust in Oxygen Bomb cal1->cal2 cal3 Measure Temperature Rise (ΔT) cal2->cal3 cal4 Calculate Energy Equivalent (ε(calor)) cal3->cal4 exp4 Calculate Raw Energy Change cal4->exp4 Use ε(calor) exp1 Prepare Sample Pellet exp2 Combust in Oxygen Bomb exp1->exp2 exp3 Measure ΔT & Analyze Products (HNO₃) exp2->exp3 exp3->exp4 calc1 Apply Corrections (Ignition, HNO₃) exp4->calc1 calc2 Determine ΔcH° calc1->calc2 calc3 Calculate ΔfH° (Hess's Law) calc2->calc3

Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Thermal Stability and Decomposition Profile

Understanding a compound's thermal stability is critical for determining safe handling, storage, and processing temperatures. Thermogravimetric analysis provides precise data on decomposition temperatures and the kinetics of mass loss.

Technique: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [4]For nitrogen-containing heterocyclic compounds, performing the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere provides a complete picture of the degradation pathways. [4][5] Protocol 3.2.1: TGA Analysis

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature using certified reference materials.

    • Use an open pan made of a material inert to the sample, such as alumina or platinum.

  • Analysis in Inert Atmosphere:

    • Place a precisely weighed sample (5-10 mg) into the TGA pan.

    • Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

  • Analysis in Oxidative Atmosphere:

    • Repeat the procedure (steps 2.1 - 2.3) using synthetic air as the purge gas.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature to generate the TGA curve.

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T₅%).

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates and the number of decomposition steps.

    • Compare the profiles in nitrogen and air to understand the influence of oxygen on the degradation mechanism.

Phase Transitions: Melting and Fusion

The melting point is a fundamental physical property indicative of purity, while the enthalpy of fusion quantifies the energy required to disrupt the crystal lattice. These parameters are essential for crystallization process design, polymorph screening, and formulation development.

Technique: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. [6][7]It is a highly sensitive technique for detecting thermal events like melting, crystallization, and glass transitions. [8] Protocol 3.3.1: DSC Analysis

  • Instrument and Sample Preparation:

    • Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. [7] * Accurately weigh 2-5 mg of the finely ground sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss due to sublimation during the experiment. Prepare an identical empty sealed pan as a reference. [8]

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating cycle to observe the behavior of the melt-quenched material, which can reveal information about glass transitions or recrystallization events.

  • Data Analysis:

    • Plot the heat flow versus temperature. An endothermic event will appear as a peak.

    • Determine the melting temperature (T_m) from the extrapolated onset of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak. The instrument software typically performs this calculation.

Thermal_Analysis_Workflow cluster_tga TGA: Thermal Stability cluster_dsc DSC: Phase Transitions sample High-Purity Sample (this compound) tga1 Heat in N₂ Atmosphere sample->tga1 tga2 Heat in Air Atmosphere sample->tga2 dsc1 Heat/Cool/Reheat Cycle sample->dsc1 tga3 Record Mass vs. Temp tga1->tga3 tga2->tga3 tga_out Output: T_onset, DTG peaks tga3->tga_out dsc2 Record Heat Flow vs. Temp dsc1->dsc2 dsc_out Output: T_m, ΔH_fus dsc2->dsc_out

Caption: Integrated workflow for TGA and DSC analysis.

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the energy required for a substance to transition from the solid to the gas phase. It is a direct measure of the intermolecular forces in the crystal lattice (the lattice energy). This value is critical for understanding volatility, designing purification processes like sublimation, and for bridging the gap between gas-phase computational data and solid-state experimental data.

Technique: Knudsen Effusion Mass Loss Method

This technique measures the rate of mass loss of a sample effusing through a small orifice into a high vacuum as a function of temperature. [9][10]The vapor pressure can be calculated from this rate, and the enthalpy of sublimation can then be determined using the Clausius-Clapeyron equation. [11][12] Protocol 3.4.1: Knudsen Effusion

  • Apparatus Setup:

    • Use a Knudsen cell, which is a small container with a precisely machined, small-diameter orifice in its lid.

    • Place the cell in a high-vacuum chamber equipped with a sensitive microbalance and precise temperature control.

  • Measurement:

    • Load the Knudsen cell with a small amount of the sample.

    • Evacuate the chamber to a high vacuum (< 10⁻⁴ Pa).

    • Heat the cell to a specific, constant temperature and allow it to equilibrate.

    • Measure the rate of mass loss ( dm/dt ) over a set period.

    • Repeat the measurement at several different temperatures over a range that provides a measurable effusion rate.

  • Data Analysis:

    • Calculate the vapor pressure (p) at each temperature (T) using the Knudsen equation.

    • Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, the data should form a straight line.

    • The enthalpy of sublimation (ΔsubH°) is determined from the slope of the line (Slope = -ΔsubH°/R), where R is the ideal gas constant.

Computational Thermochemical Prediction

Computational chemistry offers a powerful, complementary approach to predict thermochemical properties, validate experimental results, and provide insights where experiments are difficult to perform. [13][14] Methodology: High-Level Ab Initio Calculations

Modern composite methods, such as the Gaussian-n (G4) theory, can predict gas-phase enthalpies of formation with high accuracy, often approaching "chemical accuracy" (±4 kJ/mol). [15] Protocol 4.1.1: Computational Workflow

  • Geometry Optimization:

    • Construct the 3D structure of this compound.

    • Perform a thorough conformational search to identify the lowest energy conformer.

    • Optimize the geometry of the lowest energy conformer using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G**).

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory to obtain zero-point vibrational energy (ZPVE) and thermal corrections. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Single-Point Energy Calculation (G4 Theory):

    • Apply the G4 protocol to the optimized geometry. This involves a series of high-level single-point energy calculations that are combined in a well-defined manner to approximate a very high level of theory. [13]

  • Gas-Phase Enthalpy of Formation Calculation:

    • Calculate the gas-phase standard enthalpy of formation at 298.15 K using the atomization method, which involves the computed total enthalpy of the molecule and the well-established experimental enthalpies of formation of the constituent atoms.

  • Connecting to the Solid State:

    • The standard enthalpy of formation in the solid state can be estimated by combining the calculated gas-phase enthalpy of formation with the experimentally determined enthalpy of sublimation:

      • ΔfH°(solid) ≈ ΔfH°(gas) - ΔsubH°(experimental) [13] * This provides a crucial cross-validation between computational and experimental results.

Computational_Workflow mol_build Build 3D Molecular Structure conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minimum, Get ZPVE) geom_opt->freq_calc g4_calc G4 Single-Point Energy Calculation freq_calc->g4_calc gas_phase_h Calculate ΔfH°(gas) g4_calc->gas_phase_h solid_phase_h Estimate ΔfH°(solid) gas_phase_h->solid_phase_h exp_subl Experimental ΔsubH° (from Knudsen Effusion) exp_subl->solid_phase_h

Caption: Integrated computational and experimental workflow for determining enthalpy of formation.

Summary of Target Thermochemical Data

The successful execution of the protocols described herein will yield a comprehensive set of thermochemical data. This data should be compiled into a clear, structured format for easy access and interpretation.

Thermochemical PropertyExperimental TechniqueComputational MethodTarget ValueSignificance in Drug Development
Standard Molar Enthalpy of Formation (ΔfH°) Bomb CalorimetryG4 TheorykJ/molFundamental stability, reaction energetics
Melting Temperature (T_m) DSC-°CPurity indicator, processing parameter
Enthalpy of Fusion (ΔH_fus) DSC-kJ/molCrystal lattice strength, solubility modeling
Decomposition Onset (T_onset) TGA-°CThermal stability, shelf-life, safety
Standard Molar Enthalpy of Sublimation (ΔsubH°) Knudsen Effusion-kJ/molLattice energy, volatility, purification

Conclusion

The thermochemical properties of this compound are foundational to its progression as a scaffold in drug discovery. This guide has provided a detailed, multi-faceted strategy for the rigorous determination of these properties. By integrating precise experimental techniques—combustion calorimetry, DSC, TGA, and Knudsen effusion—with high-accuracy computational chemistry, researchers can build a self-validating and comprehensive dataset. This knowledge is not merely academic; it directly informs critical decisions in process chemistry, formulation science, and regulatory affairs. Adherence to these robust, field-proven protocols will empower scientists to unlock the full potential of this promising molecular architecture, accelerating the journey from discovery to development.

References

  • Stack Exchange. (2015, April 2). Is there a way to efficiently estimate the enthalpy of formation for an organic molecule in computational chemistry? Chemistry Stack Exchange. [Link]

  • Karton, A., & Martin, J. M. L. (2012). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. The Journal of Physical Chemistry A, 116(25), 6656–6667. [Link]

  • Di Nola, A., et al. (2019). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Molecules, 24(12), 2273. [Link]

  • BioPchem. EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem Educational Resources. [Link]

  • DeHoff, R. T., & Flinn, J. E. (2002). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data, 47(2), 233–237. [Link]

  • MDPI. (2023). Modeling Enthalpy of Formation with Machine Learning for Structural Evaluation and Thermodynamic Stability of Organic Semiconductors. Molecules. [Link]

  • Meier, R. J. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. [Link]

  • NASA Technical Reports Server. (2002). Measuring Thermodynamic Properties of Metals and Alloys With Knudsen Effusion Mass Spectrometry. [Link]

  • Verevkin, S. P., et al. (2011). Enthalpy of sublimation of natural aromatic amino acids determined by Knudsen's effusion mass spectrometric method. ResearchGate. [Link]

  • Kaczor, A. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(29), 17856–17867. [Link]

  • Sanna, M., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6598. [Link]

  • Meier, R. J. (2022). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI. Molecules, 27(11), 3456. [Link]

  • ResearchGate. (2013). Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. [Link]

  • Purdue College of Engineering. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

  • MDPI. Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. [Link]

  • AIP Publishing. (1987). Development of standard operating procedures for differential scanning calorimeters. [Link]

  • Sunner, S., & Månsson, M. (Eds.). (1979). Combustion Calorimetry. Pergamon Press. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2011). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry, 76(20), 8370–8377. [Link]

  • Online Learning College. (2022, August 3). Understanding Calorimetry Experiments In Neutralisation Reactions. [Link]

  • Georgia Gwinnett College. Differential Scanning Calorimetry Standard Operating Procedure. [Link]

  • Scribd. Combustion Calorimetry of Organic Bromine Compounds: The Accuracy of Data Obtained With A Moving-Bomb Technique. [Link]

  • ResearchGate. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • Duke Kunshan University. Differential Scanning Calorimetry (DSC). [Link]

  • ACS Omega. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. [Link]

  • ePrints Soton. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • PubMed. (2012). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. [Link]

  • MDPI. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. [Link]

Sources

In Silico Modeling of 1-Benzyl-1,9-diazaspiro[5.5]undecane Interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in silico investigation of 1-Benzyl-1,9-diazaspiro[5.5]undecane, a privileged heterocyclic scaffold. As a Senior Application Scientist, my objective is not merely to present a protocol, but to elucidate the causal reasoning behind each methodological choice, ensuring a scientifically rigorous and insightful computational study.

Preamble: The Scientific Case for Modeling a Privileged Scaffold

The 1,9-diazaspiro[5.5]undecane core represents a class of dipiperidines spirofused in a unique arrangement, granting it a rigid, three-dimensional architecture.[1] This structural rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and presents appended functionalities in well-defined spatial orientations. The addition of a benzyl group at the N1 position introduces crucial aromatic and hydrophobic characteristics, further expanding its potential interaction space. Derivatives of this scaffold have been explored for a range of therapeutic applications, including the treatment of obesity, pain, and various central nervous system disorders.[1]

In silico modeling allows us to deconstruct and predict the molecular interactions that drive the biological activity of this scaffold. Through a multi-stage computational workflow, we can generate testable hypotheses regarding binding modes, target affinity, and the structural determinants of selectivity, thereby accelerating the drug discovery and optimization cycle.

PART 1: System Preparation — The Foundation of a Credible Model

The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The initial preparation of both the ligand (this compound) and its biological target is the most critical phase, as any errors introduced here will propagate through the entire simulation cascade.

Ligand Preparation: Defining the Interrogator

The small molecule must be represented in a biochemically accurate state. This involves more than simply generating a 3D structure.

Detailed Protocol: Ligand Preparation

  • 2D to 3D Conversion:

    • Action: Sketch the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Causality: This initial, unambiguous 2D representation ensures correct atom connectivity and stereochemistry.

    • Action: Convert the 2D structure to a 3D conformation using a tool like Open Babel or the functionality within a molecular modeling suite.

  • Protonation State and Tautomer Generation:

    • Action: Determine the likely protonation state(s) of the two nitrogen atoms at physiological pH (~7.4). Tools such as Marvin's pKa calculator or similar software can be used.

    • Causality: The diazaspiro core contains basic nitrogens. Their charge state is fundamental to forming electrostatic and hydrogen bond interactions. An incorrect protonation state will lead to a completely erroneous prediction of the binding mode.

  • Energy Minimization:

    • Action: Perform a geometry optimization (energy minimization) of the 3D ligand structure using a suitable molecular mechanics force field (e.g., MMFF94).

    • Causality: The initial 3D conversion may result in a high-energy conformation with strained bonds or angles. Minimization relaxes the structure to a more energetically favorable state, which is a more realistic starting point for docking.

Target Selection and Preparation: Defining the Arena

For this guide, we will use a G-Protein Coupled Receptor (GPCR) as a representative target, given their prevalence as drug targets and the known utility of spirocyclic compounds in modulating their function.[2][3]

Detailed Protocol: GPCR Target Preparation

  • Structure Acquisition:

    • Action: Obtain a high-resolution experimental structure of the target GPCR from the Protein Data Bank (PDB).

    • Causality: An experimental structure provides the most accurate atomic coordinates of the binding site. In its absence, a homology model can be generated, but this introduces a higher degree of uncertainty.[3]

  • Initial Cleanup and Standardization:

    • Action: Remove all non-essential molecules from the PDB file, including water, ions, and co-crystallized ligands or additives.

    • Causality: These molecules can interfere with the docking algorithm and are typically replaced with a more controlled simulation environment. The original ligand is removed to make the binding site accessible.

  • Protonation and Hydrogen Addition:

    • Action: Add hydrogen atoms to the protein structure. Assign protonation states to ionizable residues (His, Asp, Glu, Lys, Arg) using a prediction tool like H++.

    • Causality: Crystal structures rarely resolve hydrogen atoms. Correctly placed hydrogens are essential for defining the hydrogen bond donor/acceptor network and for calculating accurate electrostatics, which are primary drivers of binding.

  • Structural Refinement:

    • Action: Perform a constrained energy minimization on the protein structure. Only hydrogen atoms should be fully minimized, while heavy atoms are restrained to their crystallographic positions.

    • Causality: This step relieves any steric clashes introduced during hydrogen addition without significantly perturbing the experimentally determined backbone structure.

PART 2: Molecular Docking — Predicting the "Handshake"

Molecular docking predicts the preferred orientation (pose) and affinity of a ligand within a protein's binding site.[3] It is a search algorithm coupled with a scoring function to rank the generated poses.

Causality in Docking: Choosing the Right Tool

The choice of docking software is a critical decision based on the specific biological question and available computational resources. A comparison of commonly used programs is presented below.

Table 1: Comparative Overview of Molecular Docking Software

SoftwareSearch AlgorithmKey Strengths & ConsiderationsLicensing
AutoDock Vina Lamarckian Genetic AlgorithmExcellent balance of speed and accuracy; widely used and validated; automatic binding site definition.[4]Open Source
Glide (Schrödinger) Hierarchical Search/FilteringHigh accuracy; excels at pose prediction; includes advanced features like induced-fit docking (IFD).Commercial
GOLD Genetic AlgorithmHighly flexible ligand and sidechain handling; good for complex binding sites with significant conformational changes.Commercial

For this guide, we will detail the workflow using AutoDock Vina due to its widespread accessibility and proven performance.[3]

The Docking Workflow: A Self-Validating Protocol

Diagram 1: The Molecular Docking Workflow

cluster_prep 1. System Preparation cluster_convert 2. File Conversion cluster_dock 3. Simulation cluster_analysis 4. Analysis & Refinement Protein Prepared Protein (PDB format) PDBQT_P Convert Protein to PDBQT (Adds charges, atom types) Protein->PDBQT_P Ligand Prepared Ligand (SDF/MOL2 format) PDBQT_L Convert Ligand to PDBQT (Defines rotatable bonds) Ligand->PDBQT_L Grid Define Search Space (Grid Box around Binding Site) PDBQT_P->Grid Vina Execute AutoDock Vina PDBQT_L->Vina Grid->Vina Results Output: Poses & Scores Vina->Results Analysis Visual Inspection Interaction Analysis Results->Analysis MD_Input Select Best Pose for MD Simulation Analysis->MD_Input

Caption: A step-by-step workflow for molecular docking using AutoDock Vina.

Detailed Protocol: Docking with AutoDock Vina

  • Prepare Receptor and Ligand Files:

    • Action: Using AutoDock Tools (ADT) or a similar utility, convert the prepared protein and ligand files into the PDBQT format.

    • Causality: The PDBQT format is required by Vina. It includes partial atomic charges (e.g., Gasteiger charges), atom types, and for the ligand, defines the rotatable bonds that the algorithm will sample.

  • Define the Search Space:

    • Action: Define the coordinates and dimensions of a grid box that encompasses the entire putative binding site.

    • Causality: The docking algorithm will confine its search for ligand poses entirely within this box. A box that is too small may miss the true binding mode, while one that is too large will needlessly increase computation time and can decrease accuracy.

  • Execute Docking Run:

    • Action: Run the Vina executable from the command line, providing the receptor PDBQT, ligand PDBQT, and grid box configuration as input.

    • Causality: Vina will iteratively place the ligand in the search space, evaluating and optimizing its conformation and orientation. It performs multiple independent runs to ensure a thorough search and avoid being trapped in local energy minima.

  • Initial Results Analysis:

    • Action: Vina outputs a set of ranked poses, with the top pose having the most favorable (most negative) binding affinity score in kcal/mol.

    • Action: Visually inspect the top-ranked poses in a molecular viewer (e.g., PyMOL, ChimeraX).

    • Causality: The scoring function is an approximation of binding free energy. While useful for ranking, it is not an absolute value. Visual inspection is a critical self-validation step. A chemically sensible pose (e.g., hydrogen bonds formed, hydrophobic groups in greasy pockets) is more trustworthy than a high-scoring but nonsensical one.

PART 3: Molecular Dynamics (MD) — From a Static Pose to a Dynamic Interaction

A docking pose is a static, time-averaged hypothesis. Molecular Dynamics (MD) simulations provide a deeper understanding by simulating the atomic motions of the entire protein-ligand-solvent system over time.[5] This allows us to assess the stability of the docked pose and observe induced-fit effects.[6]

Causality in MD: Why Simulate?

MD simulations are computationally expensive but yield invaluable insights that docking cannot provide.[7]

  • Pose Stability: A key validation of a docking result. If a high-scoring pose is unstable and drifts significantly during an MD simulation, it is likely an artifact.

  • Interaction Dynamics: Allows for the analysis of the persistence of key interactions (e.g., hydrogen bonds) over time.

  • Solvent Effects: Explicitly models the role of water molecules, which can be crucial mediators of protein-ligand binding.

  • Binding Free Energy Calculation: Serves as the foundation for more rigorous (and computationally intensive) binding free energy calculations like MM/PBSA.

The MD Workflow: A Protocol for Dynamic Validation

Diagram 2: The Molecular Dynamics Simulation Workflow

Start Best Docked Pose (Protein-Ligand Complex) Param Generate Ligand Topology & Parameters (Force Field) Start->Param Solvate Place in Water Box & Add Ions Param->Solvate Minimize Energy Minimization (Relax System) Solvate->Minimize Equilibrate System Equilibration (NVT then NPT Ensemble) Minimize->Equilibrate Production Production MD Run (Collect Trajectory Data) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Benzyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,9-diazaspiro[5.5]undecane scaffold represents a privileged structure in modern medicinal chemistry, conferring a unique three-dimensional geometry that is advantageous for selective interactions with a variety of biological targets. This guide focuses on a specific derivative, 1-Benzyl-1,9-diazaspiro[5.5]undecane, and delineates a strategic approach to identifying and validating its potential therapeutic targets. While direct pharmacological data for this exact compound is nascent in the public domain, the extensive body of research on closely related analogues provides a robust foundation for hypothesizing its therapeutic potential. We will explore a range of high-value targets, including G-protein coupled receptors (GPCRs), enzymes, and other modulatory proteins implicated in metabolic disorders, pain, inflammation, and neurodegenerative diseases. This document serves as a technical roadmap, providing not only the scientific rationale for target selection but also detailed, field-proven experimental workflows for comprehensive target validation.

Introduction: The Strategic Value of the 1,9-Diazaspiro[5.5]undecane Scaffold

The spirocyclic nature of 1,9-diazaspiro[5.5]undecane imparts significant conformational rigidity compared to more flexible aliphatic diamines like piperazine. This structural constraint is a key asset in drug design, as it can lead to enhanced binding affinity and selectivity for a specific biological target, thereby reducing off-target effects. The dipiperidine structure, spiro-fused at position 2 of one ring and position 4 of the other, creates a well-defined three-dimensional arrangement of nitrogen atoms and substituent vectors.

The inclusion of a benzyl group at the 9-position, as seen in this compound, is a common feature in many biologically active compounds derived from this scaffold. This lipophilic group can engage in crucial hydrophobic and aromatic interactions within the binding pockets of target proteins. Based on a comprehensive review of the literature, compounds containing the this compound core or closely related structures have demonstrated significant activity at several classes of therapeutic targets.[1] This guide will systematically explore these potential targets and outline the necessary experimental steps to validate them for this specific compound.

Prioritized Potential Therapeutic Targets

Based on the established bioactivity of the 1,9-diazaspiro[5.5]undecane scaffold, the following therapeutic targets are prioritized for investigation for this compound.

Neuropeptide Y (NPY) Receptors: Targeting Metabolic Disease

Neuropeptide Y is a potent orexigenic peptide, and antagonism of its receptors, particularly the Y5 subtype, has been a focal point for the development of anti-obesity therapeutics.[2][3][4] Several studies have demonstrated that 1,9-diazaspiro[5.5]undecane derivatives can act as potent NPY Y5 receptor antagonists, with some compounds exhibiting IC50 values in the low nanomolar range.[1] The mechanism involves blocking the NPY-mediated signaling that leads to increased food intake and reduced energy expenditure.[2]

  • Rationale for this compound: The benzyl group can mimic key interactions of known NPY antagonists within the hydrophobic pocket of the Y5 receptor.

Acetyl-CoA Carboxylase (ACC): A Key Enzyme in Fatty Acid Metabolism

Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in de novo fatty acid synthesis, making it a prime target for metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD).[5][6] There are two main isoforms, ACC1 and ACC2. Inhibition of both isoforms is thought to be beneficial, as it would both decrease fatty acid synthesis and increase fatty acid oxidation.[7][8] The 1,9-diazaspiro[5.5]undecane scaffold has been successfully incorporated into potent dual inhibitors of ACC1 and ACC2.[1]

  • Rationale for this compound: The core scaffold can orient substituents in a manner that effectively blocks the active site of ACC, and the benzyl group can contribute to the overall binding affinity.

Tachykinin NK1/NK2 Receptors: Modulators of Inflammation and Pain

Tachykinin receptors, including NK1 and NK2, are GPCRs that are activated by neuropeptides like Substance P and Neurokinin A.[9][10] They are critically involved in the signaling pathways of pain and inflammation.[11] Dual antagonism of NK1 and NK2 receptors is a promising strategy for treating inflammatory conditions. Large-scale screening efforts have identified compounds containing the 1,9-diazaspiro[5.5]undecane core as potent dual NK1/NK2 antagonists.[1]

  • Rationale for this compound: The rigid diazaspiro core can serve as a scaffold to correctly position the benzyl group and other pharmacophoric elements to interact with the binding sites of both NK1 and NK2 receptors.

Sigma (σ) Receptors: Targets for Neurological Disorders and Pain

Sigma receptors, comprising σ1 and σ2 subtypes, are unique intracellular proteins implicated in a variety of cellular functions and are considered targets for neurodegenerative diseases, psychiatric disorders, and pain.[12] The σ2 receptor, identified as TMEM97, is also a biomarker for proliferating tumor cells.[13] Diazaspiro compounds have been extensively explored as ligands for sigma receptors, with modifications to the scaffold influencing affinity and selectivity for the two subtypes.

  • Rationale for this compound: The benzyl group is a common feature in high-affinity sigma receptor ligands, and the diazaspiro core provides a suitable framework for orienting this group for optimal interaction with the receptor.

GABA-A Receptors: The Major Inhibitory Neurotransmitter System

GABA-A receptors are the primary mediators of fast synaptic inhibition in the central nervous system and are the targets of many clinically important drugs, including benzodiazepines.[14][15] Modulation of GABA-A receptors can produce anxiolytic, sedative, and anticonvulsant effects.[16] Derivatives of 3,9-diazaspiro[5.5]undecane have been reported as potent competitive GABA-A receptor antagonists.[17]

  • Rationale for this compound: The spirocyclic structure can be explored for its potential to modulate GABA-A receptor function, either as an antagonist or a positive/negative allosteric modulator.

Poly(ADP-ribose) Polymerase-1 (PARP-1): A Target in Oncology and Inflammation

PARP-1 is a key enzyme in the DNA damage repair pathway.[1] Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[18][19] PARP inhibitors also have potential therapeutic applications in inflammatory diseases.[1] The 1,9-diazaspiro[5.5]undecane moiety has been used as a bioisosteric replacement for piperazine in the development of PARP-1 inhibitors.[1]

  • Rationale for this compound: This compound could be investigated for its ability to inhibit PARP-1, potentially offering a novel structural class of inhibitors.

Experimental Workflow for Target Validation

A systematic, multi-tiered approach is essential for the robust validation of the potential therapeutic targets of this compound. The following workflow outlines a logical progression from initial binding studies to functional and in vivo validation.

G cluster_0 Tier 1: Primary Screening (Binding Assays) cluster_1 Tier 2: Functional Characterization (Cell-Based Assays) cluster_2 Tier 3: In Vivo Proof-of-Concept a1 Radioligand Binding Assays (NPY Y5, NK1/NK2, Sigma-1/2, GABA-A) a2 Enzyme Inhibition Assays (ACC, PARP-1) b1 cAMP Functional Assays (for GPCRs: NPY Y5, NK1/NK2) a1->b1 Hits with high affinity b2 Electrophysiology (for GABA-A) a1->b2 Hits with high affinity a2->b1 Hits with potent inhibition c1 Disease Models (e.g., Diet-Induced Obesity for NPY Y5/ACC) b1->c1 Confirmed functional activity c3 Inflammatory Pain Models (for NK1/NK2) b1->c3 Confirmed functional activity b3 Cell Viability Assays (MTT) (for Sigma-2) c2 Pharmacokinetic Profiling

Caption: Tiered approach for target validation of this compound.

Tier 1: Primary Screening - Binding and Enzyme Inhibition Assays

The initial step is to determine if this compound directly interacts with the prioritized targets. This is achieved through competitive radioligand binding assays for receptors and inhibition assays for enzymes.

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The amount of displaced radioligand is proportional to the affinity of the test compound for the receptor.[20]

Protocol: Competitive Binding Assay for NPY Y5 Receptor

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human NPY Y5 receptor (e.g., HEK293 or CHO cells).[14] Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY), and a range of concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 2 hours) to reach binding equilibrium.[14]

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[17]

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

This protocol can be adapted for other receptor targets:

  • NK1/NK2 Receptors: Use membranes from cells expressing NK1 or NK2 receptors and appropriate radioligands like [³H]-Substance P for NK1 and [¹²⁵I]-NKA for NK2.[2]

  • Sigma Receptors: Use rat liver membrane homogenates. For σ1, use [³H]-(+)-pentazocine as the radioligand. For σ2, use [³H]-DTG in the presence of a high concentration of (+)-pentazocine to mask the σ1 sites.[13][21]

  • GABA-A Receptors: Use brain membrane preparations (e.g., from rat cortex) and a radioligand such as [³H]-Muscimol or [³H]-Flunitrazepam.

Principle: These assays measure the ability of the test compound to reduce the catalytic activity of a target enzyme.

Protocol: Colorimetric PARP-1 Inhibition Assay

  • Plate Coating: Coat a 96-well plate with histone proteins, which are the substrate for PARP-1.[5]

  • Enzyme Reaction: Add purified PARP-1 enzyme, activated DNA, and a biotinylated NAD+ substrate to the wells in the presence of varying concentrations of this compound.[5]

  • Incubation: Incubate the plate to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation of the histones using the biotinylated substrate.

  • Detection: Add Streptavidin-HRP, which binds to the biotinylated ADP-ribose chains. After washing, add a colorimetric HRP substrate (e.g., TMB).[5]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The color intensity is proportional to PARP-1 activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

This assay can be adapted for ACC:

  • ACC Inhibition: A common method is a coupled-enzyme assay where the production of ADP from the ACC-catalyzed reaction is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm. Alternatively, fluorescence-based assays that detect ADP or inorganic phosphate can be used for high-throughput screening.[9][22]

Target ClassPrimary AssayKey Parameters
GPCRs (NPY, NK)Radioligand Binding AssayKi (Inhibition Constant)
Ion Channels (GABA-A)Radioligand Binding AssayKi (Inhibition Constant)
Enzymes (ACC, PARP-1)Inhibition AssayIC50 (Half-maximal Inhibitory Concentration)
Sigma ReceptorsRadioligand Binding AssayKi (Inhibition Constant)
Tier 2: Functional Characterization

Compounds that show significant activity in Tier 1 assays are advanced to cell-based functional assays to determine their mode of action (e.g., agonist vs. antagonist) and cellular potency.

Principle: This assay measures the change in intracellular cyclic AMP (cAMP) levels following receptor activation or inhibition. NPY Y5 and NK receptors are GPCRs that modulate the activity of adenylyl cyclase, the enzyme that produces cAMP.

Protocol: HTRF-based cAMP Assay for NPY Y5 Antagonism

  • Cell Culture: Use a cell line stably expressing the human NPY Y5 receptor (which typically couples to Gαi, inhibiting adenylyl cyclase).

  • Assay Setup: Plate the cells in a 384-well plate. Add varying concentrations of this compound, followed by a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of an NPY Y5 receptor agonist (e.g., [D-Trp³²]NPY) at its EC80.[1]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[1]

  • Measurement: Read the plate on an HTRF-compatible reader. The ratio of the fluorescence at the two emission wavelengths is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Plot the HTRF ratio against the log concentration of the antagonist to determine the IC50 value for the functional inhibition of the receptor.

G cluster_0 Gαi-Coupled Receptor Signaling Agonist NPY Agonist Receptor NPY Y5 Receptor Agonist->Receptor Activates Antagonist 1-Benzyl-1,9- diazaspiro[5.5]undecane Antagonist->Receptor Blocks G_protein Gαiβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP

Caption: Antagonism of a Gαi-coupled receptor like NPY Y5.

Principle: Patch-clamp electrophysiology directly measures the ion flow through the GABA-A receptor channel in response to GABA application and modulation by the test compound. This provides detailed information on the mechanism of action (e.g., competitive antagonism, allosteric modulation).[23]

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use HEK293T cells transiently expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).[18]

  • Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Drug Application: Apply a sub-maximal concentration of GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound using a rapid perfusion system.[18]

  • Measurement: Record the changes in the amplitude and kinetics of the GABA-evoked chloride current.

  • Data Analysis: Quantify the potentiation or inhibition of the GABA current by the test compound to determine its effect and potency.

Principle: Many sigma-2 receptor ligands have been shown to induce cell death in tumor cell lines. The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Protocol: MTT Assay

  • Cell Seeding: Seed a cancer cell line known to express high levels of sigma-2 receptors (e.g., SK-N-SH neuroblastoma) in a 96-well plate.[16][24]

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 for cytotoxicity.

Tier 3: In Vivo Proof-of-Concept

Lead compounds with confirmed in vitro functional activity should be evaluated in relevant animal models of disease to establish in vivo efficacy.

Protocol: Diet-Induced Obesity (DIO) Mouse Model for NPY Y5/ACC Targets

  • Induction of Obesity: Feed C57BL/6J mice a high-fat diet for several weeks to induce obesity, hyperinsulinemia, and other metabolic syndrome-like features.[10][25]

  • Treatment: Administer this compound orally or via intraperitoneal injection daily for a period of several weeks. Include a vehicle control group and potentially a positive control group (a known anti-obesity drug).[25]

  • Monitoring: Monitor body weight, food intake, and water consumption regularly.

  • Terminal Readouts: At the end of the study, measure key metabolic parameters such as plasma glucose, insulin, and lipid levels. Adipose tissue mass can also be quantified.[25]

  • Data Analysis: Compare the changes in body weight and metabolic parameters between the treated and vehicle control groups to assess the anti-obesity efficacy of the compound.

This can be adapted for other therapeutic areas:

  • Inflammatory Pain (for NK1/NK2): Use models like the Complete Freund's Adjuvant (CFA) or capsaicin-induced inflammatory pain model in rats or mice.[8][11][15] Assess pain behavior (e.g., thermal withdrawal latency, mechanical allodynia) following compound administration.

Conclusion and Future Directions

The this compound structure holds significant promise as a starting point for the development of novel therapeutics. Its rigid, three-dimensional framework is a desirable feature for achieving high affinity and selectivity for a range of high-value biological targets. The systematic approach outlined in this guide, progressing from initial binding studies through functional characterization and in vivo validation, provides a comprehensive framework for elucidating the therapeutic potential of this specific compound. The initial focus should be on targets where the broader 1,9-diazaspiro[5.5]undecane scaffold has already shown potent activity, such as NPY Y5 receptors, ACC, and sigma receptors. Successful validation in these areas would warrant further investigation into lead optimization, structure-activity relationship (SAR) studies, and detailed pharmacokinetic and toxicological profiling to advance this promising chemical entity towards clinical development.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

  • PARP1 Colorimetric Assay Kit - Data Sheet. BPS Bioscience. [Link]

  • Sigma Receptor Binding Assays. PubMed - NIH. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. NIH. [Link]

  • A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice. PubMed Central. [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. [Link]

  • PARP/Apoptosis Colorimetric Assay Kit (4684-096-K). R&D Systems. [Link]

  • Neuropeptide Y1 and Y5 Receptor Antagonists as Potential Anti-Obesity Drugs. Current Status. PubMed. [Link]

  • PARP1 Colorimetric Assay Kit. BPS Bioscience. [Link]

  • NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs. PubMed. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. PubMed Central. [Link]

  • An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice. PubMed. [Link]

  • A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice. PubMed. [Link]

  • Acetyl-CoA Carboxylase Inhibition by ND-630 Inhibits Fatty Acid Synthesis and Stimulates Fatty Acid Oxidation in Cultured Cells and in Experimental Animals. Nimbus Therapeutics. [Link]

  • Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. NIH. [Link]

  • PARP1 Colorimetric Assay Kit. BPS Bioscience. [Link]

  • Discovery of Acetyl-Coenzyme A Carboxylase 2 Inhibitors: Comparison of a Fluorescence Intensity-Based Phosphate Assay and a Fluorescence Polarization-Based ADP Assay for High-Throughput Screening. PubMed. [Link]

  • Identification and synthesis of novel inhibitors of acetyl-CoA carboxylase with in vitro and in vivo efficacy on fat oxidation. PubMed. [Link]

  • Electrophysiology of ionotropic GABA receptors. PMC - PubMed Central. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed. [Link]

  • Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. PMC - PubMed Central. [Link]

  • Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY. PubMed Central. [Link]

  • First-line PARP inhibitors in ovarian cancer: Summary of an ESMO Open - Cancer Horizons round-table discussion. ResearchGate. [Link]

  • Discovery of Acetyl-Coenzyme A Carboxylase 2 Inhibitors: Comparison of a Fluorescence Intensity-Based Phosphate Assay and a Fluorescence Polarization-Based ADP Assay for High-Throughput Screening. ResearchGate. [Link]

  • Diet-induced obesity murine model. Protocols.io. [Link]

  • The Apparent Voltage Dependence of GABAA Receptor Activation and Modulation Is Inversely Related to Channel Open Probability. PMC. [Link]

  • Effects of Neurokinin-1 Receptor Agonism and Antagonism in the Rostral Ventromedial Medulla of Rats with Acute or Persistent Inflammatory Nociception. PMC - PubMed Central. [Link]

  • In Vivo Pain Models. Charles River Laboratories. [Link]

  • A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. PMC - NIH. [Link]

  • Activation of GABAA receptors modulates all stages of mechanoreception in spider mechanosensory neurons. Journal of Neurophysiology. [Link]

  • Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. PMC - NIH. [Link]

  • Abstract 2242: Development of selective irreversible antagonists for sigma-2 receptors. AACR. [Link]

  • Radioligand binding methods: practical guide and tips. ResearchGate. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Development and Characterization of a Highly Selective Neuropeptide Y Y5 Receptor Agonist Radioligand: [125I][hPP1-17, Ala31, Aib32]NPY. PubMed. [Link]

  • Effect of NPY5R Antagonist MK-0557 on Weight Regain after Very-low-calorie Diet-induced Weight Loss*. ResearchGate. [Link]

  • Effects of a neurokinin-1 receptor antagonist in the acute phase after thoracic spinal cord injury in a rat model. Frontiers. [Link]

  • The protocol of competitive binding assay. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Benzyl-1,9-diazaspiro[5.5]undecane in the Treatment of Obesity and Pain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of 1-Benzyl-1,9-diazaspiro[5.5]undecane and related diazaspiro[5.5]undecane derivatives for the treatment of obesity and pain. While this compound itself is not extensively documented in public literature, its core structure is a key pharmacophore in compounds targeting critical pathways in both metabolic and neurological disorders. This guide synthesizes information on the broader class of diazaspiro[5.5]undecane derivatives, focusing on their activity as modulators of the Sigma-1 receptor (S1R), a pluripotent protein implicated in both pain signaling and energy homeostasis. We present the scientific rationale, detailed experimental protocols for in vitro and in vivo evaluation, and data interpretation guidelines to facilitate the exploration of this promising chemical class.

Part 1: Scientific Rationale and Mechanism of Action

The 1,9-diazaspiro[5.5]undecane scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with multiple, biologically diverse targets.[1][2] Derivatives of this scaffold have shown potential for treating obesity, pain, and various central nervous system (CNS) disorders.[1] The therapeutic hypothesis for this compound is primarily centered on its potential modulation of the Sigma-1 Receptor (S1R), with possible interactions at other receptors such as the μ-opioid receptor (MOR) or melanin-concentrating hormone receptor 1 (MCH-R1).[1][3][4]

The Sigma-1 Receptor (S1R) as a Therapeutic Target

The S1R is a unique, ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondria interface.[5][6] It is not a classical G-protein coupled receptor or ion channel but functions to modulate the activity of other proteins, including ion channels and receptors crucial for neuronal signaling and cellular homeostasis.[5][6][7] S1R is highly expressed in key areas of the CNS involved in pain processing and metabolic regulation.[5]

In Pain: S1R antagonists have demonstrated significant promise in preclinical models of neuropathic pain.[5][8][9] The receptor is implicated in central sensitization, a key process in the development of chronic pain states.[8] By binding to S1R, antagonists can modulate the function of various ion channels (e.g., Cav2.2, Nav1.5) and receptors (e.g., NMDA receptors) involved in neuronal hyperexcitability, a hallmark of neuropathic pain.[5][8][10] Studies show that S1R knockout mice exhibit reduced pain hypersensitivity following nerve injury, supporting its role as a critical driver of neuropathic pain.[8][9][11] The analgesic effects of S1R antagonists may stem from reducing neuroinflammation in the dorsal root ganglia (DRG) and modulating both opioid-dependent and -independent pathways.[9][11]

In Obesity: The role of S1R in obesity is an emerging field. Studies have shown that genetic ablation of S1R in mice protects against diet-induced adiposity.[12][13][14] S1R knockout mice on a high-fat diet exhibit lower fat mass and higher lean mass compared to their wild-type counterparts.[12][13] While the precise mechanisms are still under investigation, S1R appears to influence adipogenesis, the process of fat cell formation.[14] Additionally, S1R antagonists have been shown to reduce compulsive-like eating behaviors in animal models, suggesting a role in the central regulation of appetite and food reward.[15]

Putative Mechanism of this compound

Based on the pharmacology of related structures, this compound is hypothesized to act as an S1R antagonist or a dual-profile ligand. The benzyl group at the 1-position and the overall spirocyclic structure are consistent with pharmacophores known to confer affinity for S1R.[3][4] Its therapeutic effect would be achieved by binding to S1R and preventing its interaction with client proteins, thereby dampening neuronal hyperexcitability in pain pathways and potentially modulating metabolic processes that contribute to obesity.

Sigma1_Receptor_Pathway cluster_pain Neuropathic Pain Pathway cluster_obesity Metabolic Regulation Pathway cluster_intervention Therapeutic Intervention NerveInjury Peripheral Nerve Injury S1R_Up ↑ S1R Expression (DRG Neurons) NerveInjury->S1R_Up induces Hyperexcitability Neuronal Hyperexcitability (↑ Ion Channel Activity) S1R_Up->Hyperexcitability promotes CentralSens Central Sensitization Hyperexcitability->CentralSens leads to Pain Neuropathic Pain (Allodynia, Hyperalgesia) CentralSens->Pain HFD High-Fat Diet S1R_Adipo S1R Activity in Adipocytes HFD->S1R_Adipo activates Adipogenesis ↑ Adipogenesis & Lipid Accumulation S1R_Adipo->Adipogenesis promotes Obesity Obesity Adipogenesis->Obesity Compound 1-Benzyl-1,9- diazaspiro[5.5]undecane (S1R Antagonist) Compound->Hyperexcitability Inhibits Compound->Adipogenesis Inhibits caption Fig 1. Hypothesized mechanism of this compound.

Fig 1. Hypothesized mechanism of this compound.

Part 2: Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of this compound, from initial target engagement to in vivo efficacy.

In Vitro Characterization: Target Engagement

The first step is to confirm the compound's affinity and functional activity at the human S1R.

Protocol 2.1.1: S1R Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for S1R.

  • Rationale: Quantifying binding affinity is the primary screen to confirm target interaction. A high affinity suggests the compound can effectively compete with endogenous ligands at physiologically relevant concentrations.

  • Materials:

    • Membrane homogenates from cells expressing human S1R (e.g., HEK-293 cells) or from guinea pig liver, which has high S1R density.[16]

    • Radioligand: -pentazocine, a selective S1R agonist.[3][16][17]

    • Non-specific binding control: Haloperidol (10 µM).[7]

    • Test compound: this compound, serially diluted.

    • Binding buffer (e.g., Earle's Balanced Salt Solution, pH 7.4).[18]

    • 96-well plates, scintillation fluid, liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add binding buffer, membrane preparation (e.g., 100-125 µg protein/well), and the test compound or vehicle.[18]

    • Add -pentazocine at a final concentration near its Kd (e.g., 3-15 nM).[7][18]

    • For non-specific binding wells, add 10 µM Haloperidol.

    • Incubate the plate for 120 minutes at 37°C.[7]

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Quantify bound radioactivity using a liquid scintillation counter.

    • Calculate the inhibition constant (Ki) from IC50 values using the Cheng-Prusoff equation.

ParameterDescriptionTypical Value for S1R LigandsSource
Ki Inhibitory constant; a measure of binding affinity.< 100 nM for potent ligands[1]
Radioligand -pentazocineKd ~16 nM[7]
Incubation Time and temperature for reaching equilibrium.120 min @ 37°C[7]
In Vivo Efficacy: Pain Models

To assess the analgesic potential of the compound, standardized animal models of neuropathic and thermal pain are employed.

Protocol 2.2.1: Mechanical Allodynia Assessment (von Frey Test)

This protocol measures the withdrawal threshold to a non-noxious mechanical stimulus, a key symptom of neuropathic pain.

  • Rationale: Neuropathic pain often manifests as allodynia, where light touch is perceived as painful. The von Frey test quantifies this hypersensitivity, providing a direct measure of analgesic efficacy against this symptom.[19][20]

  • Model: Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) in rats or mice. These models reliably induce long-lasting mechanical allodynia.[8][21]

  • Apparatus: Electronic von Frey anesthesiometer or calibrated von Frey filaments.[19][22]

  • Procedure:

    • Acclimatize animals to the testing environment by placing them in individual chambers on an elevated mesh floor for at least 30-60 minutes.[22][23]

    • Administer the test compound (e.g., intraperitoneally or orally) or vehicle control at predetermined doses.

    • At various time points post-administration (e.g., 30, 60, 120 minutes), apply the von Frey filament to the plantar surface of the hind paw.

    • With an electronic device, apply gradually increasing pressure until the animal withdraws its paw. The force at which withdrawal occurs is the paw withdrawal threshold (PWT).[19]

    • If using manual filaments, use the "up-down method" to determine the 50% withdrawal threshold.[20][21]

    • Repeat measurements 3-5 times per paw, with at least a 3-5 minute interval between stimulations.[19][22]

  • Data Analysis: An increase in the PWT in the compound-treated group compared to the vehicle group indicates an anti-allodynic effect.

Protocol 2.2.2: Thermal Hyperalgesia Assessment (Hot Plate Test)

This test measures the response latency to a noxious thermal stimulus, assessing efficacy against heat-induced pain.

  • Rationale: The hot plate test is a classic model for evaluating centrally-acting analgesics.[24] It assesses the compound's ability to modulate spinal and supraspinal pain pathways.

  • Apparatus: Hot plate analgesia meter.

  • Procedure:

    • Acclimatize animals to the testing room for at least 30 minutes.[25]

    • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).[25][26]

    • Gently place the animal on the hot plate within a transparent cylinder and start a timer.

    • Record the latency (in seconds) to the first sign of nociception, such as hind paw licking, flicking, or jumping.[25]

    • Immediately remove the animal upon response.

    • A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[25]

    • Administer the test compound or vehicle and repeat the test at peak effect time points.

  • Data Analysis: A significant increase in reaction latency in the treated group compared to the vehicle group indicates an analgesic effect.

Fig 2. Workflow for in vivo pain model evaluation.

In Vivo Efficacy: Obesity Models

To evaluate the anti-obesity potential, a diet-induced obesity (DIO) model is the gold standard.[27]

Protocol 2.3.1: Diet-Induced Obesity (DIO) Rodent Model

This protocol establishes an obesity phenotype that mimics key aspects of human obesity.

  • Rationale: The DIO model is translationally relevant as it is driven by an obesogenic, high-fat diet, reflecting a common cause of human obesity.[28] It allows for the assessment of a compound's effect on body weight, composition, and metabolic parameters.[27][29]

  • Model: Male C57BL/6J mice are particularly susceptible to developing obesity on a high-fat diet.[30]

  • Procedure:

    • At 8 weeks of age, randomize mice into two groups based on body weight.[30]

    • Feed one group a standard chow diet and the other a high-fat diet (HFD; e.g., 42-60% kcal from fat) for 10-15 weeks to induce obesity.[28][30]

    • House animals in a temperature-controlled environment with a 12-hour light/dark cycle.[30]

    • Monitor body weight and food intake weekly.[30]

    • Once a significant difference in body weight is established between the groups, begin treatment.

    • Administer this compound or vehicle daily for a specified period (e.g., 4-8 weeks).

    • Continue monitoring body weight and food intake.

  • Key Endpoints & Analysis:

EndpointMethodRationale
Body Weight Weekly measurement on a calibrated scale.Primary indicator of anti-obesity efficacy.
Food Intake Weekly measurement of consumed food.Differentiates between effects on appetite vs. energy expenditure.
Body Composition qNMR/EchoMRI at baseline and end of study.Measures changes in fat mass vs. lean mass, a critical indicator of healthy weight loss.[29]
Glucose Tolerance Oral Glucose Tolerance Test (OGTT).Assesses improvement in insulin sensitivity and glucose metabolism.[31]
Insulin Sensitivity Insulin Tolerance Test (ITT).Directly measures the body's response to insulin.[31]

Protocol 2.3.2: Oral Glucose Tolerance Test (OGTT)

  • Procedure:

    • Fast mice overnight (or for 6 hours).[30][31]

    • Record baseline blood glucose from a tail snip.

    • Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: A lower area under the curve (AUC) for glucose levels in the treated group indicates improved glucose tolerance.

Part 3: Conclusion and Future Directions

The 1,9-diazaspiro[5.5]undecane scaffold represents a promising starting point for the development of novel therapeutics for pain and obesity. The protocols outlined in this guide provide a robust framework for evaluating compounds like this compound. Initial characterization should focus on confirming affinity and selectivity for the Sigma-1 receptor. Positive in vitro results should be followed by rigorous in vivo testing in validated models of neuropathic pain and diet-induced obesity. Future work should aim to elucidate the precise downstream signaling pathways modulated by these compounds and to optimize their pharmacokinetic and safety profiles for clinical translation.

References

  • Romero, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Romero, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Sánchez-Fernández, C., et al. (2020). Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain. Pain, 161(1), 104-114. [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18). [Link]

  • Yang, P. P., et al. (2020). von Frey Test for Determining Mechanical Allodynia. Bio-protocol, 10(12). [Link]

  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 847-868. [Link]

  • Corbett, S. W., & St. Pierre, J. (2012). Diet-induced models of obesity (DIO) in rodents. Current Protocols in Neuroscience, Chapter 9, Unit 9.38. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • PSPP Home. (n.d.). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. [Link]

  • Font, J., et al. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 7(19). [Link]

  • Analgesia Hot Plat Test. (n.d.). [Link]

  • Su, T. P., et al. (2021). Genomic Action of Sigma-1 Receptor Chaperone Relates to Neuropathic Pain. Molecular Neurobiology, 58(5), 2091-2104. [Link]

  • Weng, K. F., et al. (2024). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Cell and Bioscience, 14(1), 50. [Link]

  • Vissers, G. P., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Pharmacological and Toxicological Methods, 46(2), 91-98. [Link]

  • Romero, L., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Al-Saad, I., et al. (2022). Differential Responses to Sigma-1 or Sigma-2 Receptor Ablation in Adiposity, Fat Oxidation, and Sexual Dimorphism. International Journal of Molecular Sciences, 23(18), 10839. [Link]

  • BioMed. (2025). How to conduct Von Frey Test? [Link]

  • Charles River Laboratories. (n.d.). Diet-Induced Obesity (DIO) Mouse and Rat Models. [Link]

  • Hemmeryckx, B., et al. (2018). Diet-induced obesity murine model. protocols.io. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.34.1-1.34.21. [Link]

  • Cendán, C. M., et al. (2018). Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms. Frontiers in Pharmacology, 9, 124. [Link]

  • Al-Saad, I., et al. (2022). Differential Responses to Sigma-1 or Sigma-2 Receptor Ablation in Adiposity, Fat Oxidation, and Sexual Dimorphism. Semantic Scholar. [Link]

  • Cobos, E. J., et al. (2024). Sigma-1 Receptors Control Neuropathic Pain and Peripheral Neuroinflammation After Nerve Injury in Female Mice: A Transcriptomic Study. The Journal of Pain. [Link]

  • Keen, H. L., et al. (2016). Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females. Frontiers in Nutrition, 3, 46. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • JoVE. (2017). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT. [Link]

  • Wang, J., et al. (2020). Sigma-1 receptor ablation impedes adipocyte-like differentiation of mouse embryonic fibroblasts. Scientific Reports, 10(1), 12948. [Link]

  • Yang, K. C., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1888. [Link]

  • Cottone, P., et al. (2012). Antagonism of Sigma-1 Receptors Blocks Compulsive-Like Eating. Neuropsychopharmacology, 37(10), 2261–2271. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Wang, J., et al. (2021). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Cell and Developmental Biology, 9, 721841. [Link]

  • ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Blanco-Ania, D., et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Chemistry of Heterocyclic Compounds. [Link]

  • Fülöp, F., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4599. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • Dana Bioscience. (n.d.). Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride 5g. [Link]

  • Advanced ChemBlocks. (n.d.). 3-Benzyl-3,9-diazaspiro[5.5]undecane. [Link]

Sources

Application of 1-Benzyl-1,9-diazaspiro[5.5]undecane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-Benzyl-1,9-diazaspiro[5.5]undecane in Medicinal Chemistry

Introduction: The Emergence of a Privileged Spirocyclic Scaffold

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer precise three-dimensional orientation of functional groups is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent structural rigidity and novelty.[1] Among these, the 1,9-diazaspiro[5.5]undecane core has emerged as a "privileged heterocycle," a framework that is capable of binding to multiple, diverse biological targets.[2][3] This guide focuses specifically on the this compound motif, exploring how the introduction of a benzyl group at the N1 position serves as a crucial modulating element for biological activity, and how further derivatization at the N9 position unlocks a broad spectrum of therapeutic applications.

This scaffold has proven to be a versatile starting point for the development of agents targeting a range of conditions, including viral infections, central nervous system (CNS) disorders, and metabolic diseases.[2][4][5] Its unique conformational constraints reduce the entropic penalty upon binding to a target protein, potentially leading to enhanced potency and selectivity. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals seeking to leverage the potential of this compelling chemical entity.

Synthetic Strategy and Derivatization Potential

The synthetic accessibility of a scaffold is critical for its exploration in medicinal chemistry. The this compound core is typically assembled through multi-step sequences, with strategic placement of protecting groups to allow for selective functionalization of the two nitrogen atoms. A common strategy involves benzylation of the N1 position while the N9 position is protected (e.g., with a Boc or Cbz group), which can then be deprotected and subjected to a wide array of chemical modifications.

The differential reactivity of the N1 and N9 positions is the cornerstone of its utility. The N1-benzyl group often acts as a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions within a receptor's binding pocket. The N9 position, conversely, typically serves as a vector for diversification, where modifications can be used to fine-tune physicochemical properties (like solubility and permeability), modulate target affinity, or introduce additional pharmacophoric features.[2]

G cluster_0 Core Synthesis cluster_1 Selective Functionalization A Commercially Available Piperidone Derivative B Multi-step Cyclization A->B e.g., Michael addition, reductive amination C N9-Protected 1,9-diazaspiro[5.5]undecane B->C D N1 Benzylation C->D Benzyl Halide, Base E N9 Deprotection D->E e.g., TFA or H2 for Boc or Cbz group F N9 Derivatization (Amidation, Alkylation, etc.) E->F Acyl Chloride, Alkyl Halide, etc. G Final Compound Library F->G

Caption: General synthetic workflow for this compound derivatives.

Therapeutic Applications and Mechanistic Insights

The rigid, three-dimensional nature of the this compound scaffold allows it to present substituents in well-defined spatial orientations, making it an ideal candidate for targeting complex protein binding sites.

Antiviral Activity: A Lead for Dengue Virus Infection

Dengue virus (DENV) represents a significant global health threat with no specific antiviral therapies currently available. A recent breakthrough identified 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives as potent inhibitors of DENV type 2 (DENV2) in cell-based assays.[4] The study highlighted that substitutions on the N1-benzyl ring were critical for antiviral potency.

Mechanism of Action: Computational docking and molecular dynamics simulations predicted that these compounds target the DENV NS5 methyltransferase (MTase) enzyme.[4] NS5 MTase is essential for the viral replication cycle, as it is responsible for capping the 5' end of the viral RNA. This cap is crucial for protecting the viral RNA from degradation and ensuring its efficient translation into viral proteins. Inhibition of this enzyme effectively halts viral proliferation.

G DENV Dengue Virus Replication NS5 NS5 Methyltransferase (MTase) DENV->NS5 RNA_Cap Viral RNA Capping NS5->RNA_Cap Catalyzes Translation Viral Protein Translation RNA_Cap->Translation Enables Compound 1-Benzyl-1,9-diazaspiro Derivative Compound->Block Block->NS5

Caption: Proposed mechanism of DENV inhibition via NS5 methyltransferase.

Structure-Activity Relationship (SAR) Data: The following table summarizes the antiviral activity of key analogues, demonstrating the impact of substitution on the benzyl ring.

CompoundN1-SubstituentEC₅₀ (µM) against DENV2[4]
SPO-6 2-Methylbenzyl11.43 ± 0.87
SPO-7 4-Bromobenzyl14.15 ± 0.50
SPO-13 4-Cyanobenzyl20.77 ± 1.92
Ribavirin (Reference Drug)50.9 ± 18.0

Data sourced from Gundla, R., et al. (2021).[4]

Central Nervous System (CNS) Disorders: Multimodal Receptor Targeting

The development of drugs for CNS disorders is notoriously challenging, often hindered by the blood-brain barrier and the need for high target specificity to avoid off-target effects.[5][6] The 1,9-diazaspiro[5.5]undecane core has been explored for its ability to interact with multiple receptors implicated in pain and psychotic disorders, such as the sigma (σ), mu-opioid (μ), and dopamine D2 receptors.[2]

Rationale for Dual-Target Ligands: The multimodal activity of compounds containing this scaffold is of high interest for treating complex conditions like chronic pain.[2] For instance, developing a molecule that is both a μ-opioid receptor (MOR) agonist and a σ₁ receptor (σ₁R) antagonist is a promising strategy. MOR agonism provides analgesia, while σ₁R antagonism can potentiate this effect and mitigate common opioid-induced side effects like constipation and tolerance development.[7] The σ₁ receptor is a unique intracellular chaperone protein that modulates various signaling pathways and its ligands are being investigated for multiple CNS and cancer applications.[8][9] While much of the work on dual MOR/σ₁R ligands has utilized the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, the principles are directly applicable to the 1,9-diazaspiro core.[7]

Metabolic Disorders: Targeting Key Enzymes in Obesity

Obesity is a complex metabolic disorder, and therapeutic strategies often involve targeting enzymes or receptors that regulate appetite and energy metabolism. Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as:

  • Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC is a critical enzyme in the synthesis of fatty acids. Its inhibition can reduce fat storage. The diazaspiro scaffold has been incorporated into potent dual inhibitors of both ACC1 and ACC2 isoforms.[2][10]

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: MCH-R1 is a G protein-coupled receptor in the hypothalamus that plays a role in regulating feeding behavior. Antagonizing this receptor is a potential strategy for treating obesity.[2]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel this compound derivatives.

Protocol 1: Synthesis of a 1-Benzyl-9-(arylcarbonyl)-1,9-diazaspiro[5.5]undecane Derivative

This protocol describes a representative three-step synthesis starting from a commercially available N9-protected precursor.

Materials:

  • tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Standard glassware, magnetic stirrer, and purification apparatus (e.g., flash chromatography system)

Step-by-Step Methodology:

  • N1-Benzylation: a. To a solution of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq) in ACN, add K₂CO₃ (2.0 eq). b. Add benzyl bromide (1.1 eq) dropwise at room temperature. c. Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring by TLC or LC-MS. d. Upon completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure. e. Purify the crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-Butyl this compound-9-carboxylate.

  • N9-Deprotection (Boc Removal): a. Dissolve the product from Step 1 in DCM. b. Add TFA (5-10 eq) dropwise at 0°C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitor by TLC/LC-MS). d. Remove the solvent and excess TFA under reduced pressure. e. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer over sodium sulfate and concentrate to obtain this compound.

  • N9-Acylation: a. Dissolve the product from Step 2 (1.0 eq) in DCM and add TEA (1.5 eq). b. Cool the solution to 0°C and add a solution of 4-chlorobenzoyl chloride (1.1 eq) in DCM dropwise. c. Stir the reaction at room temperature for 4-6 hours. d. Quench the reaction with water and separate the organic layer. e. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. f. Purify the final product by flash chromatography or recrystallization to yield 1-Benzyl-9-(4-chlorobenzoyl)-1,9-diazaspiro[5.5]undecane.

Protocol 2: In Vitro Dengue Virus (DENV2) Inhibition Assay

This protocol outlines a cell-based assay to determine the 50% effective concentration (EC₅₀) of a test compound.

Materials:

  • Vero cells (or other susceptible cell line)

  • DENV2 stock

  • Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), antibiotics

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Reagents for quantifying viral yield (e.g., for RT-qPCR or plaque assay)

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero cells in 96-well plates at an appropriate density and incubate for 24 hours to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

  • Infection and Treatment: a. Remove the growth medium from the cells. b. Infect the cells with DENV2 at a pre-determined multiplicity of infection (MOI) for 1-2 hours. c. After the incubation period, remove the virus inoculum. d. Add the medium containing the serially diluted test compounds to the respective wells. Include "virus only" (positive control) and "cells only" (negative control) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Assessment of Antiviral Activity: a. Viral Yield Reduction: Harvest the cell culture supernatant and quantify the amount of progeny virus using a plaque assay or RT-qPCR for viral RNA. b. The EC₅₀ is calculated as the compound concentration that reduces the viral yield by 50% compared to the "virus only" control.

  • Assessment of Cytotoxicity: a. In a parallel plate, treat uninfected cells with the same concentrations of test compounds. b. After the incubation period, assess cell viability using a reagent like CellTiter-Glo®. c. The 50% cytotoxic concentration (CC₅₀) is calculated. The selectivity index (SI = CC₅₀/EC₅₀) is a key measure of the compound's therapeutic window.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its rigid framework and the potential for differential functionalization at its two nitrogen centers have enabled the discovery of potent modulators for diverse biological targets, from viral enzymes to CNS receptors. The success in developing leads for Dengue virus highlights its potential in addressing unmet needs in infectious diseases.

Future research should continue to explore the vast chemical space accessible from this core. Systematic modifications of both the N1-benzyl group and the N9-substituent, guided by computational modeling and robust biological screening, will undoubtedly uncover new therapeutic agents. Furthermore, investigating this scaffold's application in other areas where spirocycles have shown promise, such as oncology and immunomodulation, could prove to be a fruitful endeavor.[11] The protocols and insights provided herein offer a solid foundation for scientists to build upon as they harness the unique properties of this remarkable molecular architecture.

References

  • Popiołek, Ł. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(83), 52885-52903. Available from: [Link]

  • Popiołek, Ł. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Zenodo. Available from: [Link]

  • García-Villar, N., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10816-10834. Available from: [Link]

  • ResearchGate. Model of 1,9-diazaspiro[5.5]undecanes bound to PKA, generated by energy... Available from: [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. Available from: [Link]

  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available from: [Link]

  • Balle, T., et al. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. Available from: [Link]

  • Yet, L. (2010). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available from: [Link]

  • Balle, T., et al. Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. University of Southampton ePrints. Available from: [Link]

  • Balle, T., et al. (2021). Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ResearchGate. Available from: [Link]

  • Gundla, R., et al. (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 46(1), 159-169. Available from: [Link]

  • Husson, H.-P., et al. (1989). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available from: [Link]

  • Pollard, C. B., & MacDowell, L. G. (1955). 1-BENZYLPIPERAZINE. Organic Syntheses, 34, 19. Available from: [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available from: [Link]

  • Labiotech.eu. (2024). Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology. Available from: [Link]

  • Oakdale, J. S., & Fokin, V. V. (2014). PREPARATION OF 1,5-DISUBSTITUTED 1,2,3-TRIAZOLES VIA RUTHENIUM-CATALYZED AZIDE ALKYNE CYCLOADDITION. Organic Syntheses, 91, 165. Available from: [Link]

  • Dana Bioscience. Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride 5g. Available from: [Link]

  • Kim, J., & Maher, P. (2019). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 10, 514. Available from: [Link]

  • Altasciences. (2022). Issue 33: CNS Drug Development. The Altascientist. Available from: [Link]

  • Maurice, T., et al. (2022). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 23(19), 11883. Available from: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-Benzyl-1,9-diazaspiro[5.5]undecane Analogs as Neuropeptide Y Y5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1-Benzyl-1,9-diazaspiro[5.5]undecane Analogs

The this compound scaffold represents a class of spirocyclic compounds with significant therapeutic potential. These three-dimensional structures offer novel chemical space for drug discovery, potentially leading to improved pharmacological properties compared to flatter aromatic systems.[1][2] Research has highlighted the bioactivity of these analogs in various therapeutic areas, including obesity, pain, and psychotic disorders. A particularly promising avenue of investigation is their activity as antagonists of the Neuropeptide Y (NPY) Y5 receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of appetite and energy homeostasis.[3] The development of potent and selective NPY Y5 receptor antagonists is a key strategy in the pursuit of anti-obesity therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize this compound analogs as NPY Y5 receptor antagonists. We will delve into the underlying principles of a suitable assay, provide a detailed protocol for a robust cell-based screen, and discuss critical aspects of data analysis and hit validation.

Understanding the Target: The Neuropeptide Y Y5 Receptor Signaling Pathway

The NPY Y5 receptor is a member of the rhodopsin-like GPCR family and is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[4] The canonical signaling pathway upon agonist (e.g., NPY) binding involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5][6] This reduction in cAMP, a crucial second messenger, subsequently modulates the activity of downstream effectors like protein kinase A (PKA). Therefore, a functional assay that measures changes in intracellular cAMP concentration is a direct and reliable method to assess the activity of compounds targeting the NPY Y5 receptor. For screening antagonists, the assay is designed to measure the ability of a test compound to block the agonist-induced decrease in cAMP.

Beyond the primary Gαi pathway, NPY Y5 receptor activation has also been linked to other signaling cascades, such as the activation of the RhoA pathway, which is involved in cytoskeleton remodeling and cell motility.[7][8][9] While these alternative pathways are important for understanding the full biological context of the receptor, assays focused on cAMP modulation offer a robust and HTS-friendly approach for primary screening campaigns.

NPY Y5 Receptor Signaling Pathway cluster_membrane Cell Membrane NPY_Y5_Receptor NPY Y5 Receptor G_Protein Gi/o Protein NPY_Y5_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts NPY Neuropeptide Y (Agonist) NPY->NPY_Y5_Receptor Binds & Activates Antagonist This compound Analog (Antagonist) Antagonist->NPY_Y5_Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Regulation of Appetite) PKA->Cellular_Response Phosphorylates & Modulates Forskolin Forskolin Forskolin->AC Directly Activates

Caption: NPY Y5 Receptor Signaling and Antagonist Action.

Assay Selection and Principle: The AlphaScreen cAMP Assay

For screening large libraries of this compound analogs, a homogeneous, no-wash assay format is highly desirable to maximize throughput and minimize variability. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) cAMP assay is an excellent choice for this purpose.[10][11][12] It is a competition-based immunoassay that measures intracellular cAMP levels with high sensitivity and is well-suited for automation.[10][13]

Principle of the AlphaScreen cAMP Assay for NPY Y5 Antagonist Screening:

The assay is based on the competition between cAMP produced by the cells and a biotinylated cAMP tracer for binding to a specific anti-cAMP antibody conjugated to acceptor beads.[12][13] Streptavidin-coated donor beads bind to the biotinylated cAMP.

  • High cAMP (No Antagonist): In the presence of an agonist (and no antagonist), the NPY Y5 receptor is inhibited, but to measure this inhibition, adenylyl cyclase is first stimulated with forskolin to generate a high basal level of cAMP. This high level of endogenous cAMP prevents the biotinylated cAMP from binding to the antibody-coated acceptor beads. Consequently, the donor and acceptor beads are not in close proximity, and no AlphaScreen signal is generated upon excitation.

  • Low cAMP (Effective Antagonist): When an effective antagonist from the spirocyclic library is present, it blocks the agonist's inhibitory effect on adenylyl cyclase. The forskolin-stimulated adenylyl cyclase then produces a large amount of cAMP. This high cellular cAMP outcompetes the biotinylated cAMP tracer for binding to the anti-cAMP acceptor beads. As a result, the donor and acceptor beads remain separated, leading to a low AlphaScreen signal.

  • To measure antagonist activity , the cells are first treated with the test compounds and then stimulated with an agonist in the presence of forskolin. An effective antagonist will reverse the agonist-induced suppression of the forskolin-stimulated cAMP production, resulting in a higher AlphaScreen signal compared to the agonist-only control.

AlphaScreen cAMP Assay Principle cluster_low Low Antagonist Activity cluster_high High Antagonist Activity Low_Antagonist Agonist inhibits cAMP production. Low intracellular cAMP. Biotin-cAMP binds to Acceptor bead. Donor and Acceptor beads in proximity. High AlphaScreen Signal. High_Antagonist Antagonist blocks agonist effect. High intracellular cAMP. Cellular cAMP outcompetes Biotin-cAMP. Donor and Acceptor beads are separated. Low AlphaScreen Signal. Low_Beads High_Beads

Caption: Principle of the AlphaScreen cAMP competition assay.

Detailed Protocol: HTS for NPY Y5 Receptor Antagonists using AlphaScreen cAMP Assay

This protocol is designed for a 384-well plate format, which is standard for HTS campaigns.[12]

Materials and Reagents:

  • Cell Line: A stable cell line expressing the human NPY Y5 receptor, such as CHO-K1 or HEK293 cells.

  • This compound Analog Library: Compounds dissolved in 100% DMSO.

  • Agonist: Neuropeptide Y (NPY) or a selective Y5 receptor agonist.

  • Reference Antagonist: A known NPY Y5 receptor antagonist for positive control.

  • Forskolin: To stimulate adenylyl cyclase.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

  • AlphaScreen cAMP Assay Kit: Containing anti-cAMP Acceptor beads, Streptavidin Donor beads, and biotinylated cAMP.

  • Cell Culture Medium and Reagents.

  • Assay Buffer: HBSS or PBS with 0.1% BSA and 20 mM HEPES.

  • 384-well white opaque microplates.

  • Multimode plate reader with AlphaScreen detection capabilities.

Experimental Workflow:

HTS Workflow Start Start Cell_Seeding Seed NPY Y5-expressing cells in 384-well plates Start->Cell_Seeding Compound_Addition Add this compound analogs and control compounds Cell_Seeding->Compound_Addition Incubation_1 Incubate at room temperature Compound_Addition->Incubation_1 Agonist_Forskolin_Addition Add agonist and forskolin mixture Incubation_1->Agonist_Forskolin_Addition Incubation_2 Incubate to allow cAMP production Agonist_Forskolin_Addition->Incubation_2 Lysis_Detection Add AlphaScreen lysis and detection reagents (Acceptor beads, Biotin-cAMP, Donor beads) Incubation_2->Lysis_Detection Incubation_3 Incubate in the dark Lysis_Detection->Incubation_3 Read_Plate Read AlphaScreen signal on a plate reader Incubation_3->Read_Plate Data_Analysis Analyze data to identify hits Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow.

Step-by-Step Procedure:

  • Cell Preparation and Seeding:

    • Culture the NPY Y5 receptor-expressing cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer at the desired density (to be optimized).

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the this compound analog library and control compounds in assay buffer containing a constant concentration of DMSO.

    • Add 2.5 µL of the compound dilutions to the respective wells.

    • Include wells with reference antagonist (positive control), DMSO only (negative control), and no cells (background).

  • First Incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the cells.

  • Agonist and Forskolin Stimulation:

    • Prepare a solution containing the NPY agonist at its EC80 concentration and forskolin at a concentration determined during assay development.

    • Add 2.5 µL of this stimulation mix to all wells except the background wells.

    • The final DMSO concentration in the assay should be kept below 1% to avoid cytotoxicity.

  • Second Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to stimulate cAMP production.

  • Lysis and Detection:

    • Prepare the AlphaScreen detection mix containing anti-cAMP Acceptor beads and biotinylated cAMP in lysis buffer, as per the manufacturer's instructions.

    • Add 15 µL of the detection mix to each well. This step lyses the cells and initiates the competition reaction.

  • Third Incubation:

    • Incubate the plate in the dark at room temperature for 1-2 hours to allow the assay signal to stabilize.

  • Signal Detection:

    • Read the plate on a compatible plate reader using the AlphaScreen settings (excitation at 680 nm, emission at 520-620 nm).[11]

Data Analysis and Hit Identification

1. Data Normalization:

  • Raw data from the plate reader should be normalized to account for plate-to-plate and well-to-well variations.

  • The percentage of inhibition is calculated relative to the controls on each plate:

    • 0% Inhibition (Negative Control): Signal from wells with DMSO and agonist.

    • 100% Inhibition (Positive Control): Signal from wells with a saturating concentration of the reference antagonist and agonist.

2. Hit Criteria:

  • A common threshold for hit identification is a compound that produces a response greater than three standard deviations from the mean of the negative controls.

  • The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

3. Dose-Response Curves and IC50 Determination:

  • Confirmed hits should be re-tested in a dose-response format to determine their potency (IC50 value).

  • The IC50 is the concentration of the antagonist that inhibits 50% of the maximal response.

  • Data are typically fitted to a four-parameter logistic equation to generate a sigmoidal dose-response curve.

Parameter Description Typical Value for a "Hit"
Z'-Factor A measure of assay quality and robustness.> 0.5
Signal-to-Background The ratio of the mean signal of the positive control to the mean signal of the background.> 5
% Inhibition The percentage reduction in the agonist response caused by the test compound.> 50% (for initial screening)
IC50 The concentration of the antagonist that produces 50% of its maximal inhibition.Varies, but typically in the µM to nM range for potent hits.

Hit Confirmation and Triage: A Self-Validating System

A critical aspect of any HTS campaign is the rigorous confirmation and triage of initial hits to eliminate false positives.

1. Re-testing:

  • Primary hits should be re-tested from the original screening plate and, if confirmed, from a freshly prepared sample of the compound powder.

2. Orthogonal Assays:

  • To ensure that the observed activity is not an artifact of the AlphaScreen technology, hits should be validated using an orthogonal assay that measures a different endpoint in the signaling cascade.[15] Examples include:

    • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay: Another robust technology for measuring cAMP.[16][17]

    • Reporter Gene Assay: A cell-based assay where the expression of a reporter gene (e.g., luciferase) is under the control of a cAMP-responsive element.

    • Calcium Mobilization Assay: If the NPY Y5 receptor also couples to Gαq, a fluorescent calcium indicator can be used to measure changes in intracellular calcium.

3. Promiscuity and Solubility Assessment:

  • Spirocyclic compounds, while offering structural novelty, can sometimes exhibit poor solubility or promiscuous binding to multiple targets.[18][19]

    • Solubility Measurement: The kinetic or thermodynamic solubility of the hit compounds should be determined.

    • Promiscuity Profiling: Hits can be screened against a panel of unrelated targets to assess their selectivity.

4. Structure-Activity Relationship (SAR) Analysis:

  • If a series of related analogs are screened, initial SAR trends can be established to guide the next steps in lead optimization.

Conclusion

The high-throughput screening of this compound analogs for NPY Y5 receptor antagonism is a promising strategy for the discovery of novel anti-obesity therapeutics. The AlphaScreen cAMP assay provides a robust, sensitive, and scalable platform for such a screening campaign. By following a well-designed protocol, implementing rigorous data analysis, and employing a thorough hit validation cascade, researchers can confidently identify and advance promising lead compounds for further development. This application note serves as a detailed guide to empower scientists in their quest for novel therapeutics targeting the NPY Y5 receptor.

References

  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in Neuroendocrinology, 21(1), 50-79.
  • Galli, S., et al. (2021). Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation. Frontiers in Cell and Developmental Biology, 8, 627090.
  • Hao, J., et al. (2004). High-throughput synthesis optimization of sulfonamide NPY Y5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(11), 2795-2799.
  • Kogej, T., et al. (2021). Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor.
  • Li, C., et al. (2005). Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line. Cancer Research, 65(24), 11395-11402.
  • PerkinElmer. (2018). Functional GPCR studies using AlphaScreen cAMP Detection Kit. Retrieved from [Link]

  • Rana, S., et al. (2017). cAMP Assays in GPCR Drug Discovery. Methods in Enzymology, 587, 111-131.
  • Goueli, S. A., Hsaio, K., & Vidugiriene, J. (2007). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes, 97, 24-28.
  • Zukowska-Grojec, Z., et al. (2002). Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth. Canadian Journal of Physiology and Pharmacology, 80(6), 576-583.
  • Kitlinska, J., et al. (2021). Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation. Frontiers in Cell and Developmental Biology, 8, 627090.
  • Kogej, T., et al. (2021). Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor. Semantic Scholar.
  • Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Abualsaud, N., et al. (2019). Neuropeptide Y stimulates neuroblastoma cell migration via Y5R/RhoA pathway. Cancer Research, 79(13_Supplement), 3663-3663.
  • Trinquet, E., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Methods in Molecular Biology, 1175, 139-159.
  • Kogej, T., et al. (2022). Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor.
  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 63, 136-144.
  • Kogej, T., et al. (2021). Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor.
  • Eglen, R. M., & Reisine, T. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Wang, Y., et al. (2019).
  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Neuropeptide Y receptors: how to get subtype selectivity. Frontiers in endocrinology, 4, 112.
  • Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 271-280.
  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • Wang, T., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(10), 2736-2742.
  • ResearchGate. (n.d.). HTS methods based on GPCR pharmacology profiling. Retrieved from [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Wang, T., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 9(10), 2736-2742.
  • Schymanski, E. L., et al. (2014).
  • Brothers, S. P., et al. (2009). Selective and brain penetrant neuropeptide Y Y2 receptor antagonists discovered by whole-cell high-throughput screening. Molecular Pharmacology, 76(6), 1275-1284.
  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • Brothers, S. P., et al. (2009). Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening. Dexorgen.
  • Yasgar, A., et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 883-895.
  • Rodrigues, T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Sainsbury, A., et al. (2002). NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs. Neuropeptides, 36(2-3), 201-208.
  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(20), 4265-4272.
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. Retrieved from [Link]

Sources

Application Note & Protocols: A Multi-Assay Approach to Evaluate the Cytotoxicity of 1-Benzyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Need for Rigorous Cytotoxicity Profiling of Novel Spirocyclic Compounds

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds.[1] These structures are of significant interest in medicinal chemistry due to their potential therapeutic applications, including the treatment of pain, obesity, and various central nervous system disorders.[1] 1-Benzyl-1,9-diazaspiro[5.5]undecane, as a representative of this class, warrants thorough investigation of its biological effects. A critical initial step in the preclinical assessment of any novel chemical entity is the characterization of its cytotoxic potential.[2] Cytotoxicity assays are indispensable tools in drug discovery and toxicology for screening compounds, identifying potential safety liabilities, and elucidating mechanisms of cell death.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing a panel of robust, cell-based assays to evaluate the cytotoxicity of this compound. We advocate for a multi-assay approach, as no single assay can provide a complete picture of a compound's cytotoxic profile. By employing assays that measure different cellular endpoints—metabolic activity, membrane integrity, and lysosomal function—a more comprehensive and reliable assessment can be achieved. Herein, we present detailed protocols for three widely accepted and validated cytotoxicity assays: the MTT, LDH, and Neutral Red Uptake assays.

I. Strategic Selection of Cell-Based Assays

To construct a comprehensive cytotoxicity profile, it is crucial to interrogate different aspects of cellular health. The three assays selected for this protocol were chosen based on their distinct mechanisms, widespread use, and complementarity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of a cell population.[3][4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][4][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5][6]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[8][9][10]

  • Neutral Red Uptake (NRU) Assay: This assay evaluates cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[11][12][13] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of viable cells.[12] Changes to the cell surface or lysosomal membrane lead to a decreased uptake and binding of Neutral Red, which can be quantified after extraction.[12]

By combining these three assays, researchers can differentiate between cytotoxic effects that primarily impact metabolic function, compromise membrane integrity, or disrupt lysosomal function.

II. Cell Line Selection and Culture

The choice of cell line is a critical parameter and should be guided by the intended therapeutic application of the compound.[14][15][16] For a general cytotoxicity screen of this compound, a panel of cell lines is recommended. This could include:

  • A non-cancerous fibroblast cell line: Such as L929 (mouse fibroblasts), which is an established standard for cytotoxicity testing.[17]

  • A human liver cell line: Such as HepG2, to assess potential hepatotoxicity.

  • A panel of cancer cell lines: Relevant to the potential therapeutic targets of diazaspiro compounds, which have shown activity against various cancer types.[18][19][20][21]

All cell lines should be obtained from a reputable commercial source like the American Type Culture Collection (ATCC) to ensure identity and quality.[22][23] Cells should be cultured according to the supplier's recommendations, typically in a humidified incubator at 37°C with 5% CO2.[23][24] For detailed guidance on cell culture techniques, refer to the ATCC Animal Cell Culture Guide.[24][25]

III. Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening. It is essential to include appropriate controls in each assay plate.

Mandatory Controls for Each Assay Plate:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control establishes the baseline viability (100%).

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay is performing correctly.

  • Untreated Control: Cells in culture medium only.

  • Medium Blank: Wells containing only culture medium (no cells) to determine background absorbance.

A. MTT Assay Protocol: Assessment of Metabolic Activity

The MTT assay is a reliable method to measure cell proliferation and viability based on mitochondrial function.[3][5]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4: Assay Execution Seed Seed cells in 96-well plate Treat Add serial dilutions of This compound and controls Seed->Treat Incubate_24h Incubate for 24-72h Treat->Incubate_24h Add_MTT Add MTT reagent to each well Incubate_24h->Add_MTT Incubate_MTT Incubate for 1-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., SDS-HCl or DMSO) Incubate_MTT->Solubilize Shake Incubate on shaker (15 min, protected from light) Solubilize->Shake Read Read absorbance at 570 nm (reference 630 nm) Shake->Read

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Steps:

  • Cell Seeding (Day 1):

    • Harvest and count cells, ensuring viability is >95%.[11]

    • Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[26]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compound or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • Assay Execution (Day 3 or 4):

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3][5]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[6]

    • Incubate the plate for 1-4 hours at 37°C, allowing formazan crystals to form.[3][6]

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[26]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][6]

Data Analysis: Percentage viability is calculated as: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Plot the % viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterRecommendation
Cell Density 5,000 - 10,000 cells/well
Compound Incubation 24 - 72 hours
MTT Concentration 0.5 mg/mL
MTT Incubation 1 - 4 hours at 37°C
Solubilizing Agent SDS-HCl or DMSO
Absorbance Reading 570 nm (reference 630 nm)
B. LDH Assay Protocol: Assessment of Membrane Integrity

The LDH assay is a widely used method to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[7][9]

Workflow Diagram: LDH Assay

LDH_Workflow cluster_prep Day 1 & 2: Seeding & Treatment cluster_lysis Day 3/4: Controls & Lysis cluster_assay Day 3/4: Assay Execution Seed_Treat Seed cells and treat with compound as per MTT protocol Prep_Controls Prepare controls: - Spontaneous LDH release - Maximum LDH release (add Lysis Buffer) Seed_Treat->Prep_Controls Centrifuge Centrifuge plate (optional, to pellet cells) Prep_Controls->Centrifuge Transfer_SN Transfer supernatant to a new 96-well plate Centrifuge->Transfer_SN Add_Reaction_Mix Add LDH Reaction Mixture to each well Transfer_SN->Add_Reaction_Mix Incubate_RT Incubate for 30 min at RT (protected from light) Add_Reaction_Mix->Incubate_RT Add_Stop Add Stop Solution Incubate_RT->Add_Stop Read Read absorbance at 490 nm (reference 680 nm) Add_Stop->Read

Caption: Workflow for the LDH cytotoxicity assay.

Protocol Steps:

  • Cell Seeding and Treatment (Day 1-2):

    • Follow steps 1 and 2 of the MTT protocol to seed and treat the cells.

    • Important: Prepare additional control wells for this assay:

      • Spontaneous LDH Release: Vehicle control wells without lysis solution.

      • Maximum LDH Release: Untreated cells where 10 µL of Lysis Buffer (e.g., 10X Triton X-100) is added 45 minutes before the end of the incubation period.[27]

  • Assay Execution (Day 3 or 4):

    • Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[27]

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically contains a substrate, cofactor, and a tetrazolium salt).[27]

    • Add 50 µL of the Reaction Mixture to each well of the new plate.[27]

    • Incubate at room temperature for up to 30 minutes, protected from light.[27]

    • Add 50 µL of Stop Solution (often a mild acid) to each well.[27]

    • Measure the absorbance at 490 nm. A reference wavelength of 680 nm is recommended to correct for background.[27]

Data Analysis: Percentage cytotoxicity is calculated as: % Cytotoxicity = [(Abs_compound - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

ParameterRecommendation
Supernatant Volume 50 µL
Reaction Incubation 30 minutes at Room Temperature
Light Protection Required during incubation
Stop Solution Required before reading
Absorbance Reading 490 nm (reference 680 nm)
C. Neutral Red Uptake Assay: Assessment of Lysosomal Integrity

This assay measures the accumulation of Neutral Red dye in the lysosomes of viable cells.[11][12]

Workflow Diagram: Neutral Red Uptake Assay

NRU_Workflow cluster_prep Day 1 & 2: Seeding & Treatment cluster_assay Day 3/4: Staining cluster_extraction Day 3/4: Extraction & Reading Seed_Treat Seed cells and treat with compound as per MTT protocol Remove_Medium Remove treatment medium Seed_Treat->Remove_Medium Add_NR Add Neutral Red medium (e.g., 50 µg/mL) Remove_Medium->Add_NR Incubate_NR Incubate for 2-3 hours at 37°C Add_NR->Incubate_NR Wash Remove NR medium and wash cells with PBS Incubate_NR->Wash Add_Destain Add Destain solution (e.g., 1% acetic acid, 50% ethanol) Wash->Add_Destain Shake Incubate on shaker for 10 minutes Add_Destain->Shake Read Read absorbance at 540 nm Shake->Read

Caption: Workflow for the Neutral Red Uptake assay.

Protocol Steps:

  • Cell Seeding and Treatment (Day 1-2):

    • Follow steps 1 and 2 of the MTT protocol to seed and treat the cells.

  • Neutral Red Staining (Day 3 or 4):

    • Prepare Neutral Red medium (e.g., 50 µg/mL Neutral Red in pre-warmed culture medium). Centrifuge the solution before use to remove undissolved crystals.[28]

    • Remove the treatment medium from the wells.

    • Add 100 µL of the Neutral Red medium to each well.[11]

    • Incubate for 2-3 hours at 37°C, 5% CO2.[11]

  • Dye Extraction and Measurement:

    • Carefully discard the Neutral Red solution.

    • Wash the cells with 150 µL of pre-warmed PBS.[11]

    • Add 150 µL of Destain solution (e.g., a solution of 50% ethanol, 49% water, and 1% glacial acetic acid) to each well.[11][28]

    • Place the plate on an orbital shaker for 10 minutes to extract the dye from the lysosomes.[28]

    • Measure the absorbance at 540 nm using a microplate reader.[13]

Data Analysis: Percentage viability is calculated as: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

ParameterRecommendation
Neutral Red Concentration ~50 µg/mL in medium
NR Incubation 2 - 3 hours at 37°C
Wash Step Yes, with PBS
Destain Solution Acetic Acid / Ethanol solution
Absorbance Reading 540 nm

IV. Advanced Mechanistic Insights: Apoptosis vs. Necrosis

If the initial screening assays indicate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Assays that can distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provide valuable mechanistic information.

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[29][30] The assay is highly sensitive and has a simple "add-mix-measure" protocol.[30]

  • Annexin V Staining: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorescent dye or an enzyme for detection.[29] Co-staining with a viability dye like propidium iodide (PI) or DAPI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. Real-time versions of this assay are also available.[31][32]

These advanced assays can provide deeper insights into the specific cellular pathways affected by this compound.

V. Conclusion and Best Practices

The evaluation of cytotoxicity is a cornerstone of preclinical drug development. This application note provides a robust framework for assessing the cytotoxic potential of this compound using a multi-assay approach. By integrating data from the MTT, LDH, and Neutral Red assays, researchers can gain a comprehensive understanding of the compound's effects on cell health.

Key Takeaways:

  • No single assay is sufficient: A multi-parametric approach provides a more complete and reliable cytotoxicity profile.

  • Controls are critical: Proper controls ensure the validity and reproducibility of the results.

  • Cell line selection matters: The choice of cell line should be relevant to the compound's intended use.

  • Data interpretation is key: Comparing IC50 values across different assays can provide clues about the primary mechanism of cytotoxicity. For example, a low IC50 in the MTT assay but a high IC50 in the LDH assay might suggest a primary effect on metabolism rather than immediate membrane disruption.

By following these protocols and best practices, researchers can generate high-quality, reproducible data to guide the development of novel 1,9-diazaspiro[5.5]undecane-based therapeutics.

References

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Toxicology Program (NTP). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Google Books. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

  • National Center for Biotechnology Information. Highlight report: Cell type selection for toxicity testing. [Link]

  • Protocols.io. LDH cytotoxicity assay. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • DB-ALM. Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • National Center for Biotechnology Information. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. [Link]

  • Institute for In Vitro Sciences, Inc. Neutral Red Uptake. [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • On Science. ATCC ANIMAL CELL CULTURE GUIDE. [Link]

  • BMG Labtech. Cytotoxicity assays – what your cells don't like. [Link]

  • G-Biosciences. Cytotoxicity Assays. [Link]

  • ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • ResearchGate. In vitro cytotoxicity and antiproliferative activity of alkaloids 1-3.... [Link]

  • National Center for Biotechnology Information. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • MDPI. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. [Link]

  • Bentham Science. Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. [Link]

  • PubMed. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link]

  • PubMed. Mechanism of action of diazaborines. [Link]

  • Biocompare. Apoptosis Assay Kits. [Link]

  • ACS Publications. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. [Link]

  • University of Southampton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.... [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • University of Southampton. Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists.... [Link]

Sources

Quantitative Bioanalysis of 1-Benzyl-1,9-diazaspiro[5.5]undecane: A Guide to UPLC-MS/MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-Benzyl-1,9-diazaspiro[5.5]undecane, a key heterocyclic scaffold in modern drug discovery. Recognizing the critical need for robust analytical methods in pharmacokinetic (PK) and drug metabolism studies, we present a detailed, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method as the primary protocol. This guide explains the causality behind key experimental choices, from sample preparation to instrument parameters. Additionally, alternative methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) are discussed for applications with different analytical requirements. The protocols are designed to be self-validating, ensuring trustworthiness and reproducibility for researchers in pharmaceutical development.

Introduction: The Analytical Imperative

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif, forming the structural basis for a variety of biologically active compounds targeting disorders of the central nervous system, pain, and cardiovascular conditions.[1] this compound often serves as a crucial intermediate or a final active pharmaceutical ingredient (API). The accurate quantification of this compound in biological matrices (e.g., plasma, serum, urine) is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Enantioselective analytical methods can be particularly crucial for such chiral compounds to elucidate the pharmacokinetic and toxicological profiles of individual stereoisomers.[2]

This guide focuses on providing robust, reliable, and highly sensitive methods to support drug development programs from discovery through pre-clinical phases. The primary challenge lies in achieving low limits of quantification in complex biological matrices, which necessitates advanced sample preparation and highly selective analytical techniques.[3]

Primary Method: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

For the quantification of this compound in biological fluids, UPLC-MS/MS is the gold standard.[4] The combination of the high-resolution separation power of UPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry allows for the detection of analytes at picogram-per-milliliter (pg/mL) levels.[4][5] This methodology is essential for characterizing the pharmacokinetic behavior of potent drug candidates.[6]

Principle of the Method

The workflow involves initial protein precipitation from the plasma sample, followed by solid-phase extraction (SPE) to isolate the analyte from endogenous interferences. The purified extract is then injected into the UPLC system, where the analyte is chromatographically separated on a reversed-phase C18 column. Detection is performed using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition unique to the analyte.

Experimental Workflow: Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure method robustness.[7] A combination of protein precipitation and solid-phase extraction is recommended for plasma samples.

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample + Internal Standard ppt Add 150 µL Acetonitrile (Protein Precipitation) plasma->ppt vortex Vortex & Centrifuge (14,000 rpm, 10 min) ppt->vortex supernatant Collect Supernatant vortex->supernatant spe Load onto Conditioned C18 SPE Cartridge supernatant->spe wash Wash Cartridge (e.g., 5% Methanol in Water) spe->wash elute Elute Analyte (e.g., 90% Methanol, 0.1% Formic Acid) wash->elute dry Evaporate to Dryness & Reconstitute in Mobile Phase elute->dry inject Inject into UPLC-MS/MS dry->inject G cluster_ms UPLC-MS/MS Analytical Workflow autosampler Autosampler (Sample Injection) uplc UPLC Column (Chromatographic Separation) autosampler->uplc esi ESI Source (Ionization) uplc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->q1 q2 Collision Cell (q2) (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector (Signal Acquisition) q3->detector data Data System (Quantification) detector->data

Caption: Schematic of the UPLC-MS/MS system for quantification.

Method Validation & Performance

The developed method should be validated according to regulatory guidelines. The following table summarizes expected performance characteristics based on similar validated assays. [5][8][9]

Parameter Specification Typical Result
Linearity Calibration curve with R² > 0.99 R² > 0.999
Range e.g., 0.05 - 100 ng/mL Meets requirement
Limit of Detection (LOD) S/N > 3 ~0.015 ng/mL
Limit of Quantification (LOQ) S/N > 10, RSD < 20% 0.05 ng/mL
Precision (RSD%) Intra- & Inter-day < 15% < 10%
Accuracy (% Bias) Within ±15% of nominal Within ±8%
Matrix Effect IS-normalized factor 0.85-1.15 Within acceptable range

| Recovery | Consistent and reproducible | > 85% |

Alternative Analytical Methods

While UPLC-MS/MS is superior for bioanalysis, other methods may be suitable for different applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool, particularly for purity analysis and identification of volatile impurities.

  • Principle: The analyte is volatilized in a heated injection port and separated on a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluted compounds, providing a characteristic fingerprint for identification.

  • Considerations: this compound has a relatively high boiling point. Direct injection may be possible, but derivatization (e.g., silylation) might be required to improve thermal stability and chromatographic peak shape. A non-targeted analysis can be useful for identifying unknown degradation products or metabolites. [10]* Protocol Outline:

    • Sample Prep: Liquid-liquid extraction or SPE. Derivatize if necessary.

    • GC Column: A low-to-mid polarity column (e.g., DB-5ms).

    • Injection: Split/splitless injection. [7] 4. Oven Program: A temperature gradient from ~100 °C to 300 °C.

    • MS Detection: Electron Ionization (EI) in full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

For applications where high sensitivity is not required, such as reaction monitoring, purity assessment of the drug substance, or formulation analysis, a stability-indicating HPLC method with UV or Diode-Array Detection (DAD) is a cost-effective and robust option. [11]

  • Principle: The analyte is separated via HPLC and detected by its absorbance of UV light. The presence of the benzyl group provides a strong chromophore suitable for UV detection (~254 nm).

  • Limitations: The sensitivity is significantly lower (typically low µg/mL range) compared to MS-based methods, making it unsuitable for most bioanalytical studies. It is also less selective, as co-eluting impurities with similar UV spectra can interfere with quantification.

  • Protocol Outline:

    • Sample Prep: Dilute sample in mobile phase.

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and a phosphate buffer.

    • Detection: UV detector set to the absorbance maximum of the analyte. DAD can provide peak purity information.

Conclusion

The successful quantification of this compound is achievable through several analytical techniques. For pharmacokinetic studies in complex biological matrices, a validated UPLC-MS/MS method is unequivocally the preferred approach, offering the requisite sensitivity, selectivity, and throughput. Alternative methods like GC-MS and HPLC-UV/DAD serve valuable, specific roles in the broader context of drug substance and product analysis. The choice of methodology should always be guided by the specific requirements of the analytical challenge, including the sample matrix, required sensitivity, and the overall goal of the study.

References

  • Title: A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection has been developed and validated using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) in multiple reaction monitoring (MRM) mode.
  • Title: Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds Source: PMC - PubMed Central URL: [Link]

  • Title: Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape Source: Waters Corporation URL: [Link]

  • Title: Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones Source: ResearchGate URL: [Link]

  • Title: III Analytical Methods Source: Japan International Cooperation Agency URL: [Link]

  • Title: Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyanate Exposure Source: ResearchGate URL: [Link]

  • Title: Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices Source: Semantic Scholar URL: [Link]

  • Title: Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats Source: MDPI URL: [Link]

  • Title: Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods Source: PMC - PubMed Central URL: [Link]

  • Title: Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS Source: Springer URL: [Link]

  • Title: Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products Source: NIH - National Institutes of Health URL: [Link]

Sources

Application Notes & Protocols: The 1,9-Diazaspiro[5.5]undecane Scaffold as a Versatile Platform for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a detailed guide for researchers, medicinal chemists, and drug development professionals on the utility of the 1,9-diazaspiro[5.5]undecane scaffold. While 1-Benzyl-1,9-diazaspiro[5.5]undecane is a specific embodiment of this class, its direct application as a chemical probe is not yet established in the literature. However, the inherent structural rigidity and synthetic tractability of the diazaspiro[5.5]undecane core make it a "privileged" scaffold in medicinal chemistry.[1][2] This guide will, therefore, focus on the broader potential of this scaffold for the development of potent and selective chemical probes, leveraging the known biological activities of its derivatives to illustrate a strategic pathway from a bioactive compound to a validated research tool.

The unique three-dimensional architecture of spirocyclic systems like the 1,9-diazaspiro[5.5]undecane core provides an excellent framework for exploring chemical space and designing novel therapeutic agents and research probes.[2] Bioactive compounds based on this scaffold consistently feature substituents at the N1 and/or N9 positions, highlighting these as key vectors for chemical modification and optimization.[1]

Physicochemical and Structural Properties

The 1,9-diazaspiro[5.5]undecane core consists of two piperidine rings fused at a single carbon atom. This spirocyclic junction imparts significant conformational rigidity compared to more flexible aliphatic diamines. The benzyl group at the N1 position in this compound adds a lipophilic aromatic moiety, which can influence membrane permeability and engage in π-stacking or hydrophobic interactions with biological targets.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂PubChem[3]
Molecular Weight 244.38 g/mol PubChem[3]
Monoisotopic Mass 244.19395 DaPubChem[3]
XLogP3 (Predicted) 2.5PubChem[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Note: These properties are computationally predicted and should be experimentally verified.

General Synthetic Considerations

G A N-Protected Piperidone Derivative B Introduction of Side Chain (e.g., Alkylation, Michael Addition) A->B Step 1 C Functional Group Interconversion B->C Step 2 D Second Ring Cyclization (e.g., Reductive Amination) C->D Step 3 E Spirocyclic Core Formed D->E Key Step F Deprotection/Functionalization at N1/N9 E->F Step 4 G Target Molecule (e.g., this compound) F->G Final Step

Caption: Generalized synthetic workflow for diazaspiro[5.5]undecanes.

Known Biological Targets of the 1,9-Diazaspiro[5.5]undecane Scaffold

Derivatives of the 1,9-diazaspiro[5.5]undecane scaffold have been investigated for a wide range of biological activities, underscoring its versatility. This diverse pharmacology provides a rich foundation for selecting starting points for chemical probe development.

Table 2: Biological Activities of 1,9-Diazaspiro[5.5]undecane Derivatives

Biological Target/ActivityTherapeutic AreaReference
Acetyl-CoA Carboxylase (ACC) InhibitionObesity, Metabolic Disorders[1]
Neuropeptide Y (NPY) Receptor AntagonismObesity[1]
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) InhibitionMetabolic Disorders[1]
Dual NK1/NK2 Receptor AntagonismInflammatory Diseases[1]
CXCR3 InhibitionImmune System Disorders[1]
Aldosterone Synthase (CYP11B2) InhibitionCardiovascular Disorders[1]
Dual μ-Opioid Receptor (MOR) Agonism / σ₁ Receptor AntagonismPain[4]
GABA-A Receptor AntagonismNeurological Disorders[5]
From Hit to Probe: A Strategic Workflow

The development of a chemical probe is a rigorous process that builds upon an initial bioactive "hit" compound. The goal is to create a tool that is potent, selective, and functionalized for detecting or isolating its biological target. The following section outlines a hypothetical, yet scientifically grounded, workflow for converting a bioactive 1,9-diazaspiro[5.5]undecane derivative into a chemical probe.

G cluster_0 Phase 1: Hit Identification & Validation cluster_1 Phase 2: Probe Design & Synthesis cluster_2 Phase 3: Probe Validation & Application A Screening Hit (e.g., a bioactive 1,9-diazaspiro[5.5]undecane) B Target Engagement Assay (e.g., CETSA, SPR) A->B C Potency & Selectivity Profiling B->C D SAR to Identify Modification Site (N1 or N9) C->D Advance to Probe Development E Linker Installation D->E F Conjugation of Reporter Tag (Fluorophore, Biotin) E->F G Re-evaluate Potency & Selectivity F->G Validate Probe Candidate H In-Cell Target Engagement G->H I Application Assays (Imaging, Pulldowns) H->I

Caption: Workflow for developing a chemical probe from a bioactive scaffold.

Protocols

Protocol 1: Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the 1,9-diazaspiro[5.5]undecane "hit" compound binds to its intended target protein in a cellular context. Target engagement stabilizes the protein, leading to a higher melting temperature.

Materials:

  • Intact cells expressing the target protein.

  • 1,9-diazaspiro[5.5]undecane compound (e.g., this compound).

  • DMSO (vehicle control).

  • PBS (Phosphate-Buffered Saline).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • PCR tubes or plate.

  • Thermocycler.

  • SDS-PAGE and Western Blotting reagents.

  • Antibody specific to the target protein.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the diazaspiro compound at a desired concentration (e.g., 10x EC₅₀) or with DMSO vehicle for 1 hour at 37°C.

  • Harvesting: Harvest cells, wash twice with cold PBS, and resuspend in PBS to a known concentration.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein remaining at each temperature by Western Blot.

  • Data Interpretation: Plot the relative band intensity of the target protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Protocol 2: Synthesis of a Biotinylated Probe for Affinity Pulldown

Objective: To synthesize a biotinylated version of a lead 1,9-diazaspiro[5.5]undecane compound for use in affinity purification experiments. This protocol assumes the N9 position is amenable to modification without loss of activity, as is common for this scaffold.[1]

Materials:

  • 1-Benzyl-9-amino-1,9-diazaspiro[5.5]undecane (hypothetical starting material).

  • Biotin-NHS ester (or a variant with a PEG linker, e.g., Biotin-PEG4-NHS).

  • Anhydrous DMF (N,N-Dimethylformamide).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Reverse-phase HPLC for purification.

  • Mass spectrometer for characterization.

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the 1-Benzyl-9-amino-1,9-diazaspiro[5.5]undecane (1 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (2-3 equivalents) to the solution to act as a base.

  • Biotinylation: Add a solution of Biotin-PEG4-NHS ester (1.1 equivalents) in DMF dropwise to the reaction mixture while stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to check for the consumption of the starting material and the formation of the desired product mass.

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and purify the crude product using reverse-phase preparative HPLC.

  • Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final biotinylated probe by high-resolution mass spectrometry and NMR.

Protocol 3: Affinity Pulldown of Target Proteins

Objective: To use the synthesized biotinylated probe to isolate its binding partners from a cell lysate.

Materials:

  • Biotinylated 1,9-diazaspiro[5.5]undecane probe.

  • Unmodified 1,9-diazaspiro[5.5]undecane compound (for competition control).

  • Cell lysate prepared in a non-denaturing buffer (e.g., Triton X-100 based).

  • Streptavidin-coated magnetic beads.

  • Wash buffers (e.g., lysis buffer with decreasing detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Lysate Incubation: Incubate the cell lysate with the biotinylated probe (e.g., 1-5 µM) for 1-2 hours at 4°C with gentle rotation.

  • Competition Control: In a parallel sample, co-incubate the lysate with the biotinylated probe and a 100-fold excess of the unmodified "competitor" compound. This will distinguish specific binders from non-specific ones.

  • Bead Capture: Add pre-washed streptavidin magnetic beads to the lysates and incubate for another hour at 4°C to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by resuspending them in 1x SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

  • Analysis by Mass Spectrometry: Separate the eluted proteins on an SDS-PAGE gel. The entire lane can be excised and submitted for proteomic analysis by LC-MS/MS to identify the bound proteins. Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered specific binding partners.

References

  • Van der poorten, O., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • PubChem. (n.d.). 9-benzyl-1,9-diazaspiro[5.5]undecane. PubChem. [Link]

  • Montes, R., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Nedelcovych, M. T., et al. (2019). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 1-Benzyl-1,9-diazaspiro[5.5]undecane for Structure-Activity Relationship (SAR) Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Spirocyclic Scaffold

The 1,9-diazaspiro[5.5]undecane core is recognized as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Compounds incorporating this spirocyclic system have shown a wide range of biological activities, targeting conditions such as pain, obesity, cancer, and various central nervous system disorders.[1]

The starting material, 1-benzyl-1,9-diazaspiro[5.5]undecane, presents two key nitrogen atoms (N1 and N9) that are prime locations for chemical modification. The N1 position is protected by a benzyl group, while the N9 position features a secondary amine, making it the more reactive site for initial derivatization. Strategic modification at these positions is fundamental to exploring the structure-activity relationships (SAR) of this compound class.[1] SAR studies are the cornerstone of lead optimization, systematically altering a molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties.[3][4]

This guide provides a detailed framework and validated protocols for the systematic derivatization of the this compound scaffold to generate a diverse chemical library for SAR exploration.

High-Level Synthetic Strategy

The derivatization strategy is bifurcated, focusing on initial modifications at the nucleophilic N9 position, followed by an optional deprotection and subsequent derivatization at the N1 position. This approach allows for the synthesis of a wide array of analogs with diverse functionalities, crucial for a comprehensive SAR study.

Synthetic_Workflow A Starting Material This compound B N9 Derivatization (Acylation, Alkylation, etc.) A->B Protocols 1-3 C N1,N9-Disubstituted Library B->C Final Analogs (Series A) D N1 Debenzylation (Catalytic Hydrogenation) B->D Protocol 4 E N9-Substituted Scaffold (Free N1 Amine) D->E F N1 Derivatization (Acylation, Alkylation, etc.) E->F Protocols 1-3 F->C Final Analogs (Series B)

Caption: General workflow for derivatizing the this compound scaffold.

Part A: Protocols for Derivatization at the N9 Position

The secondary amine at the N9 position is the primary handle for initial modifications. The following protocols detail standard, robust methods for introducing a variety of functional groups.

Protocol 1: N9-Acylation to Introduce Amide Functionality

Rationale: Acylation is a reliable method to introduce amide groups, which can act as hydrogen bond donors and acceptors, significantly influencing interactions with biological targets. This reaction is typically high-yielding and straightforward to perform.

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add a suitable base such as triethylamine (Et₃N, 1.5 eq) or N,N-diisopropylethylamine (DIPEA, 1.5 eq). Stir the solution at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N9-acylated product.

Protocol 2: N9-Reductive Amination for Diverse Substituents

Rationale: Reductive amination is a highly versatile C-N bond-forming reaction that allows for the introduction of a vast range of alkyl and aryl-alkyl groups by reacting the amine with various aldehydes and ketones. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions generated by iminium ion formation, and does not reduce the carbonyl starting material.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).

  • pH Adjustment (Optional but Recommended): Add acetic acid (AcOH, 1.1 eq) to catalyze the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture for 4-24 hours under a nitrogen atmosphere. Monitor for the disappearance of the starting amine by LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir for 30 minutes, then separate the layers. Extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography to obtain the desired N9-alkylated product.

Protocol 3: N9-Sulfonylation to Introduce Sulfonamides

Rationale: Sulfonamides are important functional groups in medicinal chemistry, often acting as non-classical bioisosteres for carboxylic acids or amides. They are chemically stable and can form strong hydrogen bonds.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) containing pyridine (2.0 eq) or DIPEA (1.5 eq). Cool the solution to 0 °C.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the N9-sulfonamide.

Part B: Protocol for N1-Deprotection and Subsequent Derivatization

To explore substitutions at the N1 position, the benzyl protecting group must first be removed.

Protocol 4: N1-Debenzylation via Catalytic Hydrogenation

Rationale: Catalytic hydrogenation is the most common and efficient method for removing N-benzyl groups. The reaction proceeds cleanly under relatively mild conditions, yielding the free amine and toluene as the only byproduct.

Step-by-Step Methodology:

  • Setup: Dissolve the N9-substituted-1-benzyl-1,9-diazaspiro[5.5]undecane derivative (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.

  • Hydrogenation: Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (H₂). This can be done using a balloon filled with H₂ or a dedicated hydrogenation apparatus.

  • Reaction: Stir the reaction vigorously under a positive pressure of H₂ at room temperature for 12-48 hours. The reaction progress can be monitored by LC-MS to observe the disappearance of the starting material.

  • Workup: Once complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for the next step. If necessary, it can be purified by chromatography or crystallization.

Following debenzylation, the resulting free N1-amine can be derivatized using the same methodologies described in Protocols 1-3. This two-stage approach enables the synthesis of a matrix of compounds with variations at both the N1 and N9 positions.

Characterization and Data Summary

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

  • ¹H and ¹³C NMR: Confirms the covalent structure and regiochemistry of substitution.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass to confirm the elemental composition.

  • LC-MS and HPLC: Determines the purity of the final compound, which should ideally be >95% for biological testing.

Table 1: Representative Characterization Data for N9-Derivatives

Derivative ClassR GroupExpected Yield (%)Purity (HPLC, %)HRMS [M+H]⁺ (Calculated)HRMS [M+H]⁺ (Found)
N9-Acyl -C(O)CH₃75-90>98287.2121287.2125
N9-Alkyl -CH₂Ph60-80>97335.2539335.2542
N9-Sulfonyl -SO₂Ph70-85>98385.1944385.1948

Workflow for Structure-Activity Relationship (SAR) Analysis

The generation of a compound library is the first step in an iterative process to understand SAR.[4] The ultimate goal is to build a predictive model of how structural changes affect biological activity.

SAR_Cycle A Design Analogs (Vary R¹, R⁹) B Chemical Synthesis (Protocols 1-4) A->B C Purification & Characterization B->C D Biological Screening (Potency, Selectivity) C->D E Data Analysis (Identify SAR Trends) D->E E->A Iterative Optimization

Caption: The iterative cycle of a structure-activity relationship study.

Key Considerations for SAR Analysis:

  • Systematic Variation: Modify only one part of the molecule at a time. For example, when exploring the N9 position, keep the N1-benzyl group constant.

  • Property-Based Design: When choosing substituents, consider varying properties systematically:

    • Steric Bulk: Compare small (methyl), medium (isopropyl), and large (tert-butyl, phenyl) groups.

    • Electronics: Compare electron-donating groups (e.g., -OMe) with electron-withdrawing groups (e.g., -CF₃, -NO₂) on aromatic rings.[5]

    • Lipophilicity: Introduce alkyl chains of varying lengths or halogen atoms to modulate LogP.

    • Hydrogen Bonding: Add or remove hydrogen bond donors/acceptors (e.g., -OH, -NH₂, amides).

  • Data Interpretation: Correlate the changes in chemical structure with changes in biological activity. For instance, if increasing the size of the N9-substituent consistently improves potency, it may indicate that the binding site has a large, accessible hydrophobic pocket.[3]

By following these protocols and the logical SAR workflow, research teams can efficiently explore the chemical space around the 1,9-diazaspiro[5.5]undecane scaffold, leading to the identification of optimized lead compounds with improved therapeutic potential.

References

  • Jansen, J., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]

  • Yet, L. (2018). Spiropiperidines. ResearchGate. Available at: [Link]

  • Chemin, M., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Omega. Available at: [Link]

  • Lie, A., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ResearchGate. Available at: [Link]

  • Chemin, M. (2020). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. University of Southampton ePrints. Available at: [Link]

  • González-Vera, J.A., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Chemical Neuroscience. Available at: [Link]

  • ChemHelpASAP (2023). structural changes & SAR for lead optimization. YouTube. Available at: [Link]

  • SpiroChem (n.d.). SAR Elucidation. SpiroChem. Available at: [Link]

  • PubChem (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Daniel, B., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ChemHelpASAP (2023). structural changes & SAR for lead optimization. YouTube. Available at: [Link]

  • SpiroChem (n.d.). SAR Elucidation. SpiroChem. Available at: [Link]

  • PubChem (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Daniel, B., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate (2016). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. Available at: [Link]

  • de Oliveira, T.B., et al. (2016). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: In Vivo Experimental Design for 1-Benzyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-Benzyl-1,9-diazaspiro[5.5]undecane, a novel psychoactive compound. Leveraging the known bioactivities of the 1,9-diazaspiro[5.5]undecane scaffold, which has shown potential in treating pain, obesity, and various CNS disorders, this guide outlines a strategic experimental approach.[1][2] We present a logical workflow beginning with pharmacokinetic profiling to establish a rational dosing regimen, followed by validated pharmacodynamic assays to assess potential anxiolytic and antidepressant-like effects. The protocols herein are designed with scientific integrity at their core, emphasizing causality, reproducibility, and robust data generation for researchers in drug development.

Introduction: The Scientific Rationale

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold in medicinal chemistry. Derivatives have been reported to interact with a range of biologically significant targets, including neurokinin (NK), sigma (σ), and opioid receptors.[1][3] This multimodal activity suggests that novel analogs could offer therapeutic benefits for complex neurological disorders.[1] The introduction of a benzyl group at the N1 position of this spirocyclic system is a rational design strategy to explore new structure-activity relationships (SAR), potentially enhancing affinity for CNS targets and modifying pharmacokinetic properties.

Given the established pharmacology of related compounds and the frequent co-morbidity of anxiety, depression, and pain, the initial in vivo assessment of this compound should focus on its potential as a CNS modulator.[4][5][6] This guide proposes a foundational screening cascade using well-established rodent models of anxiety and depression to efficiently characterize the compound's behavioral pharmacology.[7][8]

Integrated Experimental Workflow

A successful in vivo campaign requires a structured, multi-stage approach. The initial goal is not just to observe an effect, but to understand it within the context of the compound's disposition in the body. A poorly characterized pharmacokinetic profile can lead to misleading or inconclusive efficacy data.[9] Therefore, our workflow prioritizes a pilot PK study to inform the dose selection and timing for subsequent behavioral assays.

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: Behavioral Efficacy Screening cluster_2 Phase 3: Analysis & Interpretation Formulation Compound Formulation (Vehicle Selection) PK_Pilot Pilot Pharmacokinetic (PK) Study (Oral Gavage) Formulation->PK_Pilot Administer single dose Dose_Selection Data Analysis & Dose Selection (Determine Cmax, Tmax, Half-life) PK_Pilot->Dose_Selection Generate concentration-time curve EPM Anxiety Model: Elevated Plus Maze (EPM) Dose_Selection->EPM Select 3 doses (Low, Mid, High) FST Depression Model: Forced Swim Test (FST) Dose_Selection->FST Administer based on Tmax Data_Analysis Statistical Analysis of Behavioral Endpoints EPM->Data_Analysis FST->Data_Analysis Conclusion Go/No-Go Decision & Hypothesis Generation Data_Analysis->Conclusion

Caption: Integrated workflow for in vivo evaluation.

Phase 1: Pharmacokinetic (PK) & Dosing Protocols

Causality: The route of administration and dosing vehicle are critical variables. Oral gavage is a common and reliable method for preclinical studies, ensuring precise dose delivery.[10][11] The vehicle must solubilize the compound without having its own biological effects. A pilot PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), which dictates the optimal dosing strategy for efficacy studies.[9]

Protocol: Vehicle Preparation & Compound Formulation
  • Vehicle Selection: Begin with a tiered approach. Test solubility in common, benign vehicles.

    • Tier 1: 0.9% Saline.

    • Tier 2: 0.5% (w/v) Methylcellulose in deionized water.

    • Tier 3: 20% (v/v) Polyethylene glycol 400 (PEG400) in saline.

  • Preparation (Example: 0.5% Methylcellulose):

    • Heat 1/3 of the final required volume of deionized water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring to create a uniform dispersion.

    • Add the remaining 2/3 of the water as cold water (or ice) and continue stirring until a clear, viscous solution is formed. Store at 4°C.

  • Compound Formulation:

    • Weigh the required amount of this compound.

    • Add a small amount of vehicle and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while stirring or sonicating to achieve a homogenous suspension or solution. Prepare fresh on the day of dosing.

ComponentSupplier ExamplePurpose
This compoundCustom SynthesisTest Article
Methylcellulose (400 cP)Sigma-AldrichSuspending agent
Sodium Chloride (NaCl)Fisher ScientificIsotonic vehicle base
Deionized WaterMillipore SystemSolvent

Caption: Table of components for vehicle preparation.

Protocol: Pilot Pharmacokinetic Study in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least 7 days.[9]

  • Grouping: Assign 3 mice per time point to minimize the number of blood draws from a single animal.

  • Dosing:

    • Fast animals for 4 hours prior to dosing (water ad libitum).

    • Weigh each mouse immediately before dosing to calculate the exact volume.[12]

    • Administer a single oral dose (e.g., 10 mg/kg) via gavage. The maximum recommended volume is 10 mL/kg.[11][12]

    • Use a flexible plastic or rounded-tip metal gavage needle to minimize risk of esophageal injury.[10][13]

  • Blood Sampling:

    • Collect ~30-50 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Utilize methods suitable for serial sampling, such as tail vein or submandibular vein puncture.[14][15][16]

    • Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

  • Sample Analysis: Store plasma at -80°C until analysis by a validated LC-MS/MS method.

GroupNDose (p.o.)Sampling Time Points (post-dose)Sampling Site
1310 mg/kg0 (pre-dose), 15 min, 1 hr, 4 hrSubmandibular Vein
2310 mg/kg5 min, 30 min, 2 hr, 8 hrSubmandibular Vein
3310 mg/kg24 hr (if needed)Cardiac Puncture (Terminal)

Caption: Example design for a staggered pilot PK study.

Phase 2: Behavioral Efficacy Protocols

Causality: The choice of behavioral assay must be aligned with the scientific hypothesis. The Elevated Plus Maze (EPM) is a widely used and validated test for assessing anxiety-like behavior, based on the rodent's natural aversion to open, elevated spaces.[17][18][19] The Forced Swim Test (FST) is a primary screening tool for compounds with potential antidepressant activity, where an increase in mobility is interpreted as an antidepressant-like effect.[20][21][22][23] For both tests, the experimenter must be blinded to the treatment groups to prevent bias.[17]

Protocol: Elevated Plus Maze (EPM) Test
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[19][24]

  • Animal Model: Male BALB/c mice (often show higher anxiety-like behavior). Acclimate for at least 1 hour in the testing room before the trial.[25]

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Diazepam, 1-2 mg/kg, i.p.)

    • Group 3: Test Compound (Low Dose)

    • Group 4: Test Compound (Mid Dose)

    • Group 5: Test Compound (High Dose)

  • Procedure:

    • Administer the test compound (orally) at a time determined by the PK data (e.g., 30-60 minutes before the test, corresponding to Tmax). Administer positive controls as per literature (typically 30 min prior for i.p.).

    • Place the mouse in the center of the maze, facing an open arm.[24]

    • Allow the animal to explore the maze for 5 minutes.[17][24]

    • Record the session using an overhead video camera and tracking software.

    • Clean the maze thoroughly with 70% ethanol between each animal to eliminate olfactory cues.[25]

  • Primary Endpoints:

    • Time spent in the open arms (anxiolytic effect increases this time).

    • Number of entries into the open arms.

    • Total distance traveled (to control for general locomotor effects).

Protocol: Forced Swim Test (FST)
  • Apparatus: A transparent cylinder (e.g., 4L beaker) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[20][21]

  • Animal Model: Male C57BL/6 or CD-1 mice. Acclimate for at least 1 hour in the testing room.[26]

  • Experimental Groups: Similar to EPM, but with a relevant positive control (e.g., Fluoxetine, 20 mg/kg, i.p.).

  • Procedure:

    • Administer the test compound (orally) based on PK data.

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes. The last 4 minutes are scored for behavior.[20]

    • Record the session for later scoring by a blinded observer.

    • After the test, remove the mouse, dry it thoroughly, and place it in a clean, heated cage for recovery.[26]

  • Primary Endpoints:

    • Immobility time: Time spent floating motionless or making only small movements necessary to keep the head above water. A decrease in immobility is indicative of an antidepressant-like effect.[21][22]

    • Swimming time: Time spent actively moving around the cylinder.

    • Climbing time: Time spent making active escape attempts against the cylinder wall.

Hypothesized Mechanism of Action

Based on literature for related diazaspiro[5.5]undecane structures, this compound could exert its effects through several CNS pathways. A plausible hypothesis is the modulation of inhibitory neurotransmission. Benzodiazepines, classic anxiolytics, enhance the effect of GABA at the GABA-A receptor.[27][28] While structurally distinct, a novel compound could potentially act as a positive allosteric modulator at a unique site on the GABA-A receptor complex or influence other targets like the sigma-1 receptor, which is implicated in anxiety and depression.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate Receptor GABA-A Receptor Cl- Channel Effect Increased Cl- Influx Hyperpolarization Reduced Neuronal Excitability Receptor:f1->Effect Enhanced Opening Compound This compound Compound->Receptor:f0 Positive Allosteric Modulation GABA GABA GABA->Receptor:f0 Binds

Caption: Hypothesized modulation of GABA-A receptor signaling.

References

  • Fuchs, E. (n.d.). Experimental animal models for the simulation of depression and anxiety. PubMed Central. [Link]

  • Elevated plus maze protocol. (2023, January 13). protocols.io. [Link]

  • Viana, M. B., et al. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]

  • Wegener, M., & Neigh, G. N. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience, 15. [Link]

  • Wegener, M., & Neigh, G. N. (2021, December 9). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. PubMed. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008, December 22). Elevated Plus Maze for Mice. PMC - NIH. [Link]

  • de Mello, J. C., et al. (2014, August 19). The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. [Link]

  • Al KF, et al. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC - NIH. [Link]

  • Neigh, G. N., et al. (n.d.). Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Frontiers Research Topic. [Link]

  • Scribd. Oral Gavage Procedure in Mice. [Link]

  • WSU IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • Xu, Y., et al. (n.d.). Utility of Capillary Microsampling for Rat Pharmacokinetic Studies: Comparison of Tail-Vein Bleed to Jugular Vein Cannula Sampling. PubMed. [Link]

  • Castelhano-Carlos, M. J., & Baumans, V. (2015, March 2). The Forced Swim Test as a Model of Depressive-like Behavior. PMC - NIH. [Link]

  • UBC Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]

  • Can, A., et al. (n.d.). The mouse forced swim test. Johns Hopkins University. [Link]

  • Kurawattimath, V., et al. (2019, October 17). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. Taylor & Francis Online. [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. [Link]

  • Wikipedia. Animal models of depression. [Link]

  • Neoteryx. (2017, February 9). 4 Top Methods of Blood Collection in Lab Rodents. [Link]

  • University of Notre Dame IACUC. Guidelines for Blood Collection in Mice and Rats. [Link]

  • Li, F., et al. (n.d.). Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

  • Cendán, C. M., et al. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Prezzavento, O., et al. (n.d.). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. [Link]

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017, October 3). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. [Link]

  • Ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • Wiley, J. L., et al. (n.d.). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PMC - NIH. [Link]

  • PubChem. benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. [Link]

  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. [Link]

  • University of Southampton. Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. [Link]

  • Wikipedia. Benzodiazepine. [Link]

  • Chem Help ASAP. (2023, October 7). in vivo general toxicology studies. YouTube. [Link]

  • Hillebrand, J., et al. (2017, August 18). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. PMC - PubMed Central. [Link]

  • ResearchGate. Structures of novel psychoactive substances including synthetic.... [Link]

  • Griffin, C. E., et al. (n.d.). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. PMC. [Link]

  • Blanco-Ania, D., et al. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 1-Benzyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-1,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic strategies.

Introduction to this compound

This compound is a key intermediate in the development of various pharmacologically active compounds.[1] The rigid, three-dimensional structure of the diazaspiro[5.5]undecane core makes it an attractive scaffold for modulating interactions with biological targets.[2][3] However, the construction of the spirocyclic system and the subsequent selective functionalization can present several challenges. This guide aims to provide practical solutions to these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the 1,9-diazaspiro[5.5]undecane core?

A1: A prevalent and effective method involves a multi-step sequence starting from readily available precursors. A common approach is the double Michael addition of an amine to an activated olefin, followed by cyclization. Another established route involves the construction of one piperidine ring followed by the annulation of the second ring to form the spirocyclic junction. The specific strategy often depends on the desired substitution pattern on the core.[1]

Q2: Why is the N-benzyl group used in this synthesis?

A2: The benzyl group serves a dual purpose. Firstly, it acts as a protecting group for the nitrogen at the 9-position, preventing its participation in undesired side reactions during the formation of the spirocycle. Secondly, it can be a key pharmacophoric element in the final molecule or can be readily removed via hydrogenolysis to allow for further derivatization at the N9 position.

Q3: What are the critical parameters to control during the N-benzylation step?

A3: The key parameters for a successful N-benzylation are temperature, stoichiometry of the benzylating agent, and the choice of base. Over-alkylation to form a quaternary ammonium salt is a potential side reaction. Careful control of the amount of benzyl halide and using a non-nucleophilic base can mitigate this. The reaction temperature should be kept moderate to avoid decomposition and side-product formation.

Q4: Are there alternative methods to introduce the benzyl group?

A4: Yes, besides using benzyl halides, reductive amination is a powerful alternative. This involves reacting the parent 1,9-diazaspiro[5.5]undecane with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. This method is often milder and can offer better selectivity.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of the spirocyclic core - Incomplete initial reaction (e.g., Michael addition).- Steric hindrance impeding cyclization.- Unfavorable reaction equilibrium.- Monitor the initial reaction by TLC or LC-MS to ensure complete consumption of starting materials before proceeding.- Consider using a different catalyst or solvent to facilitate the cyclization.- If the reaction is reversible, try removing a byproduct (e.g., water) to drive the equilibrium towards the product.
Formation of multiple products during N-benzylation - Over-alkylation leading to a quaternary ammonium salt.- Benzylation at both N1 and N9 positions (if N1 is unprotected).- Side reactions of the benzylating agent.- Use a stoichiometric amount of benzyl bromide or chloride (1.0-1.1 equivalents).- Add the benzylating agent slowly to the reaction mixture.- Employ a suitable protecting group for the N1 position if selective N9 benzylation is desired.- Ensure the purity of the benzylating agent.
Difficulty in purifying the final product - The product may be a viscous oil or a low-melting solid, making crystallization difficult.- Similar polarity of the product and byproducts.- The basic nature of the product can cause tailing on silica gel chromatography.- Attempt purification via column chromatography using a gradient elution. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape.- Consider converting the product to its hydrochloride salt for easier handling and purification by crystallization.- Explore alternative purification techniques like preparative HPLC.
Incomplete reaction during a step - Insufficient reaction time or temperature.- Deactivated catalyst or reagents.- Poor solubility of starting materials.- Monitor the reaction progress closely by TLC or LC-MS and extend the reaction time if necessary.- Use freshly opened or purified reagents and catalysts.- Choose a solvent system where all reactants are fully soluble at the reaction temperature.

Detailed Experimental Protocols

Protocol 1: Synthesis of the 1,9-Diazaspiro[5.5]undecane Core

This protocol is adapted from established methods for the synthesis of similar spirocyclic systems.

Step 1: Synthesis of Diethyl 4-oxopiperidine-1,3-dicarboxylate

A detailed procedure for a related compound can be found in the work by Huffman et al. (J. Org. Chem. 1995, 60, 6, 1590–1594). The general principle involves the Dieckmann condensation of a suitably substituted amino diester.

Step 2: Reductive Amination and Cyclization

This step involves the reaction of the piperidone intermediate with an appropriate amino-alcohol followed by cyclization.

  • To a solution of diethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in a suitable solvent such as methanol, add 2-aminoethanol (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • The crude product is then subjected to cyclization conditions, which may involve heating in the presence of a catalyst to form the spirocyclic core.

Protocol 2: N-Benzylation of 1,9-Diazaspiro[5.5]undecane
  • Dissolve 1,9-diazaspiro[5.5]undecane (1.0 eq) in a dry, aprotic solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq) or anhydrous potassium carbonate (2.0 eq).

  • To this stirred solution, add benzyl bromide (1.05 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude this compound by silica gel column chromatography.

Quantitative Data Summary (Illustrative)

StepReactantsProductTypical YieldPurity (Post-Purification)
Spirocyclization Piperidone derivative, Amino-alcohol1,9-Diazaspiro[5.5]undecane60-75%>95%
N-Benzylation 1,9-Diazaspiro[5.5]undecane, Benzyl bromideThis compound80-90%>98%

Visualizing the Synthetic Pathway and Troubleshooting

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the key steps and troubleshooting logic.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Starting Materials (e.g., Piperidone derivative) Spirocyclization Spirocyclization Start->Spirocyclization Core 1,9-Diazaspiro[5.5]undecane Core Spirocyclization->Core Benzylation N-Benzylation Core->Benzylation Product This compound Benzylation->Product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic Problem Low Yield or Impure Product Check_Spiro Analyze Spirocyclization Step Problem->Check_Spiro Check_Benzyl Analyze N-Benzylation Step Problem->Check_Benzyl Check_Purification Review Purification Method Problem->Check_Purification Optimize_Spiro Optimize Catalyst/Solvent for Spirocyclization Check_Spiro->Optimize_Spiro Issue Found Optimize_Benzyl Adjust Stoichiometry/Base for Benzylation Check_Benzyl->Optimize_Benzyl Issue Found Solution Improved Yield/Purity Optimize_Spiro->Solution Optimize_Benzyl->Solution Modify_Purification Modify Eluent/Consider Salt Formation Check_Purification->Modify_Purification Issue Found Modify_Purification->Solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Van der Mey, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • Bonaventura, J., et al. (2014). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 55(42), 5789-5792. [Link]

  • Comins, D. L., & Dehghani, A. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(18), 4880-4886. [Link]

Sources

Technical Support Center: Purification of 1-Benzyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Benzyl-1,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this versatile spirocyclic diamine.

Introduction

This compound is a key building block in medicinal chemistry, valued for its rigid three-dimensional structure which can impart favorable pharmacokinetic properties to drug candidates.[1] However, its purification can present unique challenges due to the presence of two basic nitrogen atoms and the potential for closely-related impurities. This guide provides practical, field-proven insights to help you navigate these challenges and obtain your target compound with high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My crude reaction mixture is a complex oil. What's the best initial purification strategy?

When faced with a complex crude oil, a multi-step purification approach is often the most effective. An initial acid-base extraction can be a powerful first step to separate the basic this compound from non-basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The basic diamine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 12) by the slow addition of a concentrated base, such as 5N sodium hydroxide (NaOH).[2]

  • Back-Extraction: Extract the now deprotonated, basic product back into an organic solvent (e.g., ethyl acetate or DCM) several times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enriched product.

Question 2: I'm seeing significant tailing and poor separation during flash column chromatography on silica gel. How can I improve this?

The basic nature of the two amine groups in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction is the primary cause of peak tailing and poor separation.[1]

To counteract this, you can either "neutralize" the silica gel by adding a competing amine to your mobile phase or use an alternative stationary phase.[1]

Table 1: Strategies to Mitigate Tailing in Flash Chromatography of Basic Amines

StrategyDescriptionTypical Implementation
Mobile Phase Modifier Add a small amount of a volatile amine to the eluent to saturate the acidic sites on the silica gel.[3]Add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the solvent system (e.g., dichloromethane/methanol).[1]
Alternative Stationary Phase Use a less acidic or a basic stationary phase.Basic alumina or amine-functionalized silica gel can be effective alternatives to standard silica gel.[4]

Experimental Protocol: Flash Chromatography with Triethylamine Modifier

  • Column Packing: Pack a silica gel column with your chosen eluent system (e.g., 98:2 dichloromethane/methanol) containing 1% triethylamine.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before loading) is recommended.

  • Elution: Elute the column with the amine-modified solvent system, collecting fractions and monitoring by thin-layer chromatography (TLC).

  • Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Question 3: My final product is an oil and won't crystallize. How can I induce crystallization or purify it further?

If the free base of this compound is an oil, converting it to a hydrochloride salt is an excellent strategy to induce crystallization and achieve high purity.[2] The resulting salt is often a stable, crystalline solid that is easier to handle and store.

Experimental Protocol: Formation and Recrystallization of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified oil in a minimal amount of a suitable solvent like absolute ethanol or ethyl acetate.[2]

  • Acidification: Slowly add a solution of HCl in ethanol or ether until the solution is acidic. The hydrochloride salt should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water) and allow it to cool slowly to form crystals.[5]

  • Drying: Collect the pure crystals by filtration and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

Potential impurities can arise from starting materials and side reactions. These may include:

  • Unreacted Starting Materials: Such as 1,9-diazaspiro[5.5]undecane.

  • Over-alkylation Products: Formation of a quaternary ammonium salt by reaction of the product with another molecule of benzyl halide.

  • Impurities from Benzyl Chloride: Commercial benzyl chloride can contain impurities like benzaldehyde and benzyl alcohol.

Q2: What are the expected physical properties of pure this compound?

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₆H₂₄N₂
Molecular Weight 244.38 g/mol
XlogP 2.5

Data from PubChem.[2]

Q3: What analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for comprehensive purity analysis:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity. For basic amines, reversed-phase HPLC with a mobile phase at a higher pH can provide better peak shape and resolution.[1]

Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

purification_workflow crude Crude Reaction Mixture (Oil) extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Flash Column Chromatography (with Et3N modifier) extraction->chromatography Further Purification salt_formation Hydrochloride Salt Formation chromatography->salt_formation For solid product pure_product Pure this compound (as free base or HCl salt) chromatography->pure_product If oil is desired product recrystallization Recrystallization salt_formation->recrystallization Final Polishing recrystallization->pure_product

Caption: A typical multi-step purification workflow for this compound.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

Sources

Stability issues of 1-Benzyl-1,9-diazaspiro[5.5]undecane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-1,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a spirocyclic diamine, this compound possesses a unique three-dimensional structure that is valuable in medicinal chemistry.[1][2] However, the presence of tertiary amine and benzylamine functionalities necessitates careful handling to ensure the integrity of the compound during experimental work. This guide provides in-depth troubleshooting advice and preventative measures based on established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has developed a yellow tint. What could be the cause?

A faint yellow color upon storage or during a reaction can be an early indicator of oxidative degradation. Tertiary amines, and particularly benzylamines, are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.[3][4] The oxidation can lead to the formation of colored impurities, such as N-oxides or products of C-N bond cleavage.

Q2: I'm observing a decrease in the concentration of my stock solution over time, even when stored at low temperatures. What is happening?

A gradual decrease in concentration suggests slow degradation of the compound. While low temperatures slow down most chemical reactions, they do not entirely prevent them. Several factors could be at play:

  • Oxidation: As mentioned in Q1, slow oxidation by dissolved oxygen in the solvent can occur.

  • Hydrolysis: While generally stable, prolonged exposure to acidic or basic conditions in aqueous solutions could potentially lead to the degradation of the spirocyclic system, although this is less common under typical laboratory conditions.

  • Adsorption: The compound may adsorb to the surface of the storage container, especially if it is made of certain types of plastic. It is advisable to use glass or polypropylene vials for storage.

Q3: I'm seeing an unexpected peak in my HPLC or LC-MS analysis of a sample containing this compound. How can I identify the impurity?

The appearance of new peaks is a clear sign of degradation or the presence of an impurity from the synthesis. The identity of the new peak can often be inferred from its mass-to-charge ratio (m/z) in LC-MS. For instance, an increase of 16 amu could indicate the formation of an N-oxide, a common oxidative degradation product of tertiary amines.[5][6] Further structural elucidation would require techniques like NMR or tandem MS (MS/MS).

Troubleshooting Guides

Issue 1: Solution Discoloration and/or Precipitation

You notice your solution of this compound, which was initially clear, has turned yellow or has formed a precipitate.

Underlying Cause: This is most likely due to oxidation. The tertiary amine nitrogens and the benzylic C-H bond are potential sites of oxidation.[7] Oxidation can be accelerated by exposure to air, light, or the presence of metal ions.

Troubleshooting Workflow:

A Solution Discoloration/Precipitation Observed B Is the solution exposed to air and light? A->B C Degas solvent and store under inert gas (N2 or Ar). Protect from light with amber vials or foil. B->C Yes D Is there a possibility of metal contamination? B->D No C->D E Use high-purity solvents and acid-washed glassware. Consider adding a chelating agent like EDTA (validate for non-interference). D->E Yes F Analyze sample by LC-MS to identify potential oxidation products (e.g., N-oxide). D->F No E->F G If oxidation is confirmed, repurify the compound by column chromatography or recrystallization. F->G

Caption: Troubleshooting discoloration and precipitation.

Step-by-Step Protocol: Investigating Oxidative Degradation

  • Sample Preparation: Prepare a fresh solution of this compound in a high-purity, degassed solvent (e.g., acetonitrile or methanol).

  • Control Sample: Keep a portion of the freshly prepared solution in a sealed amber vial, purged with nitrogen or argon, and store it at the recommended temperature.

  • Stressed Sample: Expose another portion of the solution to air and light at room temperature. For accelerated testing, you can bubble air through the solution or add a small amount of a chemical oxidant like hydrogen peroxide (e.g., 0.1% H₂O₂).[6]

  • Analysis: Analyze both the control and stressed samples by HPLC with UV and MS detection at regular intervals (e.g., 0, 4, 8, 24 hours).

  • Data Interpretation: Compare the chromatograms. A decrease in the main peak area and the appearance of new peaks in the stressed sample relative to the control confirms susceptibility to oxidation. The mass spectrum of the new peaks can help in identifying the degradation products.

Issue 2: Inconsistent Results in Biological Assays

You are using this compound in a biological assay and are observing variable results or a loss of activity over the course of the experiment.

Underlying Cause: The compound may be degrading under the assay conditions (e.g., in aqueous buffer, at 37°C, or in the presence of cellular components). Tertiary amines can be susceptible to metabolic degradation by enzymes present in cell lysates or tissue preparations.[8]

Troubleshooting Workflow:

A Inconsistent Biological Assay Results B Assess stability in assay buffer. A->B C Incubate compound in assay buffer at experimental temperature. Analyze by HPLC/LC-MS at different time points. B->C D Is the compound stable in buffer? C->D E If unstable, adjust buffer pH or composition if possible. Prepare fresh solutions immediately before use. D->E No F Assess metabolic stability (if using cell-based assays). D->F Yes G Incubate with liver microsomes or cell lysates. Analyze for parent compound depletion over time. F->G H If metabolically unstable, consider using enzyme inhibitors (if compatible with the assay) or reduce incubation time. G->H

Caption: Troubleshooting inconsistent assay results.

Step-by-Step Protocol: Assessing Stability in Assay Buffer

  • Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Working Solution: Dilute the stock solution to the final assay concentration in the assay buffer.

  • Incubation: Incubate the working solution under the exact conditions of your assay (e.g., 37°C for 24 hours).

  • Time Points: At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution.

  • Sample Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile. This will precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time. A significant decrease in concentration indicates instability under the assay conditions.

Preventative Measures and Best Practices

To minimize stability issues with this compound, adhere to the following best practices:

Storage and Handling:

ParameterRecommendationRationale
Solid Compound Store at -20°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).Minimizes thermal degradation and oxidation.
Stock Solutions Prepare in high-purity, anhydrous solvents (e.g., DMSO, ethanol). Store in small aliquots at -20°C or -80°C.Prevents repeated freeze-thaw cycles and limits exposure to air and moisture.[9]
Aqueous Solutions Prepare fresh for each experiment. If short-term storage is necessary, keep on ice and use within a few hours.Minimizes hydrolysis and other degradation pathways in aqueous media.
Light Exposure Protect solid and solution samples from light by using amber vials or by wrapping containers in aluminum foil.Prevents photodegradation.[6]

Experimental Considerations:

  • Solvent Purity: Use high-purity, peroxide-free solvents, especially for long-term experiments or when preparing stock solutions.

  • pH Control: Be mindful of the pH of your solutions. While the compound is a base and will be protonated at low pH, extreme pH values should be avoided.

  • Inert Atmosphere: For sensitive reactions, especially those involving catalysts or running for extended periods, consider working under an inert atmosphere of nitrogen or argon.

By understanding the potential stability challenges of this compound and implementing these troubleshooting and preventative strategies, you can ensure the integrity of your experiments and the reliability of your results. For further in-depth understanding of stability testing, consulting the ICH guidelines on forced degradation studies is recommended.[10][11]

References

  • We report a photocatalytic oxidation procedure that can be used to convert benzylamines into their corresponding aldehydes under mild conditions without over-oxidation, using riboflavin tet- raacetate as photocatalyst and blue emitting LEDs (440 nm) as light source. Oxygen is the terminal oxidant and H2O2 and NH3 appear as the only byproducts of the oxidation of primary benzylamines. Furthermore, we have developed a photocatalytic protocol for 4-meth- oxybenzyl (Mob) group deprotection of primary amines and alcohols. (2016).
  • The oxidative coupling of benzylamines proceeds efficiently using salicylic acid derivatives as organocatalysts under an oxygen atmosphere, affording the corresponding N-benzylidenebenzylamines in high yields. Electron-rich salicylic acid derivatives such as 4,6-dimethoxysalicylic acid and 4,6-dihydroxysalicylic acid exhibit excellent catalytic activities for the oxidative coupling of benzylamines to give the corresponding imines. (2016).
  • A novel Lewis acid-catalyzed oxidation of benzylamines to the corresponding amides has been developed. Using 10 mol% of ZnBr2 or FeCl3 as the catalyst and TBHP as the oxidant, amides were produced under mild conditions. (n.d.). Lewis acid-catalyzed oxidation of benzylamines to benzamides. RSC Publishing.
  • Oxidation of meta- and para-substituted benzylamines by cetyltrimethyl- ammonium permanganate (CTAP) to the corresponding aldimines is first order with respect to both the amine and CTAP. Oxidation of deuteriated benzylamine. (PhCD2NH2) exhibited the presence of a substantial kinetic isotope effect. (kH/kD = 5⋅60 at 293 K). This confirmed the cleavage of an α-C–H bond in the rate- determining step. (n.d.).
  • Copper amine oxidases (EC 1.4.3.6) exhibit stereochemical heterogeneity in their reaction specificities. Enzymes isolated from different sources have previously been shown to catalyze the deamination of tyramine and dopamine with abstraction of the pro-R hydrogen at C-1, the pro-S hydrogen, and net nonstereo-specific protein abstraction. (n.d.).
  • Steric effects play a large role in the stabilization of amines under oxidative conditions, and the presence of carbon dioxide plays a vital role in the degradation pathway of ethanolamine (MEA). Tertiary amines are generally very stable, and are known not to form carbamates to any large extent. (n.d.). Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • Product studies show the piperidine + OH reaction to proceed via H-abstraction from both CH2 and NH groups, resulting in the formation of the corresponding imine (2,3,4,5-tetrahydropyridine) as the major product and in the nitramine (1-nitropiperidine) and nitrosamine (1-nitrosopiperidine) as minor products. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC - PubMed Central.
  • Oxidizing agents such as hydrogen peroxide, potassium permanganate, and ozone can react with piperidine and cause its decomposition. (2025). Under what conditions does piperidine decompose?. BIOSYNCE.
  • Oxidation is one of the most common degradation pathways, especially for molecules containing electron-rich groups like phenols, tertiary amines, sulfides, and unsaturated bonds. Oxidative stress can be induced using agents like hydrogen peroxide or radical initiators such as AIBN (azobisisobutyronitrile), each offering distinct degradation profiles. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Thermal stability and corrosion of seven tertiary amines (20 wt. %) solutions in water and water-glycol [ethylene glycol (MEG)/tri-ethylene glycol (TEG)] loaded with CO2 in stainless steel reactors has been studied for combined acid gas removal along with hydrate control. (n.d.). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal.
  • The primary sites for degradation are the piperidine ring and the carboxylic acid group. Likely pathways include: Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to N-oxide formation or ring-opening products. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
  • Quantum chemistry calculations on the OH initiated atmospheric photo-oxidation of piperidine suggest the branching in the initial H-abstraction routes to be ∼35% N1, ∼50% C2, ∼13% C3, and ∼2% C4. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Product studies show the piperidine + OH reaction to proceed via H-abstraction from both CH2 and NH groups, resulting in the formation of the corresponding imine (2,3,4,5-tetrahydropyridine) as the major product and in the nitramine (1-nitropiperidine) and nitrosamine (1-nitrosopiperidine) as minor products. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • Tertiary amines cannot undergo this reaction to form carbamates as their three substituents make them unable to transition from the zwitterion to a stable carbamate. (n.d.). Impact of Solvent on the Thermal Stability of Amines.
  • Tertiary amines do not degrade through the same reactions, simply because they do not form carbamate upon CO2 loading. These need a preliminary step of dealkylation to form a primary or secondary amine before further degradation can occur. Because of this, tertiary amines are considerably more thermally stable than primary and secondary amines. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.
  • Generally, tertiary amines first degrade into primary and secondary amines, and later, these primary and secondary amines make other by-products. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI.
  • Forced degradation studies include the degradation of new drug substance and drug product at conditions more severe than accelerated conditions. These studies illustrate the chemical stability of the molecule which further facilitates the development of stable formulation with suitable storage conditions. (2016).
  • Analytical Techniques for Characterizing Amines and Their Degradation Products Reported in Prior Studies. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH.
  • A forced degradation study investigates the stability of a chemical or pharmaceutical product under stressful conditions (forced degradation research is also known as stress testing). (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • The choice of stress conditions should be consistent with product decomposition under normal manufacturing, storage, and use conditions. Recommended stress factors include high and low pH, elevated temperature, photolysis, and oxidation. (n.d.).
  • The research is divided into several key areas: the identification and analysis of degradation products of various amine solvents, the application of these findings in real-world settings, and the develop- ment of precise analytical methods to measure solvent degradation. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. It is required to demonstrate specificity of stability indicating methods and also provides an insight into degradation pathways and degradation products of the drug substance and helps in elucidation of the structure of the degradation products. (n.d.).
  • The reaction was performed at 140°C in a closed batch reactor with an air pressure of 2 MPa. They observed that tertiary amines were slightly more stable than primary and secondary amines. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic.
  • Gas chromatography with an Agilent CP-Sil 13 CB column separates primary, secondary and tertiary amines in six to 22 minutes. (n.d.). C Analysis of primary, secondary and tertiary amines. Agilent.
  • Currently, the most common method to analyze for acid gases in amine solutions is by wet chemistry titration which is both tedious and time consuming. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Maintaining sample integrity is one of the most critical aspects of compound management. A sample that degrades or becomes contaminated during storage or handling can render an entire experiment invalid, leading to wasted time and resources. (n.d.). Discover the 7 most common compound management challenges. Cenevo.
  • Spirocyclic scaffolds are an exceptional tool in drug design, allowing fine-tuning of a molecule's conformational and physicochemical properties. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • The occurrence of spirocyclic motifs in clinical candidates and approved drugs is on the rise. This is related to the improvement of drug-like properties that can be achieved by introducing this sp3-rich system into bioactive compounds. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Spirocyclic compounds have also occupied a special place in medicinal chemistry. (n.d.). Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH.
  • Assume that any mixture of chemicals will be more toxic than its most toxic component. Treat all new compounds and substances of unknown toxicity as toxic substances. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Benzyl-1,9-diazaspiro[5.5]undecane. Here, we address common experimental challenges in a question-and-answer format, providing in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Execution

Question 1: I am experiencing low to no yield of this compound during synthesis. What are the likely causes and how can I improve the outcome?

Low yields in the synthesis of spirocyclic compounds can be attributed to several factors, from the quality of starting materials to the reaction conditions.[1][2] A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Impurities in the precursor, 1,9-diazaspiro[5.5]undecane, or benzyl bromide can engage in side reactions or inhibit the desired reaction.[1]

    • Recommendation: Ensure the purity of your starting materials. Recrystallize or perform column chromatography on the starting materials if their purity is questionable.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's success.

    • Base Selection: A weak base may not sufficiently deprotonate the secondary amine of the diazaspirocycle, leading to a sluggish or incomplete reaction. Conversely, an overly strong base might promote side reactions.

      • Recommendation: Use a non-nucleophilic base of appropriate strength, such as potassium carbonate (K₂CO₃) or triethylamine (TEA).

    • Solvent Polarity: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

      • Recommendation: Acetonitrile or dimethylformamide (DMF) are commonly used solvents for N-alkylation reactions. A screen of different solvents may be beneficial.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts.

      • Recommendation: Start the reaction at room temperature and gently heat if the reaction is proceeding slowly, monitoring the progress by Thin Layer Chromatography (TLC).

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired products.

    • Recommendation: Use a slight excess (1.1-1.2 equivalents) of benzyl bromide to drive the reaction to completion.

Question 2: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are these byproducts and how can I minimize them?

The formation of byproducts is a common issue in N-alkylation of diamines.

  • Over-alkylation: The primary amine in the product can react further with benzyl bromide to form a quaternary ammonium salt.

    • Recommendation: To minimize this, add the benzyl bromide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent. Careful monitoring of the reaction by TLC is essential to stop the reaction once the starting material is consumed.

  • Side reactions of Benzyl Bromide: Benzyl bromide can be susceptible to hydrolysis, especially in the presence of moisture.

    • Recommendation: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Impurity-Related Byproducts: Impurities in the starting materials can lead to a variety of side products.[3]

    • Recommendation: As mentioned previously, ensure the purity of your starting materials.

Purification

Question 3: I am struggling to purify this compound using column chromatography. The product seems to co-elute with impurities. What can I do?

The purification of spirocyclic amines can be challenging due to their polarity and potential for interaction with the stationary phase.[4]

  • Choice of Stationary and Mobile Phase:

    • Recommendation: Basic alumina is often a better choice than silica gel for the purification of amines, as it minimizes tailing. If using silica gel, consider pre-treating it with a small amount of triethylamine in the eluent to neutralize acidic sites. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) often provides better separation.[4] Adding a small percentage of methanol to the ethyl acetate can help elute highly polar compounds.

  • Alternative Purification Techniques:

    • Acid-Base Extraction: As a basic compound, this compound can be separated from non-basic impurities by acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Characterization

Question 4: The NMR spectrum of my final product is complex, and I am having trouble with the interpretation. What should I be looking for?

The spirocyclic nature of the molecule can lead to complex NMR spectra due to the rigid conformational structure.

  • ¹H NMR:

    • Expected Signals: Look for the characteristic signals of the benzyl group (aromatic protons between 7.2-7.4 ppm and the benzylic CH₂ protons typically between 3.5-3.7 ppm). The protons on the two piperidine rings will appear as a series of multiplets in the aliphatic region (typically 1.5-3.0 ppm). The NH proton of the secondary amine will appear as a broad singlet, and its chemical shift can be concentration-dependent.

    • Troubleshooting: If the spectrum is broad or poorly resolved, it could be due to conformational exchange. Running the NMR at a higher temperature might sharpen the signals.

  • ¹³C NMR:

    • Expected Signals: Expect to see the aromatic carbons of the benzyl group (127-140 ppm), the benzylic carbon (around 60-65 ppm), and the spiro carbon (a quaternary carbon signal that may be of low intensity). The carbons of the piperidine rings will appear in the aliphatic region.

  • Mass Spectrometry:

    • Expected Ion: Electrospray ionization (ESI) mass spectrometry should show a strong signal for the protonated molecule [M+H]⁺.[5]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 1,9-diazaspiro[5.5]undecane

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel or basic alumina for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Purification by Column Chromatography

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution cluster_analysis Analysis cluster_final Final Steps prep_column Prepare Column (Silica Gel or Alumina) prep_sample Dissolve Crude Product in Minimum Solvent load_sample Load Sample onto Column prep_sample->load_sample elute_solvent Elute with Hexane/Ethyl Acetate Gradient load_sample->elute_solvent collect_fractions Collect Fractions elute_solvent->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions concentrate Concentrate Pure Fractions combine_fractions->concentrate characterize Characterize Pure Product (NMR, MS) concentrate->characterize

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Inefficient Purification start->cause3 sol1 Purify Starting Materials (Recrystallization/Chromatography) cause1->sol1 sol2 Optimize Base, Solvent, Temperature cause2->sol2 sol3 Use Basic Alumina or TEA-treated Silica cause3->sol3 sol4 Employ Acid-Base Extraction cause3->sol4

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

Safety Precautions

Always consult the Safety Data Sheet (SDS) before handling any chemicals.[2] this compound and its precursors may be irritants. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds. BenchChem.
  • Teva Pharmaceutical Industries Ltd. (1998). Process for the preparation of benzylamine salts.
  • De Vleeschauwer, M. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(1), 1-5.
  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11473-11480.
  • Mitch, W. A., et al. (2021). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 7(11), 2068-2079.
  • Bremner, J. B., et al. (2016). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry-A European Journal, 22(34), 12068-12073.
  • Rojas-Lima, S., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 1-9.
  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • Wallace, O. B., et al. (2006). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Tetrahedron Letters, 47(35), 6249-6252.
  • SpiroChem. (2017). SpiroCycles – Episode 2/2. SpiroChem.
  • PubChem. (n.d.). This compound.
  • de Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1165-1180.
  • Kumar, S., et al. (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Scientific Reports, 13(1), 1-13.
  • Pollard, C. B., & MacDowell, L. G. (1954). 1-Benzylpiperazine. Organic Syntheses, 34, 19.
  • Husson, H. P., et al. (1987). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 52(20), 4597-4604.
  • Bennett, C. S., & Galan, M. C. (2012). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 77(17), 7599-7603.
  • Oakdale, J. S., & Fokin, V. V. (2012). 1-Benzyl-5-phenyl-1H-1,2,3-triazole. Organic Syntheses, 89, 363.
  • Kim, J., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3756-3759.
  • Dana Bioscience. (n.d.). Benzyl 1,9-diazaspiro[5.
  • PubChem. (n.d.). 1-benzyl-1,4-diazaspiro[5.5]undecane.
  • PubChem. (n.d.). 9-benzyl-1,9-diazaspiro[5.5]undecane.
  • Alichem. (n.d.). benzyl 1-oxa-4,9-diazaspiro[5.
  • King-Pharm. (n.d.). benzyl 1-oxa-4,9-diazaspiro[5.
  • BenchChem. (n.d.). 9-Benzyl-2,9-diazaspiro[5.5]undecane. BenchChem.
  • Guidechem. (n.d.). benzyl 1-oxa-4,9-diazaspiro[5.
  • Carrel, A., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100185.
  • Bak, L. K., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Properties. Journal of Medicinal Chemistry, 63(17), 9238-9252.
  • Reymond Group. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Group.
  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 503-517.
  • Aimon, A., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Li, H., et al. (2011).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Matrix Scientific. (n.d.). N-Benzyl-3,9-diazaspiro[5.5]undecane-3-carboxamide hydrochloride.
  • J&K Scientific. (n.d.). 9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile. J&K Scientific.
  • Le, T. B., et al. (2024). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Metabolites, 14(1), 38.
  • BLDpharm. (n.d.). Benzyl 2,9-diazaspiro[5.

Sources

Technical Support Center: Optimization of 1-Benzyl-1,9-diazaspiro[5.5]undecane Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-Benzyl-1,9-diazaspiro[5.5]undecane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The 1,9-diazaspiro[5.5]undecane core is a key structural motif in compounds developed for a range of therapeutic areas, including obesity, pain management, and various central nervous system disorders.[1] Bioactive compounds featuring this core are typically substituted at the N9 position, and sometimes at the N1 position, making controlled derivatization a critical step in synthesis.[1]

This document provides in-depth, experience-driven answers to common challenges encountered during the N-acylation and N-alkylation of the 1-benzyl protected scaffold. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.

Section 1: N-Acylation (Amide Bond Formation)

The N-acylation of this compound involves the formation of an amide bond at the secondary amine (N1). Due to the quaternary spirocyclic center, this amine is sterically hindered, which often leads to poor reactivity with standard amide coupling protocols.[2][3][4]

Frequently Asked Questions (FAQs): N-Acylation

Q1: Why is my standard amide coupling reaction (e.g., EDC/HOBt) failing with this compound?

A1: The primary reason for failure is steric hindrance. The spirocyclic core shields the N1 nitrogen, slowing the rate of nucleophilic attack on the activated carboxylic acid intermediate.[4] Standard coupling reagents like EDC (a carbodiimide) may not generate a sufficiently reactive intermediate to overcome this steric barrier, or the intermediate itself may be too bulky.[2][5]

Q2: Which coupling reagents are recommended for this sterically hindered amine?

A2: For sterically demanding couplings, more potent aminium/uronium or phosphonium salt-based reagents are generally more effective. Reagents like HATU , HBTU , or PyBOP often give superior results. They react with the carboxylic acid to form highly activated intermediates that are more susceptible to nucleophilic attack by a hindered amine.[5] In particularly challenging cases, forming an acyl fluoride in situ can be a highly effective strategy, as the small size of the fluoride leaving group minimizes steric clash during the coupling step.[2][3]

Q3: What is the optimal base and solvent for these acylation reactions?

A3: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is the most common choice. Triethylamine (TEA) can sometimes be used, but its smaller size can lead to undesired side reactions. The solvent should be a polar, aprotic solvent that can dissolve all reactants, such as N,N-Dimethylformamide (DMF) , Dichloromethane (DCM), or Acetonitrile (MeCN). Anhydrous conditions are essential to prevent hydrolysis of the activated acid intermediate.

Troubleshooting Guide: N-Acylation

Problem 1: Low to no product yield despite using a strong coupling reagent.

Potential Cause Troubleshooting Step & Scientific Rationale
Insufficient Activation Increase the reaction temperature (e.g., from room temperature to 40-60 °C). This provides the necessary energy to overcome the activation barrier for the sterically hindered nucleophilic attack.
Poor Reagent Quality Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. Hygroscopic reagents like HATU can decompose, leading to failed reactions.
Inadequate Base Use at least 2-3 equivalents of DIPEA. The base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Sterically Extreme Substrates If both the carboxylic acid and the amine are exceptionally bulky, consider converting the carboxylic acid to an acyl fluoride using a reagent like Cyanuric Fluoride or BTFFH. Acyl fluorides are small yet highly reactive, making them ideal for congested couplings.[2][3]

Problem 2: Formation of multiple side products.

Potential Cause Troubleshooting Step & Scientific Rationale
Racemization of Acid If your carboxylic acid has a chiral center alpha to the carbonyl, carbodiimide-based methods can cause racemization.[5] Switch to aminium-based reagents like HATU, which are known to suppress this side reaction.
Side reaction with Base Using a less hindered base like triethylamine can sometimes lead to N-acylation of the base itself or other undesired pathways. Ensure you are using a bulky, non-nucleophilic base like DIPEA.
Reaction with Solvent In rare cases, the activated intermediate can react with the solvent (e.g., DMF). If suspected, switch to an alternative solvent like DCM or THF.
Diagram: N-Acylation Strategy for Hindered Amines

This flowchart outlines a logical progression for optimizing the N-acylation of the diazaspiro[5.5]undecane core.

Acylation_Strategy Start Start: N-Acylation of This compound Standard_Coupling Attempt Standard Coupling (e.g., EDC, HOBt, DIPEA in DMF) Start->Standard_Coupling Check_Yield Reaction Successful? (>70% Yield) Standard_Coupling->Check_Yield Success Reaction Optimized. Proceed to Scale-up. Check_Yield->Success Yes Failure Low Yield or No Reaction Check_Yield->Failure No Upgrade_Reagent Upgrade to Potent Reagent (HATU or HCTU, DIPEA, 0°C to RT) Failure->Upgrade_Reagent Check_Yield2 Reaction Successful? Upgrade_Reagent->Check_Yield2 Check_Yield2->Success Yes Increase_Temp Increase Temperature (40-60 °C) Check_Yield2->Increase_Temp No Check_Yield3 Reaction Successful? Increase_Temp->Check_Yield3 Check_Yield3->Success Yes Acyl_Fluoride Switch to Acyl Fluoride Method (e.g., BTFFH, Pyridine, 80 °C) Check_Yield3->Acyl_Fluoride No Final_Check Reaction Successful? Acyl_Fluoride->Final_Check Final_Check->Success Yes Troubleshoot_Further Re-evaluate Substrate Stability & Purity. Consult Specialist. Final_Check->Troubleshoot_Further No

Caption: Decision workflow for selecting an appropriate N-acylation protocol.

Section 2: N-Alkylation (C-N Bond Formation)

N-alkylation at the N1 position is another critical derivatization. The two primary methods are direct alkylation with an electrophile (e.g., an alkyl halide) and reductive amination with a carbonyl compound (aldehyde or ketone).

Frequently Asked Questions (FAQs): N-Alkylation

Q1: Which is the better method for my substrate: direct alkylation or reductive amination?

A1: The choice depends on the availability and stability of your reagents.

  • Direct Alkylation is straightforward if you have the corresponding alkyl halide. It works well for reactive halides like benzyl, allyl, or primary alkyl halides.[6] However, it can be sluggish for less reactive electrophiles (e.g., secondary halides) and risks over-alkylation to form a quaternary ammonium salt.

  • Reductive Amination is often milder and more versatile, especially for introducing complex or bulky groups. It requires a corresponding aldehyde or ketone. The reaction proceeds via an iminium ion intermediate, which is then reduced.[7] This method generally gives cleaner products with less risk of over-alkylation.

Q2: What are the best reducing agents for the reductive amination of this scaffold?

A2: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent.[7] It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion formed in situ. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is generally more effective and less toxic.

Q3: How can I prevent de-benzylation of the N9-benzyl protecting group during the reaction?

A3: The N-benzyl group is typically removed via catalytic hydrogenation (e.g., H₂, Pd/C). Therefore, avoid hydrogenation conditions if you wish to keep the protecting group. Most standard N-alkylation conditions, including direct alkylation and reductive amination with STAB, are compatible with the N-benzyl group.[7][8]

Troubleshooting Guide: N-Alkylation

Problem 1: The direct alkylation reaction is very slow or stalls completely.

Potential Cause Troubleshooting Step & Scientific Rationale
Poor Leaving Group If using an alkyl chloride or bromide, consider converting it to the more reactive alkyl iodide via the Finkelstein reaction (using NaI in acetone). Iodide is a much better leaving group.
Insufficient Base/Solvent A base like K₂CO₃ or Cs₂CO₃ is needed to scavenge the acid byproduct.[7] Ensure it is finely ground and anhydrous. A polar aprotic solvent like DMF or acetonitrile is often required, and heating (e.g., to 80 °C) may be necessary to drive the reaction to completion.
Sterically Hindered Electrophile If using a secondary or bulky primary alkyl halide, the Sₙ2 reaction will be slow. Reductive amination with the corresponding ketone is a much more viable alternative.

Problem 2: Low yield in reductive amination.

Potential Cause Troubleshooting Step & Scientific Rationale
Inefficient Iminium Formation The formation of the iminium ion from the amine and carbonyl is often the rate-limiting step. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.[7] Pre-stirring the amine and carbonyl for 30-60 minutes before adding the reducing agent can also improve yields.
Decomposition of Reducing Agent STAB is moisture-sensitive. Ensure the reaction is run under anhydrous conditions and that the STAB is added portion-wise to control the reaction rate and any potential exotherm.
Enolizable Carbonyl If using a ketone or aldehyde that can easily enolize, side reactions can occur. Running the reaction at lower temperatures (e.g., 0 °C to RT) can help minimize these pathways.
Diagram: N-Alkylation Experimental Workflow

This diagram illustrates the parallel workflows for the two main N-alkylation strategies.

Alkylation_Workflow cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Reductive Amination DA_Start Combine Spiro-diamine, Alkyl Halide (R-X), and Base (e.g., K₂CO₃) in DMF/MeCN DA_Heat Heat Reaction Mixture (RT to 80 °C) DA_Start->DA_Heat DA_Monitor Monitor by TLC/LC-MS DA_Heat->DA_Monitor DA_Workup Aqueous Workup & Purification DA_Monitor->DA_Workup RA_Start Combine Spiro-diamine and Carbonyl (R₂C=O) in DCM/DCE (Optional: cat. AcOH) RA_Stir Stir 30-60 min for Iminium Ion Formation RA_Start->RA_Stir RA_Reduce Add STAB (NaBH(OAc)₃) Portion-wise RA_Stir->RA_Reduce RA_Workup Quench, Aqueous Workup & Purification RA_Reduce->RA_Workup Start Start: Derivatize N1 Position Start->DA_Start Start->RA_Start

Caption: Comparative workflows for direct alkylation and reductive amination.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Acylation using HATU
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.2 equivalents).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (often using a gradient of methanol in DCM, with 1% triethylamine added to the eluent to prevent tailing).

Protocol 2: General Procedure for N-Alkylation via Reductive Amination
  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).[7]

  • Optional: Add glacial acetic acid (0.1 equivalents) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 equivalents) to the mixture in several portions over 10-15 minutes. Note: a slight exotherm or gas evolution may occur.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

  • Due-Hansen, M. E., et al. (2015).
  • Kowalski, P., & Drabowicz, J. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem Website. [Link]

  • Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Reddit r/Chempros. Amide bond coupling problem. Reddit. [Link]

  • DeSimone, R. W., et al. (1993). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Ouarna, S., et al. (2015). An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions. Oriental Journal of Chemistry. [Link]

  • Husson, H. P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

Sources

Minimizing side-product formation in 1-Benzyl-1,9-diazaspiro[5.5]undecane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-1,9-diazaspiro[5.5]undecane Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile spirocyclic diamine in their work. The scaffold is a key building block in medicinal chemistry, notably in the development of treatments for obesity, pain, and various CNS disorders.[1]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side-product formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the mono-N-benzylation of the parent diamine, 1,9-diazaspiro[5.5]undecane, via reductive amination. This one-pot reaction typically involves condensing benzaldehyde with the diamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][3] This approach is favored over direct alkylation with benzyl halides because it significantly reduces the risk of over-alkylation.[3]

Q2: Which of the two nitrogen atoms in 1,9-diazaspiro[5.5]undecane is benzylated?

The systematic numbering of the 1,9-diazaspiro[5.5]undecane core can be confusing. The structure consists of two fused piperidine rings. Depending on the synthetic precursors and IUPAC naming conventions, you may see products named as 1-benzyl or 9-benzyl derivatives. For the purpose of this guide, we will refer to the product as this compound, assuming a standard synthesis from the unsubstituted diamine. It is crucial to confirm the structure of your product analytically (e.g., via 2D-NMR) to ascertain the exact position of the benzyl group.

Q3: What are the primary side-products I should be aware of?

The main side-products encountered during the reductive amination synthesis are:

  • 1,9-Dibenzyl-1,9-diazaspiro[5.5]undecane (Over-alkylation): This is the most common impurity, arising from the reaction of the desired mono-benzylated product with another equivalent of benzaldehyde and the reducing agent.

  • Unreacted 1,9-diazaspiro[5.5]undecane (Starting Material): Incomplete reaction leads to residual starting material, which can be difficult to separate due to similar polarity.

  • Benzyl Alcohol: Formed from the reduction of excess benzaldehyde by the hydride reagent.

  • 1,1'- (Phenylmethylene)bis(1,9-diazaspiro[5.5]undecane) (Aminal formation): A less common side-product resulting from the reaction of the imine intermediate with another molecule of the diamine.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem 1: Low Yield & Significant Amount of Unreacted Starting Material

Possible Cause A: Inefficient Imine Formation The first step of reductive amination is the formation of an imine (or iminium ion), which is an equilibrium process.[2] If the equilibrium does not favor the imine, the subsequent reduction cannot proceed efficiently. This is often due to the presence of water or an inappropriate pH.

  • Solution:

    • Azeotropic Water Removal: Before adding the reducing agent, stir the mixture of the diamine and benzaldehyde in a solvent like toluene or dichloromethane (DCM) with a Dean-Stark trap or molecular sieves (3Å or 4Å) to remove the water formed during imine formation.

    • pH Adjustment: The reaction is best performed under weakly acidic conditions (pH 4-6).[3] This protonates the carbonyl oxygen, making it more electrophilic, without fully protonating the amine nucleophile. Adding a catalytic amount of acetic acid (AcOH) is a common practice.

Possible Cause B: Inactive or Insufficient Reducing Agent Hydride reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can degrade if improperly stored. Using an insufficient amount will lead to an incomplete reaction.

  • Solution:

    • Verify Reagent Quality: Use a freshly opened bottle of the reducing agent or one that has been stored under an inert atmosphere in a desiccator.

    • Optimize Stoichiometry: While a slight excess is needed, a large excess can promote side reactions.[4] Start with 1.2-1.5 equivalents of the reducing agent relative to the limiting reagent (benzaldehyde).

Problem 2: High Percentage of 1,9-Dibenzyl Side-Product (Over-alkylation)

Causality: The product, this compound, is a secondary amine and can compete with the primary amine of the starting material for reaction with benzaldehyde. This is particularly problematic if the reaction concentration is high or if the benzaldehyde is not the limiting reagent.

  • Solution A: Control Stoichiometry

    • Use the diamine as the excess reagent (e.g., 1.5 to 2.0 equivalents) relative to benzaldehyde. This statistically favors the formation of the mono-alkylated product. The unreacted diamine can often be removed more easily during workup (e.g., by acid wash) than the dibenzylated side-product.

  • Solution B: Slow Addition of Reagents

    • Employ high-dilution conditions. Add a solution of benzaldehyde slowly (e.g., via syringe pump) to a stirred solution of the diamine and the reducing agent. This keeps the instantaneous concentration of benzaldehyde low, minimizing the chance of the mono-benzylated product reacting further.

  • Solution C: Choice of Reducing Agent

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations because it is mild and can be used in a one-pot procedure without pre-forming the imine.[5] It is less likely to reduce the aldehyde starting material compared to stronger reagents like sodium borohydride (NaBH₄).[3]

Visualizing the Reaction and Side-Product Pathways

The following diagrams illustrate the intended reaction and the formation of the major over-alkylation side-product.

G Figure 1: Desired Reductive Amination Pathway SM 1,9-Diazaspiro[5.5]undecane + Benzaldehyde Imine Imine Intermediate SM->Imine Condensation (-H2O) Product This compound (Target Product) Imine->Product Reduction [e.g., NaBH(OAc)3]

Caption: Desired synthetic route to the target molecule.

G Figure 2: Formation of Over-alkylation Side-Product Product This compound (Target Product) Imine2 Second Imine Intermediate Product->Imine2 + Benzaldehyde (-H2O) SideProduct 1,9-Dibenzyl-1,9-diazaspiro[5.5]undecane (Side-Product) Imine2->SideProduct Reduction [e.g., NaBH(OAc)3]

Caption: Pathway leading to the common dibenzyl impurity.

Optimized Experimental Protocol

This protocol is designed to favor the formation of the mono-benzylated product.

Protocol: Selective Mono-N-Benzylation via Reductive Amination

Parameter Recommended Value/Condition Rationale
Stoichiometry 1.5 eq. Diamine : 1.0 eq. Benzaldehyde : 1.2 eq. NaBH(OAc)₃Using excess diamine minimizes over-alkylation.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are effective for this reaction.
Temperature 0 °C to Room TemperatureControls the exothermic reaction upon addition of the reducing agent.
Reaction Time 4 - 12 hoursMonitor by TLC or LC-MS for completion.
Catalyst Acetic Acid (AcOH), ~0.1 eq.Catalyzes imine formation.[6]

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 1,9-diazaspiro[5.5]undecane (1.5 eq.) and dichloromethane (DCM, ~0.1 M).

  • Add benzaldehyde (1.0 eq.) and acetic acid (0.1 eq.). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Checkpoint: Monitor the reaction progress by TLC (e.g., 10% MeOH/DCM with 0.5% NH₄OH) or LC-MS. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution (e.g., 0% to 10% methanol in DCM) to separate the mono-benzylated product from the dibenzylated side-product and unreacted diamine.

Troubleshooting Workflow

This decision tree can help diagnose and resolve common issues during the synthesis.

G Figure 3: Troubleshooting Decision Tree Start Reaction Analysis (TLC / LC-MS) LowConv Low Conversion? (High SM) Start->LowConv Check Conversion HighSide High Side-Product? Start->HighSide Check Purity Profile LowConv->HighSide No, conversion is good Cause_Imine Inefficient Imine Formation LowConv->Cause_Imine Yes Cause_Stoich Incorrect Stoichiometry HighSide->Cause_Stoich Yes, high dibenzyl Sol_Imine Solution: - Add catalytic AcOH - Use molecular sieves Cause_Imine->Sol_Imine Cause_Reductant Inactive Reducing Agent Cause_Imine->Cause_Reductant Sol_Reductant Solution: - Use fresh NaBH(OAc)3 - Check stoichiometry (1.2 eq) Cause_Reductant->Sol_Reductant Sol_Stoich Solution: - Use diamine in excess (1.5 eq) - Add benzaldehyde slowly Cause_Stoich->Sol_Stoich Cause_Temp Poor Temperature Control Cause_Stoich->Cause_Temp Sol_Temp Solution: - Add reducing agent at 0°C Cause_Temp->Sol_Temp

Caption: A logical guide for diagnosing synthesis problems.

References

  • D'hooghe, M., & De Kimpe, N. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(32), 19679-19690. Available at: [Link]

  • Organic Chemistry Division, ACS. (n.d.). Green Criteria for Reductive Amination. Available at: [Link]

  • Wikipedia. (2023). Reductive amination. Available at: [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Kumar, A., et al. (2022). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Scientific Reports, 12(1), 1-12. Available at: [Link]

  • Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane. Tetrahedron, 60(36), 7899-7906. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 1-Benzyl-1,9-diazaspiro[5.5]undecane Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-1,9-diazaspiro[5.5]undecane based compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the preclinical development of this promising class of molecules. The inherent structural rigidity and three-dimensionality of the diazaspiro[5.5]undecane scaffold offer significant advantages in medicinal chemistry; however, achieving optimal oral bioavailability can present challenges.

This resource synthesizes field-proven insights and established scientific principles to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide - Common Bioavailability Issues

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My this compound analog shows potent in vitro activity but has very low oral bioavailability (<10%) in our initial rat pharmacokinetic (PK) study. What are the likely causes and how should I proceed?

Answer:

Low oral bioavailability for a potent compound is a common and multifaceted challenge. For the 1,9-diazaspiro[5.5]undecane scaffold, this has been observed in preclinical studies. For instance, certain orexin receptor antagonists based on this core structure showed excellent in vitro affinity but an oral bioavailability of only 5% in rats, coupled with high blood clearance.[1] Conversely, other analogs within the same family have demonstrated excellent oral bioavailability (71%).[1] This variability highlights that bioavailability is highly sensitive to the specific substitutions on the core scaffold.

The primary reasons for poor oral bioavailability fall into two main categories: poor absorption and high first-pass metabolism.

Immediate Troubleshooting Workflow:

To diagnose the root cause, a systematic approach is essential. The following workflow will help you dissect the problem and identify the rate-limiting step.

G cluster_0 Initial Observation cluster_2 Intervention Strategy low_bio low_bio solubility Assess Kinetic Solubility (FaSSIF/FeSSIF media) low_bio->solubility Is it a dissolution problem? permeability Conduct Caco-2 Permeability Assay low_bio->permeability Is it a permeability problem? Low Oral Bioavailability (<10%) Low Oral Bioavailability (<10%) formulation Formulation Enhancement (Solubility-Limited) solubility->formulation Low Solubility sar Medicinal Chemistry (SAR) (Permeability/Metabolism-Limited) permeability->sar Low Permeability or High Efflux Ratio metabolism Perform Metabolic Stability Assay (Liver Microsomes/Hepatocytes) metabolism->sar High Clearance low_gastrointestinal low_gastrointestinal low_gastrointestinal->metabolism Is it a metabolism problem?

Caption: Initial troubleshooting workflow for low bioavailability.

Step-by-Step Diagnostic Plan:

  • Assess Physicochemical Properties:

    • Solubility: Determine the kinetic solubility of your compound in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). Poor solubility is a primary barrier to absorption for many compounds.[2]

    • Lipophilicity (LogD): Measure the LogD at a physiological pH of 7.4. While a certain degree of lipophilicity is required for membrane permeation, excessively high LogD can lead to poor solubility and increased metabolic clearance.[1]

  • Evaluate In Vitro ADME Properties:

    • In Vitro Permeability: Use a Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. This assay provides the apparent permeability coefficient (Papp) and can also indicate if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp) by calculating the efflux ratio.[3] An efflux ratio greater than 2 suggests that active transport out of the cell is limiting absorption.[4]

    • Metabolic Stability: Incubate your compound with human and rat liver microsomes to determine its intrinsic clearance.[1] High clearance suggests that the compound is rapidly metabolized, which would lead to a significant first-pass effect and low bioavailability.

Question 2: My compound is classified as DCS IIb (solubility-limited absorption). What are the most effective formulation strategies to improve its exposure?

Answer:

A Developability Classification System (DCS) IIb classification indicates that the compound's absorption is limited by its intrinsic solubility, not its dissolution rate.[2] Therefore, strategies must focus on increasing the concentration of the dissolved drug in the gastrointestinal tract.

Recommended Formulation Approaches for DCS IIb Compounds:

Formulation StrategyMechanism of ActionKey AdvantagesKey Considerations
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which enhances both the rate and extent of dissolution, creating a supersaturated solution.[5][6]Significant increase in apparent solubility; established manufacturing processes (spray drying, hot-melt extrusion).Physical stability of the amorphous form; potential for recrystallization during storage or in the GI tract.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids, keeping the drug in a solubilized state.[7]Can enhance lymphatic transport, bypassing first-pass metabolism; suitable for highly lipophilic compounds.Potential for drug precipitation upon dilution; careful selection of excipients is critical to ensure stability and avoid GI irritation.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming an inclusion complex with a hydrophilic exterior that improves aqueous solubility.[7]High drug loading is possible for suitable molecules; can improve both solubility and stability.The size of the drug molecule must be compatible with the cyclodextrin cavity; competition for binding can occur with dietary lipids.

Experimental Protocol: Screening for an Amorphous Solid Dispersion Formulation

This protocol outlines a small-scale screening process to evaluate the feasibility of an ASD approach using spray drying.

  • Polymer Selection:

    • Select a range of polymers with different properties (e.g., HPMC-AS, PVP/VA, Soluplus®).

  • Solvent System Identification:

    • Identify a common solvent system (e.g., acetone/methanol, dichloromethane) that can dissolve both your compound and the selected polymer at the desired ratio.

  • Preparation of Spray-Drying Feed Solution:

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading). A typical starting concentration is 5-10% w/v total solids.

  • Spray Drying:

    • Use a lab-scale spray dryer (e.g., Büchi B-290).

    • Optimize parameters such as inlet temperature, gas flow rate, and pump speed to achieve a fine, dry powder.

  • Solid-State Characterization:

    • Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm that the material is amorphous (i.e., absence of sharp Bragg peaks).

    • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), an indicator of the physical stability of the amorphous dispersion.

  • Dissolution Testing:

    • Perform dissolution testing in FaSSIF to compare the dissolution profile of the ASDs against the crystalline form of your compound. Monitor the concentration over time to observe the extent of supersaturation and any potential precipitation.

Question 3: The Caco-2 assay for my compound shows a high efflux ratio (>5). How can I overcome P-glycoprotein (P-gp) mediated efflux?

Answer:

A high efflux ratio strongly suggests that your compound is a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells, limiting its net absorption.[4] This is a common challenge for compounds intended for oral administration, especially those targeting the central nervous system (CNS), where P-gp is also highly expressed at the blood-brain barrier.[8]

Strategies to Mitigate P-gp Efflux:

  • Medicinal Chemistry Approach (Structure-Activity Relationship - SAR):

    • This is often the most effective long-term solution. The goal is to modify the compound's structure to reduce its recognition by P-gp without losing its therapeutic potency.

    • Actionable Insights: Analyze the SAR of your compound series. Small structural modifications, such as altering hydrogen bond donors/acceptors or modulating lipophilicity, can significantly impact P-gp substrate liability. A review of 1,9-diazaspiro[5.5]undecane analogs showed that modifications at the N-1 and N-9 positions significantly influenced pharmacokinetic properties like passive permeability.[1] This suggests these positions are key handles for tuning efflux liability.

  • Formulation with P-gp Inhibitors:

    • Co-administering the drug with an excipient that inhibits P-gp can increase its intestinal absorption.

    • Commonly Used Excipients: Many surfactants used in lipid-based formulations, such as Cremophor® EL, polysorbate 80 (Tween® 80), and Pluronic® block copolymers, have been shown to inhibit P-gp.

    • Experimental Validation: You can validate this approach in vitro by running the Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil) or the excipient of interest. A significant reduction in the efflux ratio would confirm this as a viable strategy.

Caption: P-gp mediated efflux limiting drug absorption.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties to optimize for this compound compounds to improve bioavailability?

  • A1: Based on structure-activity relationship studies, focus on modulating lipophilicity (LogD at pH 7.4) and passive permeability. While some lipophilicity is needed, high values can increase metabolic clearance.[1] Introducing polar groups or modifying substituents at the N-1 and N-9 positions can be effective strategies to balance these properties.[1]

Q2: Should I use a crystalline or amorphous form of my drug candidate for initial preclinical studies?

  • A2: For initial PK studies where the goal is to understand the intrinsic properties of the molecule, using a simple solution or suspension of the most stable crystalline form is common practice. However, if poor solubility is anticipated or observed, developing an enabling formulation, such as an amorphous solid dispersion or a lipid-based system, is crucial to avoid prematurely discarding a potentially valuable compound.[2][7]

Q3: My compound is intended for a CNS target. What additional bioavailability challenges should I anticipate?

  • A3: The primary additional challenge is crossing the blood-brain barrier (BBB).[8] The BBB has tight junctions and a high expression of efflux transporters like P-gp. Therefore, a compound must not only be absorbed from the gut but also have the right properties (low molecular weight, optimal lipophilicity, and low P-gp substrate liability) to penetrate the CNS. Strategies to overcome intestinal efflux will also be beneficial for BBB penetration.

Q4: How do I design a preclinical bioavailability study?

  • A4: A standard preclinical bioavailability study involves administering the compound to a rodent species (typically rats) via both intravenous (IV) and oral (PO) routes. The IV dose provides data on clearance and volume of distribution, while the PO dose assesses absorption. Plasma samples are collected at various time points, and the drug concentration is measured. Absolute bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Considerations for Formulation Strategies. American Pharmaceutical Review. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Arvinas. Available at: [Link]

  • Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. University of Southampton ePrints. Available at: [Link]

  • Bioavailability enhancing activities of natural compounds from medicinal plants. Academic Journals. Available at: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available at: [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. Available at: [Link]

  • (PDF) Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. ResearchGate. Available at: [Link]

  • Effect of physicochemical properties on sublingual absorption. Scholarly Commons. Available at: [Link]

  • Synthesis and structure-activity relationships of novel pyrrolocarbazole lactam analogs as potent and cell-permeable inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). PubMed. Available at: [Link]

  • Special Issue : Preclinical Pharmacokinetics and Bioanalysis. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. PubMed. Available at: [Link]

  • Addressing the Challenges of CNS Drug Delivery. Proventa International. Available at: [Link]

  • Challenges and Solutions in CNS Drug Delivery. Proventa International. Available at: [Link]

  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed. Available at: [Link]

Sources

Technical Support Center: A Guide to the Scalable Synthesis of 1-Benzyl-1,9-diazaspiro[5.5]undecane for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals embarking on the multi-gram scale synthesis of 1-Benzyl-1,9-diazaspiro[5.5]undecane. As a key intermediate for various bioactive compounds, including potential treatments for obesity and pain, a robust and scalable synthetic route is paramount for preclinical studies.[1] This document provides practical, field-tested advice in a user-friendly question-and-answer format to address common challenges encountered during the synthesis and scale-up of this valuable spirocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the 1,9-diazaspiro[5.5]undecane core?

A1: The synthesis of the 1,9-diazaspiro[5.5]undecane core is often tailored to the desired substitution pattern.[2] For the parent scaffold, a common approach involves a multi-step sequence starting from readily available materials. A plausible and scalable route involves the initial formation of a suitable piperidine precursor followed by a spirocyclization step. The specific substitution at the nitrogen atoms, such as the introduction of the benzyl group, is typically achieved in the later stages of the synthesis.[1]

Q2: Why is the benzyl group a suitable choice for this scaffold in preclinical studies?

A2: The benzyl group serves a dual purpose. It can act as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen. Additionally, the benzyl moiety itself can be a key pharmacophoric feature in the final active pharmaceutical ingredient (API). Its removal can also be readily achieved through standard hydrogenolysis conditions, providing a route to further derivatization.

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Key challenges in scaling up this synthesis include:

  • Reaction Control: Managing exotherms, especially during the spirocyclization and benzylation steps.

  • Purification: Efficiently removing impurities and byproducts on a larger scale can be difficult.

  • Material Handling: Ensuring the safe handling of reagents and intermediates, some of which may be hazardous.

  • Yield Optimization: Maintaining high yields at each step to ensure a cost-effective overall process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Spirocyclization Step

Q: I am experiencing a significantly lower than expected yield during the formation of the diazaspiro[5.5]undecane core. What are the likely causes and how can I improve it?

A: Low yields in spirocyclization reactions are a common challenge. Several factors can contribute to this issue:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique such as TLC or LC-MS. Consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can sometimes lead to side product formation.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired spirocycle.

    • Solution: Analyze the crude reaction mixture to identify the major byproducts. Common side reactions can include polymerization or elimination. Adjusting the reaction concentration (often more dilute conditions favor intramolecular cyclization) or the rate of addition of a key reagent can help minimize these side reactions.

  • Suboptimal Reagents or Solvent: The quality of reagents and the choice of solvent are critical.

    • Solution: Ensure all reagents are of high purity and that the solvent is anhydrous if the reaction is moisture-sensitive. Experiment with different solvents to find the optimal medium for the cyclization.

Issue 2: Formation of Impurities During N-Benzylation

Q: During the N-benzylation of the 1,9-diazaspiro[5.5]undecane core, I am observing multiple spots on my TLC plate, indicating the formation of several impurities. How can I achieve a cleaner reaction?

A: The N-benzylation of a diamine can lead to a mixture of mono- and di-benzylated products, as well as unreacted starting material.

  • Over-alkylation (Dibenzylation): The addition of two benzyl groups is a common side product.

    • Solution: Carefully control the stoichiometry of the benzylating agent (e.g., benzyl bromide or benzyl chloride). Using a slight excess of the diamine starting material can favor mono-benzylation. Slow, portion-wise addition of the benzylating agent at a controlled temperature can also improve selectivity.

  • Unreacted Starting Material: Incomplete conversion of the starting diamine.

    • Solution: Ensure efficient mixing and consider a modest increase in the equivalents of the benzylating agent if mono-benzylation is the desired outcome and over-alkylation is not a major issue. The choice of base is also crucial; a non-nucleophilic base like triethylamine or diisopropylethylamine is often used to scavenge the acid byproduct without competing in the alkylation.

  • Degradation: The starting material or product may be unstable under the reaction conditions.

    • Solution: If degradation is suspected, consider milder reaction conditions, such as a lower temperature or a less reactive benzylating agent.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to purify this compound to the high purity required for preclinical studies. What purification strategies are most effective at scale?

A: Purifying polar, basic compounds like diamines can be challenging, especially on a larger scale.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be cumbersome and expensive for large quantities.

    • Solution: If chromatography is necessary, consider using a less polar solvent system with a small amount of a basic modifier (e.g., triethylamine in ethyl acetate/hexane) to prevent streaking of the basic amine product on the acidic silica gel. Alternatively, reversed-phase chromatography may be an option.

  • Crystallization/Salt Formation: This is often the most scalable and cost-effective purification method for solid compounds.

    • Solution: Attempt to crystallize the free base from a suitable solvent or solvent mixture. If the free base is an oil or difficult to crystallize, forming a salt (e.g., hydrochloride or hydrobromide) can often induce crystallization and provide a highly pure, stable solid. The salt can then be neutralized in a later step if the free base is required.[3]

  • Acid-Base Extraction: This can be a powerful technique for removing non-basic impurities.

    • Solution: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound. These should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of the 1,9-Diazaspiro[5.5]undecane Scaffold

A detailed, multi-step synthesis would be required here, likely starting from commercially available piperidine derivatives. A key step would be the spirocyclization. For the purpose of this guide, we will assume the availability of the parent 1,9-diazaspiro[5.5]undecane.

Protocol 2: N-Benzylation of 1,9-Diazaspiro[5.5]undecane
  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1,9-diazaspiro[5.5]undecane (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl bromide or benzyl chloride (1.05 eq.) dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography or by crystallization/salt formation as described in the troubleshooting section.

Protocol 3: Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

Analytical Technique Expected Observations
¹H NMR Presence of aromatic protons from the benzyl group and aliphatic protons corresponding to the spirocyclic core.
¹³C NMR Signals corresponding to the aromatic and aliphatic carbons.
Mass Spectrometry (MS) Observation of the correct molecular ion peak for C₁₆H₂₄N₂.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >98% for preclinical use).

Visualizing the Workflow

Synthetic Workflow

Synthesis_Workflow Start 1,9-Diazaspiro[5.5]undecane Reaction N-Benzylation (0°C to rt, 12-24h) Start->Reaction Reagents Benzyl Bromide, Triethylamine, DCM Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product This compound Purification->Product Analysis QC Analysis (NMR, MS, HPLC) Product->Analysis

Caption: A generalized workflow for the N-benzylation of 1,9-diazaspiro[5.5]undecane.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC/LC-MS) Problem->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->Optimize_Conditions Analyze_Byproducts Analyze Byproducts (NMR/MS of crude) Complete->Analyze_Byproducts Side_Reactions Side Reactions Identified Analyze_Byproducts->Side_Reactions Purification_Issue Purification Inefficient Analyze_Byproducts->Purification_Issue Side_Reactions->Optimize_Conditions Optimize_Purification Optimize Purification Method (Crystallization, Extraction, Chromatography) Purification_Issue->Optimize_Purification Solution Improved Yield & Purity Optimize_Conditions->Solution Optimize_Purification->Solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Štefane, B., & Kočevar, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 465. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 9-benzyl-3, 9-diazaspiro[5.5]undecane-2, 4-dione, min 97%, 1 gram. Retrieved from [Link]

  • CP Lab Safety. (n.d.). benzyl 1, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 100 mg. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of diazaspiro[5.5]undecane-1,5,9-trione 4.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Retrieved from [Link]

  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • Dana Bioscience. (n.d.). Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride 5g. Retrieved from [Link]

  • (n.d.). benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. Retrieved from [Link]

Sources

Validation & Comparative

The Strategic Advantage of Spirocyclic Scaffolds: A Comparative Analysis of 1,9-Diazaspiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among these, spirocyclic scaffolds have emerged as a powerful tool for the design of innovative therapeutics.[1][2] Their inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic structures, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4] This guide provides a comparative analysis of a representative compound from the 1,9-diazaspiro[5.5]undecane class against other notable spirocyclic compounds, offering insights into their synthesis, biological activities, and the experimental methodologies used for their evaluation.

The Rise of Spirocycles in Drug Discovery

The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs is a testament to their value in addressing key challenges in drug discovery.[1][4] By introducing sp³-rich centers, spirocycles can enhance the spatial complexity of a molecule, allowing for more precise interactions with biological targets.[3] This can lead to a number of desirable outcomes, including:

  • Improved Potency and Selectivity: The rigid conformation of spirocycles can lock a molecule into a bioactive conformation, enhancing its binding affinity for the target receptor while reducing off-target effects.[3]

  • Enhanced Physicochemical Properties: The introduction of spirocyclic moieties can modulate key properties such as solubility, lipophilicity, and metabolic stability.[4][5]

  • Increased Patentability: The novelty of spirocyclic scaffolds provides a strong basis for intellectual property protection.

This guide will focus on a comparative analysis of a representative derivative of the 1,9-diazaspiro[5.5]undecane scaffold, a privileged heterocyclic motif that has shown promise in a variety of therapeutic areas.[6][7][8][9] We will compare its characteristics with those of other pertinent spirocyclic systems, namely a 3,9-diazaspiro[5.5]undecane derivative and a spiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one derivative.

Featured Spirocyclic Compounds: A Head-to-Head Comparison

For this analysis, we have selected three compounds that represent their respective spirocyclic classes and for which relevant biological and physicochemical data are available in the literature.

Compound ID Scaffold Class Structure Key Biological Target(s)
Compound A 1,9-Diazaspiro[5.5]undecaneA 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane derivative.Melanin-concentrating hormone receptor 1 (MCH-R1)[10]
Compound B 3,9-Diazaspiro[5.5]undecaneA benzamide derivative of the 3,9-diazaspiro[5.5]undecane core.GABA-A Receptor[11]
Compound C Spiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-oneA derivative of the spiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one scaffold.Nociceptin/Orphanin FQ (NOP) Receptor[8]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall developability. The following table summarizes key predicted and experimental properties of our selected compounds.

Property Compound A (1,9-Diazaspiro) Compound B (3,9-Diazaspiro) Compound C (Spiro-Quinazolinone)
Molecular Formula C₂₄H₂₉N₃OC₂₂H₂₆N₄O₂C₂₀H₂₁N₃O₂
Molecular Weight 387.51 g/mol 378.47 g/mol 347.41 g/mol
XlogP (Predicted) 3.82.92.5
Topological Polar Surface Area 32.9 Ų69.7 Ų64.6 Ų
Hydrogen Bond Donors 122
Hydrogen Bond Acceptors 343

Data for this table was compiled from publicly available information and scientific literature.

Biological Activity: A Focus on Potency and Selectivity

The following table provides a comparative summary of the biological activities of the selected compounds against their primary targets.

Compound ID Target Assay Type Potency (Ki or IC₅₀) Functional Activity Reference
Compound A MCH-R1Radioligand BindingKi = 2.5 nMAntagonist[10]
Compound B GABA-A ReceptorRadioligand BindingKi = 180 nMAntagonist[11]
Compound C NOP ReceptorRadioligand BindingKi = 15 nMPartial Agonist[8]

Experimental Methodologies: Ensuring Scientific Rigor

The data presented in this guide are supported by robust experimental protocols. Below, we detail the methodologies for key assays used in the characterization of these spirocyclic compounds.

Synthesis of Spirocyclic Scaffolds

The synthesis of spirocyclic compounds often requires specialized strategies to construct the sterically demanding spirocyclic core.

cluster_0 Synthesis of 1,9-Diazaspiro[5.5]undecane Core cluster_1 Synthesis of 3,9-Diazaspiro[5.5]undecane Core cluster_2 Synthesis of Spiro-Quinazolinone Core A Starting Materials B Multi-step Synthesis A->B Reagents C Spirocyclization B->C Key Intermediate D 1,9-Diazaspiro[5.5]undecane Core C->D Purification E Starting Materials F Michael Addition E->F Reagents G Reductive Amination F->G Intermediate H 3,9-Diazaspiro[5.5]undecane Core G->H Purification I Anthranilamide K Condensation Reaction I->K J Cyclohexanone J->K L Spiro[piperidine-4,2'(1'H)- quinazoline]-4'(3'H)-one Core K->L Purification

Caption: General synthetic workflows for the core spirocyclic scaffolds.

Causality in Synthetic Design: The choice of synthetic route is dictated by the desired substitution pattern and the commercial availability of starting materials. For the 1,9-diazaspiro[5.5]undecane scaffold, a multi-step approach is often necessary to construct the bicyclic system, with the final spirocyclization being the key bond-forming step.[8][9] In contrast, the synthesis of the spiro-quinazolinone core can often be achieved in a more convergent manner through a condensation reaction.[12]

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.[3][13]

Protocol:

  • Receptor Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.

A Receptor Preparation B Incubation with Radioligand and Test Compound A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis (IC₅₀ and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Self-Validating System: The inclusion of known reference compounds (both high and low affinity) in each assay serves as a positive and negative control, ensuring the validity of the results. The use of a saturating concentration of a known ligand to determine non-specific binding is also a critical validation step.

In Vitro Metabolic Stability Assay

Assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and bioavailability.[14][15]

Protocol:

  • Incubation: Incubate the test compound at a fixed concentration with liver microsomes or hepatocytes in the presence of NADPH (for phase I metabolism) and UDPGA (for phase II metabolism).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound.

A Incubation with Liver Microsomes/Hepatocytes B Time-course Sampling A->B C Reaction Quenching B->C D LC-MS/MS Analysis C->D E Calculation of t₁/₂ and CLᵢₙₜ D->E

Caption: Workflow for an in vitro metabolic stability assay.

Causality in Experimental Choices: The choice between liver microsomes and hepatocytes depends on the metabolic pathways of interest. Microsomes primarily assess phase I (cytochrome P450-mediated) metabolism, while hepatocytes can evaluate both phase I and phase II metabolism, as well as transporter-mediated uptake and efflux.

Concluding Remarks

The comparative analysis presented in this guide highlights the versatility and potential of spirocyclic scaffolds in drug discovery. The 1,9-diazaspiro[5.5]undecane framework, along with other diazaspirocyclic and spiro-heterocyclic systems, provides a rich chemical space for the development of novel therapeutics with improved pharmacological profiles. The judicious application of robust experimental methodologies, as detailed herein, is paramount for the accurate characterization and successful advancement of these promising drug candidates.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Drug Hunter. (2023). The Spirocycle Surge in Drug Discovery. [Link]

  • Rico, E., & Darlak, K. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(11), 1269-1280. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., ... & Dias, L. C. (2023). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 257, 115535. [Link]

  • Mishra, R., & Engel, J. C. (2022). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. CHIMIA International Journal for Chemistry, 76(9), 744-750. [Link]

  • Davenport, A. P., & Russell, F. D. (2005). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 306, 153–175. [Link]

  • de Graaf, C., Rump, A., & Rutjes, F. P. (2017). Privileged heterocycles: bioactivity and synthesis of 1, 9-diazaspiro [5.5] undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • de Graaf, C., Rump, A., & Rutjes, F. P. (2017). Privileged heterocycles: bioactivity and synthesis of 1, 9-diazaspiro [5.5] undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • Ishihara, A., Kanatani, A., Mashiko, S., Tanaka, T., Hidaka, M., Gomori, A., ... & Fukami, T. (2006). A-771434 [1-(2, 4-difluorophenyl)-3-(4-oxo-3, 4-dihydro-2H-pyrano [2, 3-b] pyridin-7-yl)-urea], a novel and potent melanin-concentrating hormone receptor 1 antagonist, stimulates feeding in rats. Endocrinology, 147(6), 2735-2741. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • Mustazza, C., Borioni, A., Sestili, I., Sbraccia, M., Rodomonte, A., Ferretti, R., & Del Giudice, M. R. (2006). Synthesis and evaluation as NOP ligands of some spiro [piperidine-4, 2'(1' H)-quinazolin]-4'(3' H)-ones and spiro [piperidine-4, 5'(6' H)-[1][2][4] triazolo [1, 5-c] quinazolines]. Chemical & pharmaceutical bulletin, 54(5), 611-622. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Al-Ghanimi, H. D., Al-Masoudi, N. A., & Chevo, G. (2021). Structure–Activity Studies of 3, 9-Diazaspiro [5.5] undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS omega, 6(45), 30485-30496. [Link]

  • Martins, L. J., Altei, W. F., Schwalm, C. S., Andricopulo, A. D., & Coelho, F. (2013). Synthesis of new biologically actived azaspiro compounds. In 15th Brazilian Meeting on Organic Synthesis. [Link]

  • de Graaf, C., Rump, A., & Rutjes, F. P. (2017). Privileged heterocycles: bioactivity and synthesis of 1, 9-diazaspiro [5.5] undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Gising, J., Nag, S., & Strömberg, K. (2021). Diastereoselective Synthesis and Biological Evaluation of Spiro [chromane-2, 4′-pyrimidin]-2′(3′ H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 26(23), 7306. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2020). Anti-inflammatory, antibacterial and molecular docking studies of novel spiro-piperidine quinazolinone derivatives. Journal of Taibah University for Science, 14(1), 1156-1166. [Link]

  • PubChem. (n.d.). 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl)-. Retrieved from [Link]

  • De Kimpe, N., & D'hooghe, M. (2006). Synthesis of Azaspiro [4.4] nonanes as Key Structures of Several Bioactive Natural Products. Synlett, 2006(14), 2311-2312. [Link]

  • Krasavin, M., Lukin, A., & Zahanich, I. (2021). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 26(16), 4991. [Link]

  • Al-Ghanimi, H. D., Al-Masoudi, N. A., & Chevo, G. (2021). Structure-Activity studies of 3, 9-Diazaspiro [5.5] undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ACS omega, 6(45), 30485-30496. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. SAR and QSAR in Environmental Research, 18(1-2), 125-143. [Link]

Sources

Validating the Mechanism of Action of 1-Benzyl-1,9-diazaspiro[5.5]undecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential treatments for obesity, pain, and psychotic disorders.[1][2] 1-Benzyl-1,9-diazaspiro[5.5]undecane is a specific analog within this class; however, its precise mechanism of action remains to be fully elucidated. For drug development professionals, validating the biological target and functional effect of such a novel chemical entity is a critical first step.

This guide presents a structured, experiment-driven approach to test the hypothesis that this compound functions as a ligand for the Sigma-1 receptor (σ1R). The σ1R is a unique transmembrane protein, primarily located at the endoplasmic reticulum, that acts as a molecular chaperone and is a target for numerous synthetic compounds, including many with spirocyclic architectures.[3][4]

To provide a robust validation framework, we will compare the performance of our topic compound against two well-characterized alternatives:

  • Comparator A (Known Agonist): (+)-Pentazocine, a canonical σ1R agonist.

  • Comparator B (Known Antagonist): Haloperidol, a potent σ1R antagonist.

Our investigation will proceed in two logical phases: first, confirming direct physical binding to the receptor (target engagement), and second, characterizing the functional consequences of that binding (functional activity).

Phase 1: Validating Target Engagement with Radioligand Binding Assays

Expertise & Experience: The foundational question for any hypothesized mechanism of action is whether the compound physically interacts with its putative target. A competitive radioligand binding assay is the gold standard for confirming this interaction and quantifying the affinity of the ligand for the receptor.[5] The principle is straightforward: we measure the ability of our unlabeled test compound to displace a radioactive ligand (a "radioligand") that is known to bind to the target with high affinity. A successful displacement indicates that both compounds are competing for the same binding site.

This experiment is a self-validating system because the inclusion of known high-affinity ligands (like Haloperidol for non-specific binding) and the generation of a complete competition curve provide internal controls for the assay's validity.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis p1 Homogenize tissue rich in σ1R (e.g., guinea pig liver) in buffer p2 Centrifuge to pellet membranes p1->p2 p3 Resuspend and wash pellet p2->p3 p4 Determine protein concentration (e.g., BCA assay) p3->p4 a1 Prepare 96-well plate with: - Membrane homogenate - 3H-Pentazocine (fixed conc.) - Increasing concentrations of test compound p4->a1 a2 Define Total Binding (Vehicle) and Non-Specific Binding (10µM Haloperidol) a3 Incubate at 37°C for 120 min to reach equilibrium a2->a3 a4 Rapidly filter through GF/B filters to separate bound from free radioligand a3->a4 a5 Wash filters with ice-cold buffer a4->a5 d1 Quantify radioactivity on filters using liquid scintillation counting a5->d1 d2 Calculate Specific Binding: Total - Non-Specific d1->d2 d3 Plot % Specific Binding vs. log[Compound] d2->d3 d4 Fit data with non-linear regression to determine IC50 d3->d4 d5 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) d4->d5

Caption: Workflow for the Sigma-1 Receptor Competitive Binding Assay.

Detailed Protocol: σ1R Competitive Radioligand Binding Assay

This protocol is adapted from established methods for characterizing sigma receptor ligands.[3][6][7]

  • Membrane Preparation:

    • Homogenize guinea pig liver tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 8.0).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.

    • Resuspend the final pellet in buffer and determine the protein concentration using a BCA protein assay.

    • Dilute the membrane preparation to a final concentration of 200 µg protein/mL in the assay.

  • Assay Setup:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µL of 50 mM Tris-HCl buffer.

      • 50 µL of the unlabeled test compound (this compound, (+)-Pentazocine, or Haloperidol) at various concentrations (e.g., 0.1 nM to 100 µM). For total binding, add buffer/vehicle. For non-specific binding, add 10 µM unlabeled Haloperidol.[8][9]

      • 50 µL of -pentazocine (a selective σ1R radioligand) at a fixed concentration near its Kd (e.g., 5 nM).[7]

      • 50 µL of the membrane homogenate (50 µg protein).

  • Incubation & Filtration:

    • Incubate the plate at 37°C for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Data Analysis:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC50 value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Data Presentation: Comparative Binding Affinities at σ1R
CompoundPredicted RoleIC50 (nM) [Hypothetical]Ki (nM) [Hypothetical]
This compoundTest Compound4515
(+)-Pentazocine (Comparator A)Known Agonist258.3
Haloperidol (Comparator B)Known Antagonist124.0

These are hypothetical data for illustrative purposes. The Ki values are calculated assuming a radioligand concentration of 10 nM and a Kd of 10 nM for simplicity.

Interpretation: In this hypothetical scenario, this compound demonstrates a Ki value in the low nanomolar range, confirming it as a high-affinity ligand for the Sigma-1 receptor, comparable to the known ligands. This result strongly supports the initial hypothesis and justifies proceeding to functional characterization.

Phase 2: Characterizing Functional Activity with a Calcium Mobilization Assay

Expertise & Experience: Confirming that a compound binds to a receptor is only half the story. The critical next step is to determine the functional consequence of this binding: does it activate the receptor (agonism), block its activation by other molecules (antagonism), or have no functional effect?

Sigma-1 receptors are known to modulate intracellular calcium (Ca²⁺) signaling, a crucial second messenger in countless cellular processes.[9] Ligand binding to σ1R can influence Ca²⁺ release from the endoplasmic reticulum into the cytoplasm. Therefore, a functional assay that measures changes in intracellular Ca²⁺ concentration provides a robust method for assessing the compound's functional profile as either an agonist or antagonist. The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput method ideal for this purpose.[11][12][13][14]

Signaling Pathway: σ1R Modulation of Calcium Signaling

G cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane s1r Sigma-1 Receptor (σ1R) ip3r IP3 Receptor (IP3R) Calcium Channel s1r->ip3r cytosol Cytosol Low [Ca²⁺] ip3r->cytosol Ca²⁺ Release ca_store High [Ca²⁺] gpcr GPCR (e.g., M1) plc PLC gpcr->plc activates ca_signal Ca²⁺ Signal -> Fluorescence cytosol->ca_signal Increase in [Ca²⁺] pip2 PIP2 plc->pip2 cleaves ip3 IP3 dag DAG ip3->ip3r binds ligand Agonist (e.g., Carbachol) ligand->gpcr test_compound σ1R Ligand (Test Compound) test_compound->s1r

Caption: σ1R modulation of GPCR-mediated calcium release.

Detailed Protocol: FLIPR Calcium Mobilization Assay

This protocol is based on standard procedures for measuring Gq-coupled GPCR activity, which can be modulated by σ1R ligands.[15]

  • Cell Culture:

    • Plate cells expressing both the Sigma-1 receptor and a Gq-coupled receptor (e.g., CHO-M1 cells stably expressing the M1 muscarinic receptor) into black-walled, clear-bottom 96-well plates.

    • Culture overnight to allow for adherence and formation of a confluent monolayer.

  • Dye Loading:

    • Aspirate the culture medium.

    • Add 100 µL of loading buffer (e.g., HBSS) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) to each well.[12]

    • Incubate for 60 minutes at 37°C in the dark to allow the cells to take up the dye.

  • Assay Execution (FLIPR):

    • Agonist Mode: To test if this compound can directly elicit calcium release, add varying concentrations of the compound to the cells and measure the fluorescence signal over time.

    • Antagonist Mode: This is the more common application for validating σ1R modulation.

      • Pre-incubate the dye-loaded cells with varying concentrations of the test compound (this compound, (+)-Pentazocine, or Haloperidol) for 15-30 minutes.

      • Place the plate in the FLIPR instrument.

      • Initiate reading to establish a baseline fluorescence.

      • Add a fixed, sub-maximal (EC80) concentration of a known GPCR agonist (e.g., carbachol for M1 receptors) to all wells.

      • Continue to record the fluorescence intensity over time (typically 2-3 minutes) to measure the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (Peak - Baseline) is proportional to the intracellular calcium concentration.

    • For Agonist Mode: Plot the fluorescence change against the log concentration of the test compound and fit the curve to determine the EC50 (concentration for 50% of maximal activation).

    • For Antagonist Mode: Plot the % inhibition of the GPCR agonist's response against the log concentration of the test compound and fit the curve to determine the IC50 (concentration for 50% inhibition).

Data Presentation: Functional Activity in Calcium Mobilization
CompoundFunctional Test ModeEC50 (nM) [Hypothetical]IC50 (nM) [Hypothetical]Predicted Functional Role
This compoundAntagonist>10,00085Antagonist/Negative Modulator
(+)-Pentazocine (Comparator A)Antagonist>10,00050Agonist (Potentiates other signals, often inhibitory in this context)
Haloperidol (Comparator B)Antagonist>10,00030Antagonist/Negative Modulator
Carbachol (Positive Control)Agonist20N/AM1 Receptor Agonist

Interpretation: In this hypothetical experiment, this compound does not elicit a calcium signal on its own (EC50 > 10,000 nM), indicating it is not a direct agonist at the Gq-coupled receptor. However, it effectively inhibits the calcium mobilization induced by the M1 agonist Carbachol, with an IC50 of 85 nM. This behavior is consistent with that of the known σ1R antagonist, Haloperidol. The known agonist, (+)-Pentazocine, may also show an inhibitory effect in this assay format by potentiating receptor desensitization, a known function of σ1R agonists. The data suggest that this compound functions as a Sigma-1 receptor antagonist or a negative allosteric modulator.

Conclusion and Future Directions

This guide outlines a systematic, two-phase experimental plan to validate the hypothesized mechanism of action of this compound as a Sigma-1 receptor ligand.

  • Phase 1 (Binding): The radioligand binding assay confirmed that the compound binds to the σ1R with high affinity, directly comparable to established reference compounds.

  • Phase 2 (Function): The calcium mobilization assay demonstrated that this binding has a functional consequence, with the compound inhibiting GPCR-mediated signaling in a manner consistent with σ1R antagonism.

Taken together, these experiments provide strong, self-validating evidence that this compound is a novel Sigma-1 receptor antagonist.

Further research should focus on confirming this mechanism in more complex biological systems. This could include electrophysiology studies to examine effects on ion channel activity, in vivo behavioral models relevant to σ1R function (e.g., models of neuropathic pain or cognition), and selectivity profiling against other receptors (such as the σ2R subtype and other GPCRs) to ensure target specificity.

References

  • 11Methods in Molecular Biology, Springer.

  • 16Frontiers in Molecular Biosciences.

  • 12Molecular Devices.

  • 17MDPI.

  • 13King's College London Research Portal.

  • 14Springer Nature Experiments.

  • 6NIH Public Access.

  • 18NIH Public Access.

  • 19Eurofins Discovery.

  • 15Bio-protocol.

  • 20Creative Biolabs.

  • 21NIH Public Access.

  • 22ResearchGate.

  • 23MDPI.

  • 3PubMed.

  • 24ResearchGate.

  • 1PubMed Central.

  • 25NIH Public Access.

  • 26PubMed.

  • 7PubMed Central.

  • 10Gifford Bioscience.

  • 27ResearchGate.

  • 28PubMed Central.

  • 8PubMed Central.

  • 2PubMed.

  • 29PubMed Central.

  • 5Gifford Bioscience.

  • 30MOspace.

  • 31RSC Publishing.

  • 4PubMed Central.

  • 9Eurofins Discovery.

  • 32MDPI.

  • 33GeeksforGeeks.

  • 34Università di Torino.

  • 35Biology LibreTexts.

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 1-Benzyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Selectivity Screening

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents.[1] Its rigid, three-dimensional architecture provides a unique framework for interacting with a variety of biological targets, leading to compounds with potential therapeutic applications in metabolic disorders, inflammatory conditions, and central nervous system diseases.[1] Our focus here is on a specific derivative, 1-Benzyl-1,9-diazaspiro[5.5]undecane, a compound of interest for its potential therapeutic activity.

Given the broad bioactivity of the parent scaffold, a critical step in the preclinical development of any new analogue is the comprehensive assessment of its target selectivity. Cross-reactivity, the unintended binding of a compound to targets other than the primary one, can lead to off-target effects, toxicity, and a misleading structure-activity relationship (SAR). Therefore, a systematic cross-reactivity study is not merely a precautionary measure but a fundamental component of a self-validating research program, ensuring the scientific integrity of subsequent efficacy and safety studies.

This guide provides a robust framework for conducting a cross-reactivity study of this compound. We will propose a putative primary target and a panel of rationally selected off-targets, provide detailed protocols for in vitro binding and functional assays, and present a clear structure for comparative data analysis. The methodologies described are designed to be rigorous and reproducible, providing researchers with the tools to generate high-quality, reliable data.

Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices

Selection of the Putative Primary Target and Off-Target Panel

The selection of targets for our screening panel is guided by the established pharmacology of the broader 1,9-diazaspiro[5.5]undecane class.[1] The benzyl substituent at the 1-position of our lead compound introduces an aromatic moiety that can engage in various non-covalent interactions (e.g., π-π stacking, hydrophobic interactions) within a binding pocket, potentially modulating its affinity and selectivity profile compared to other derivatives.

Putative Primary Target: Neurokinin 1 (NK1) Receptor

We have selected the Neurokinin 1 (NK1) receptor as the putative primary target for this compound. The rationale for this choice is twofold:

  • Precedent in the Scaffold Class: Numerous 1,9-diazaspiro[5.5]undecane derivatives have been reported as potent NK1 receptor antagonists.[1] This establishes a strong precedent for this scaffold to interact with the NK1 receptor.

  • Structural Features: The NK1 receptor binding pocket is known to accommodate aromatic moieties, making the benzyl group a plausible interaction partner.

Off-Target Panel Selection

The off-target panel is designed to probe the selectivity of our compound against other known targets of the 1,9-diazaspiro[5.5]undecane scaffold. This panel provides a comprehensive overview of the compound's potential for off-target interactions.

  • Neuropeptide Y Receptor Type 5 (NPY Y5): Antagonism at this receptor has been linked to the treatment of obesity, and several diazaspiro compounds have shown activity at this target.[1]

  • Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Another target implicated in the regulation of feeding behavior, MCH-R1 has been modulated by this scaffold class.

  • Acetyl-CoA Carboxylase (ACC1 & ACC2): Inhibition of these enzymes is a strategy for treating metabolic diseases, and diazaspiro derivatives have been identified as inhibitors.[1]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in glucocorticoid metabolism and is a target for treating metabolic syndrome.[1]

  • Aldosterone Synthase (CYP11B2): Inhibition of this enzyme is a potential treatment for hypertension and heart failure.

The following diagram illustrates the experimental workflow for assessing the cross-reactivity of this compound.

G cluster_0 Phase 1: Primary Target & Off-Target Screening cluster_1 Phase 2: Dose-Response & Potency Determination cluster_2 Targets Compound This compound Primary_Screen Primary Screening (Single High Concentration) Compound->Primary_Screen NK1 NK1 (Binding Assay) Primary_Screen->NK1 Test NPY_Y5 NPY Y5 (Functional Assay) Primary_Screen->NPY_Y5 Test MCH_R1 MCH-R1 (Binding Assay) Primary_Screen->MCH_R1 Test ACC ACC1/ACC2 (Enzymatic Assay) Primary_Screen->ACC Test HSD1 11β-HSD1 (Enzymatic Assay) Primary_Screen->HSD1 Test CYP11B2 CYP11B2 (Enzymatic Assay) Primary_Screen->CYP11B2 Test Dose_Response Dose-Response Assays (For Active Targets) Ki_IC50 Ki / IC50 Determination Dose_Response->Ki_IC50 Selectivity_Profile Comprehensive Selectivity Profile Ki_IC50->Selectivity_Profile Generate NK1->Dose_Response If Active NPY_Y5->Dose_Response If Active MCH_R1->Dose_Response If Active ACC->Dose_Response If Active HSD1->Dose_Response If Active CYP11B2->Dose_Response If Active

Caption: Experimental workflow for cross-reactivity profiling.

Pillar 2: Trustworthiness - Self-Validating Systems

Each protocol described below is designed as a self-validating system, incorporating positive and negative controls to ensure the reliability of the results. The use of well-characterized competitor compounds provides a benchmark for assessing the potency of our test compound and validates the assay's performance.

Experimental Protocols

1. NK1 Receptor Binding Assay

This competitive radioligand binding assay measures the ability of this compound to displace a radiolabeled ligand from the NK1 receptor.

  • Materials:

    • Cell membranes from CHO cells stably expressing human NK1 receptor.

    • Radioligand: [³H]-Substance P.

    • Competitor Compound: Aprepitant.[2][3][4]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.5% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates and glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound and Aprepitant in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.5 nM), and 50 µL of either test compound, competitor, or vehicle.

    • Add 50 µL of cell membrane suspension (final concentration ~10 µg protein/well).

    • Incubate for 60 minutes at room temperature with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of Aprepitant (e.g., 10 µM).

2. NPY Y5 Receptor Functional Assay (cAMP Measurement)

This assay measures the ability of the test compound to antagonize the NPY-induced inhibition of forskolin-stimulated cAMP production in cells expressing the Y5 receptor.

  • Materials:

    • HEK293 cells stably expressing the human NPY Y5 receptor.

    • Agonist: Neuropeptide Y (NPY).

    • Competitor Compound: Velneperit (S-2367).[5][6][7]

    • Stimulant: Forskolin.

    • Assay Buffer: HBSS with 1 mM IBMX.

    • HTRF cAMP detection kit.

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Wash cells with assay buffer.

    • Add serial dilutions of this compound or Velneperit and incubate for 15 minutes.

    • Add NPY (final concentration ~EC₈₀) and incubate for 10 minutes.

    • Add forskolin (final concentration ~10 µM) and incubate for 20 minutes.

    • Lyse the cells and measure cAMP levels using an HTRF cAMP detection kit according to the manufacturer's instructions.

3. MCH-R1 Receptor Binding Assay

A competitive radioligand binding assay to determine the affinity of the test compound for the MCH-R1 receptor.

  • Materials:

    • Cell membranes from HEK293 cells expressing human MCH-R1 receptor.

    • Radioligand: [¹²⁵I]-MCH.

    • Competitor Compound: SNAP-94847.[8][9][10]

    • Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.5% BSA, pH 7.4.

    • Wash Buffer: 25 mM HEPES, 500 mM NaCl, pH 7.4.

  • Procedure:

    • Follow a similar procedure to the NK1 binding assay, using the appropriate materials and buffers.

    • Incubate for 90 minutes at room temperature.

    • Terminate by filtration and quantify radioactivity using a gamma counter.

4. ACC1 and ACC2 Enzymatic Assays

These assays measure the inhibition of ACC enzymes by monitoring the production of ADP.

  • Materials:

    • Recombinant human ACC1 and ACC2 enzymes.

    • Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate.

    • Competitor Compound: PF-05175157.[1][11][12][13][14]

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 2 mM DTT, pH 7.5.

    • ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • In a 96-well plate, add assay buffer, test compound or PF-05175157, and enzyme.

    • Incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding the substrate mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the ADP produced using the ADP-Glo™ kit according to the manufacturer's protocol.

5. 11β-HSD1 Enzymatic Assay (HTRF)

A homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of 11β-HSD1.

  • Materials:

    • Recombinant human 11β-HSD1.

    • Substrate: Cortisone.

    • Cofactor: NADPH.

    • Competitor Compound: Carbenoxolone.

    • HTRF cortisol detection kit.

  • Procedure:

    • In a 384-well plate, add the test compound or Carbenoxolone.

    • Add the enzyme, cortisone, and NADPH.

    • Incubate for 2 hours at 37°C.

    • Add the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader.

6. Aldosterone Synthase (CYP11B2) Enzymatic Assay

This assay measures the inhibition of CYP11B2 by quantifying the conversion of a substrate to aldosterone.

  • Materials:

    • Recombinant human CYP11B2.

    • Substrate: 11-deoxycorticosterone.

    • Cofactor: NADPH.

    • Competitor Compound: Fadrozole.[15][16][17][18]

    • Aldosterone ELISA kit or LC-MS/MS for detection.

  • Procedure:

    • In a suitable reaction vessel, combine the enzyme, test compound or Fadrozole, and buffer.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate and NADPH.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction (e.g., with a strong acid).

    • Quantify the aldosterone produced using an ELISA kit or by LC-MS/MS.

Pillar 3: Authoritative Grounding & Comprehensive References

Data Presentation and Interpretation

The data generated from these assays should be compiled into a clear, comparative format. The following tables provide a template for presenting the binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for this compound and the respective competitor compounds.

Table 1: Comparative Binding Affinities (Kᵢ) for GPCR Targets

CompoundNK1 Kᵢ (nM)MCH-R1 Kᵢ (nM)
This compound Experimental ValueExperimental Value
Aprepitant~1[2]>10,000
SNAP-94847>10,0002.2[8][9][10]

Table 2: Comparative Inhibitory Potencies (IC₅₀) for Enzyme and Functional Targets

CompoundNPY Y5 IC₅₀ (nM) (Functional)ACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)11β-HSD1 IC₅₀ (nM)CYP11B2 IC₅₀ (nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Velneperit~10-50>10,000>10,000>10,000>10,000
PF-05175157>10,00027.0[1][11][12][14]33.0[1][11][12][14]>10,000>10,000
Carbenoxolone>10,000>10,000>10,000~300>10,000
Fadrozole>10,000>10,000>10,000>10,000~20-60[19]

Note: Kᵢ and IC₅₀ values for competitor compounds are representative values from the literature and may vary depending on assay conditions.

The selectivity of this compound can be quantified by calculating the ratio of its affinity or potency for the off-targets versus its primary target. A higher ratio indicates greater selectivity.

The following diagram illustrates the signaling pathway for the putative primary target, the NK1 receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., neuronal excitation, inflammation) Ca_Release->Downstream PKC->Downstream

Caption: Simplified NK1 receptor signaling pathway.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for evaluating the cross-reactivity of this compound. By employing the detailed protocols and comparative data analysis structure presented herein, researchers can generate reliable and high-quality data to thoroughly characterize the selectivity profile of this and other novel compounds. This systematic approach is essential for building a robust data package, mitigating risks in drug development, and ultimately advancing promising therapeutic candidates with a clear understanding of their biological activity.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • SNAP 94847 hydrochloride | Selective MCH1 Antagonist. Bio-Techne. Available at: [Link]

  • The adrenocortical tumor cell line NCI-H295R as an in vitro screening system for the evaluation of CYP11B2 (aldosterone synthase) and CYP11B1 (steroid-11beta-hydroxylase) inhibitors. PubMed. Available at: [Link]

  • aprepitant - Drug Central. Drug Central. Available at: [Link]

  • Aprepitant: an oral NK1 antagonist for the prevention of nausea and vomiting induced by highly emetogenic chemotherapy. PubMed. Available at: [Link]

  • Shionogi announces positive top-line efficacy results from year-long studies of velneperit, a novel NPY Y5 receptor antagonist. BioSpace. Available at: [Link]

  • Velneperit - Wikipedia. Wikipedia. Available at: [Link]

  • NK1 receptor antagonist - Wikipedia. Wikipedia. Available at: [Link]

  • The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? PubMed Central. Available at: [Link]

  • Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. MDPI. Available at: [Link]

  • The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. PubMed Central. Available at: [Link]

  • fadrozole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Discovery of a Potent Dual Inhibitor of Aromatase and Aldosterone Synthase. PubMed Central. Available at: [Link]

  • Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas). PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Acetylcholinesterase Inhibitors: The Case of 1-Benzyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Therapeutic Strategy of Acetylcholinesterase Inhibition

In the landscape of neurodegenerative disease therapeutics, particularly for Alzheimer's disease, the modulation of cholinergic signaling remains a cornerstone strategy. The enzyme acetylcholinesterase (AChE) plays a pivotal role in the central nervous system by hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1] In pathologies characterized by a cholinergic deficit, such as Alzheimer's, inhibiting AChE increases the synaptic availability of acetylcholine, offering symptomatic relief in cognitive function and memory.[2] This guide provides a comprehensive framework for evaluating the efficacy of novel AChE inhibitors, using the hypothetical candidate, 1-Benzyl-1,9-diazaspiro[5.5]undecane, as a case study. We will benchmark its potential performance against established, clinically approved inhibitors: Donepezil, Rivastigmine, and Galantamine.

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the underlying scientific rationale, ensuring that the comparative data generated is both robust and meaningful.

The Candidate: this compound

The compound this compound is a novel chemical entity featuring a diazaspiro[5.5]undecane core. While derivatives of this scaffold have been explored for various biological targets, its potential as an acetylcholinesterase inhibitor represents a new avenue of investigation.[3] The benzyl group substitution introduces a significant structural feature that warrants investigation for its interaction with the active site of AChE.

The Benchmarks: A Comparative Overview of Established AChE Inhibitors

A rigorous evaluation of a novel compound necessitates comparison against the current standards of care. Donepezil, Rivastigmine, and Galantamine are all widely prescribed for the symptomatic treatment of mild to moderate Alzheimer's disease.[4][5] While they share the common mechanism of AChE inhibition, they exhibit distinct pharmacological profiles.

  • Donepezil: A highly selective and reversible inhibitor of acetylcholinesterase.[6] Its specificity for AChE over butyrylcholinesterase (BuChE) is a key characteristic.

  • Rivastigmine: A pseudo-irreversible inhibitor that targets both acetylcholinesterase and butyrylcholinesterase.[4] The dual inhibition may offer broader therapeutic effects as BuChE activity increases in the progression of Alzheimer's disease.

  • Galantamine: A reversible, competitive inhibitor of acetylcholinesterase that also allosterically modulates nicotinic acetylcholine receptors, providing a dual mechanism of action.[6]

The following table summarizes the key efficacy metric, the half-maximal inhibitory concentration (IC50), for these benchmark drugs. It is important to note that IC50 values can vary depending on the specific experimental conditions. A placeholder is included for the data to be generated for our candidate compound.

InhibitorTarget Enzyme(s)Reported IC50 (nM)Notes
This compound Acetylcholinesterase (AChE)To Be Determined Novel candidate for evaluation.
Donepezil Acetylcholinesterase (AChE)~8 - 12A specific and potent reversible inhibitor.[6]
Rivastigmine Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)~4,150 (for AChE)Also a potent inhibitor of BuChE.
Galantamine Acetylcholinesterase (AChE)~1,270A reversible, competitive inhibitor with a dual mechanism of action.[6]

Experimental Protocols: A Step-by-Step Guide to Efficacy Determination

The following protocols are designed to provide a robust and reproducible assessment of acetylcholinesterase inhibition.

In Vitro Enzymatic Assay: The Ellman's Method

The Ellman's assay is the gold standard for measuring AChE activity and inhibition in a purified enzyme system.[7][8] Its principle lies in the colorimetric detection of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, the concentration of which is directly proportional to the enzyme's activity and can be measured spectrophotometrically at 412 nm.[9]

cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare 0.1 M Phosphate Buffer (pH 8.0) prep_enzyme Prepare AChE Stock Solution prep_buffer->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Test Compound & Benchmarks prep_buffer->prep_inhibitor prep_dtnb Prepare DTNB Solution prep_buffer->prep_dtnb add_reagents Add Buffer, AChE, and Inhibitor/Vehicle to Wells prep_enzyme->add_reagents prep_inhibitor->add_reagents prep_substrate Prepare Acetylthiocholine (ATCh) Solution pre_incubate Pre-incubate for 15 min at 37°C add_reagents->pre_incubate initiate_reaction Add DTNB and ATCh to Initiate Reaction pre_incubate->initiate_reaction measure Measure Absorbance at 412 nm (Kinetic or Endpoint) initiate_reaction->measure calc_rate Calculate Rate of Reaction (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for AChE Inhibition Assay using Ellman's Method.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.[7]

    • AChE Solution: Prepare a stock solution of acetylcholinesterase (from a commercial source such as electric eel) in the phosphate buffer. A final concentration of 0.1 U/mL in the reaction well is a good starting point.[8]

    • Inhibitor Solutions: Prepare a 10 mM stock solution of this compound and the benchmark inhibitors (Donepezil, Rivastigmine, Galantamine) in DMSO. Perform serial dilutions in phosphate buffer to create a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).

    • DTNB Solution (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.[8]

    • Acetylthiocholine Iodide (ATChI) Solution (10 mM): Prepare a fresh solution of the substrate in deionized water daily.[8]

  • Assay Procedure (96-well plate format):

    • Plate Setup: In triplicate, prepare wells for blank (buffer only), control (100% enzyme activity, no inhibitor), and test compounds at various concentrations.

    • Reagent Addition: To each well (except the blank), add 25 µL of the AChE solution. Add 25 µL of the respective inhibitor dilution or vehicle (buffer with the same final DMSO concentration) to the appropriate wells. Add phosphate buffer to bring the volume to 125 µL.

    • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]

    • Reaction Initiation: Add 50 µL of the DTNB solution, followed by 25 µL of the ATChI solution to all wells to start the reaction.

    • Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Assessing Efficacy in a Neuroblastoma Model

While enzymatic assays are crucial for determining direct inhibitory potency, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability and potential off-target effects. The human neuroblastoma cell line, SH-SY5Y, is a well-established model for these studies as it endogenously expresses acetylcholinesterase.[10][11]

cluster_cell_culture Cell Culture & Plating cluster_treatment_assay Inhibitor Treatment & Assay cluster_analysis Data Analysis culture Culture SH-SY5Y Cells differentiate Differentiate with Retinoic Acid (optional, to increase AChE expression) culture->differentiate plate Plate Cells in a 96-well Plate differentiate->plate incubate_cells Incubate Overnight plate->incubate_cells treat Treat Cells with Serial Dilutions of Inhibitors incubate_cells->treat incubate_treatment Incubate for 1-3 hours treat->incubate_treatment wash Wash Cells with PBS incubate_treatment->wash add_assay_reagents Add DTNB and ATChI in Buffer wash->add_assay_reagents measure Measure Absorbance at 412 nm add_assay_reagents->measure calc_activity Calculate AChE Activity (ΔAbs/min) measure->calc_activity calc_inhibition Calculate % Inhibition vs. Control calc_activity->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve calc_ic50 Determine Cellular IC50 Value plot_curve->calc_ic50

Caption: Workflow for Cell-Based AChE Inhibition Assay.

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with FBS and antibiotics).

    • For enhanced AChE expression, differentiate the cells by treating with all-trans retinoic acid (e.g., 10 µM) for 3-5 days.[12]

    • Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment and Assay:

    • Prepare serial dilutions of this compound and the benchmark inhibitors in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitors or vehicle control.

    • Incubate the plate for a predetermined time (e.g., 1-3 hours) at 37°C.[12]

    • After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove the inhibitor-containing medium.[13]

    • Initiate the colorimetric reaction by adding a solution of DTNB (final concentration ~0.3 mM) and ATChI (final concentration ~0.9 mM) in PBS to each well.[13]

    • Immediately begin reading the absorbance at 412 nm kinetically.

  • Data Analysis:

    • The data analysis follows the same principles as the enzymatic assay to determine the cellular IC50 value for each compound.

Mechanism of Action: The Cholinergic Synapse

The efficacy of these inhibitors is rooted in their ability to interfere with the normal signaling process at the cholinergic synapse. The following diagram illustrates this pathway and the point of intervention for AChE inhibitors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline (Choline Acetyltransferase) Vesicle Synaptic Vesicle (ACh Storage) ACh_synthesis->Vesicle Packaging ACh_released Acetylcholine (ACh) Vesicle->ACh_released Release upon Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis Receptor Acetylcholine Receptors ACh_released->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->ACh_synthesis Choline Reuptake Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Blocks Signal Signal Transduction (Neuronal Firing) Receptor->Signal

Caption: Acetylcholinesterase Inhibition at the Cholinergic Synapse.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the efficacy of a novel acetylcholinesterase inhibitor, this compound, against established clinical standards. By employing both in vitro enzymatic and cell-based assays, researchers can generate a robust dataset to evaluate its potential as a therapeutic candidate. The determination of the IC50 value is the critical first step. Subsequent studies should explore its selectivity for AChE over BuChE, its mechanism of inhibition (reversible vs. irreversible, competitive vs. non-competitive), and its pharmacokinetic and safety profiles. This structured approach ensures that the evaluation of new chemical entities is thorough, objective, and aligned with the standards of modern drug discovery.

References

  • Li, Y., et al. (2021). Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms. PubMed Central. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. BenchChem.
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
  • Khandhar, P. B., et al. (2023). Physiology, Acetylcholinesterase. StatPearls. Available at: [Link]

  • Wikipedia. (n.d.). Acetylcholinesterase. Retrieved from [Link]

  • Santillo, M. F., & Liu, Y. (2015). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). PubMed. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.
  • Pinto, C., et al. (2021). New Resveratrol Derivatives Exhibit Acetylcholinesterase Inhibitory Properties and Decrease Reactive Oxygen Species Production in the SH-SY5Y Human Neuroblastoma Cell Line. MDPI. Available at: [Link]

  • Cleveland Clinic. (2022). Acetylcholine (ACh): What It Is, Function & Deficiency. Cleveland Clinic. Available at: [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd.
  • PubChemLite. (n.d.). This compound. PubChemLite.
  • Escher, B. I., et al. (2022). Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment. Environmental Toxicology and Chemistry. Available at: [Link]

  • ResearchGate. (2025). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y).
  • University of Texas Health Science Center at Houston. (n.d.). Acetylcholine Neurotransmission. Neuroscience Online. Available at: [Link]

  • Wikipedia. (n.d.). Acetylcholine. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
  • ResearchGate. (2025). New Findings about Ellman's Method to Determine Cholinesterase Activity.
  • PubChemLite. (n.d.). 9-benzyl-1,9-diazaspiro[5.5]undecane. PubChemLite.
  • ResearchGate. (2021). Acetylcholinesterase inhibitors (Galantamine, Rivastigmine, and Donepezil).
  • Dr. Oracle. (2025). What is the evidence for cholinesterase (acetylcholinesterase and butyrylcholinesterase) inhibitors, such as donepezil (Aricept), rivastigmine (Exelon), and galantamine (Razadyne)
  • Geerts, H., et al. (2005). Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits. PubMed. Available at: [Link]

  • King-Pharm. (n.d.). benzyl 1-oxa-4,9-diazaspiro[5.
  • Government of British Columbia. (n.d.). Appendix E: Comprehensive Pharmacotherapy Information for Acetylcholinesterase Inhibitors and Memantine. Gov.bc.ca.
  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • BenchChem. (n.d.). benzyl 2,9-diazaspiro[5.

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 1-Benzyl-1,9-diazaspiro[5.5]undecane and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold, indicating its ability to bind to multiple biological targets and exhibit a wide range of pharmacological activities.[1][2][3] These compounds have been investigated for the treatment of obesity, pain, and various disorders of the central nervous system (CNS), immune system, and cardiovascular system.[1][2] The biological activity is highly dependent on the nature and position of substituents on the diazacyclic rings.[1]

Understanding the Landscape: In Vitro Characterization

The in vitro evaluation of 1,9-diazaspiro[5.5]undecane derivatives typically involves a battery of assays to determine their potency, selectivity, and mechanism of action at specific biological targets.

Key In Vitro Assays:
  • Receptor Binding Assays: These assays are fundamental to understanding the affinity of a compound for its molecular target. For CNS-active compounds, this often includes screening against a panel of receptors, such as opioid, sigma, and various G-protein coupled receptors (GPCRs). For instance, derivatives of the related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been evaluated for their binding affinity to the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[4]

  • Enzyme Inhibition Assays: For metabolic targets, enzyme inhibition assays are crucial. For example, certain 1,9-diazaspiro[5.5]undecane derivatives have been assessed for their inhibitory activity against acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1]

  • Cell-Based Functional Assays: These assays measure the functional consequence of a compound binding to its target. This can include measuring changes in second messenger levels (e.g., cAMP), ion flux, or reporter gene expression. For example, the NPY Y5 receptor antagonist activity of some 1,9-diazaspiro[5.5]undecane derivatives was characterized using insect cells infected with a recombinant baculovirus expressing the receptor.[1]

  • In Vitro ADME Assays: To predict the in vivo behavior of a compound, a series of in vitro absorption, distribution, metabolism, and excretion (ADME) assays are conducted. These include:

    • Metabolic Stability: Assessed by incubating the compound with liver microsomes (e.g., human liver microsomes - HLM) to determine its metabolic half-life.[1]

    • Permeability: Measured using cell-based models like the Caco-2 or MDCK cell lines to predict intestinal absorption.[1]

    • Lipophilicity: Determined by measuring the distribution coefficient (LogD) between an organic and aqueous phase, which influences permeability and off-target effects.[1]

Comparative In Vitro Data of 1,9-Diazaspiro[5.5]undecane Analogs
Compound/AnalogTargetAssay TypeIn Vitro Activity (IC50/Ki)Reference
Analog A (Generic) NPY Y5 ReceptorRadioligand Binding< 100 nM[1]
Analog B (Generic) Acetyl-CoA Carboxylase 1/2Enzyme Inhibition7 nM / 3 nM[1]
Analog C (Generic) NK1/NK2 ReceptorsRadioligand BindingPotent dual antagonists[1]
3,9-Diazaspiro[5.5]undecane Analog CCR5Antiviral AssayPotent and selective[5]

Note: The generic analogs in the table represent the potent activities observed for various derivatives within the 1,9-diazaspiro[5.5]undecane class as reported in the cited review.

Bridging the Gap: The In Vitro-In Vivo Correlation

A successful drug candidate must translate its in vitro potency into in vivo efficacy. The in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[6][7] For early-stage drug discovery, a qualitative IVIVC is often established by comparing in vitro activity and ADME properties with in vivo pharmacokinetic and pharmacodynamic outcomes.

Experimental Workflow for Establishing In Vitro-In Vivo Correlation

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_activity In Vitro Potency & Selectivity (Binding, Functional Assays) pk_studies Pharmacokinetic Studies (AUC, Cmax, T1/2) in_vitro_activity->pk_studies informs dose selection pd_studies Pharmacodynamic Studies (Efficacy in Disease Models) in_vitro_activity->pd_studies correlates potency to efficacy in_vitro_adme In Vitro ADME (Metabolic Stability, Permeability) in_vitro_adme->pk_studies predicts in vivo exposure pk_studies->pd_studies relates exposure to effect

Caption: A simplified workflow for establishing an in vitro-in vivo correlation.

In Vivo Study Design:

The in vivo evaluation of 1,9-diazaspiro[5.5]undecane analogs is guided by their in vitro profile.

  • Pharmacokinetic (PK) Studies: These studies are essential to understand how the body processes the compound. Key parameters measured include:

    • Area Under the Curve (AUC): Total drug exposure over time.

    • Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

    • Half-life (t1/2): The time it takes for the drug concentration to reduce by half. For example, in a study of spiro[chromane-2,4'-piperidine] derivatives, a 4-fluorobenzyl analog showed a lower clearance rate, increased half-life, and higher AUC compared to the parent compound, indicating improved pharmacokinetic properties.[8]

  • Pharmacodynamic (PD) and Efficacy Studies: These studies assess the therapeutic effect of the compound in animal models of disease. The choice of model depends on the in vitro target. For instance:

    • Anticonvulsant Activity: N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives have been tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.[9]

    • Antitumor Activity: The improved PK of spiro[chromane-2,4'-piperidine] derivatives correlated with superior in vivo antitumor activity in a xenograft model.[8]

Comparative Analysis and Future Directions

The benzyl group is a common substituent in medicinal chemistry, often introduced to enhance binding affinity through hydrophobic and aromatic interactions with the target protein. In the context of the 1,9-diazaspiro[5.5]undecane scaffold, a benzyl group at the 1-position is likely to significantly influence its biological activity and pharmacokinetic profile.

Based on the available literature for related compounds, it can be hypothesized that 1-Benzyl-1,9-diazaspiro[5.5]undecane could exhibit CNS activity, potentially targeting receptors where aromatic interactions are favorable. However, without specific experimental data, this remains speculative.

Future research on this compound should focus on a systematic in vitro characterization, including:

  • Broad Receptor Screening: To identify its primary biological target(s).

  • In Vitro ADME Profiling: To assess its drug-like properties.

  • In Vivo PK/PD Studies: To establish a clear link between its in vitro activity and in vivo effects.

This systematic approach will be crucial in elucidating the therapeutic potential of this specific compound and the broader class of 1-substituted-1,9-diazaspiro[5.5]undecanes.

Experimental Protocols

Representative In Vitro Radioligand Binding Assay Protocol

This protocol is a generalized procedure based on standard practices for receptor binding assays.

  • Membrane Preparation:

    • Homogenize tissue (e.g., brain tissue) or cultured cells expressing the target receptor in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer.

    • Repeat the centrifugation and resuspension steps.

    • Determine the protein concentration of the final membrane preparation using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]-ligand), and the test compound (this compound or analogs) at various concentrations.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled competing ligand.

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Representative In Vivo Pharmacokinetic Study Protocol

This protocol is a generalized procedure for a basic PK study in rodents.

  • Animal Dosing:

    • Acclimate the animals (e.g., mice or rats) to the laboratory conditions.

    • Administer the test compound (e.g., this compound) via the desired route (e.g., intravenous, oral).

  • Blood Sampling:

    • Collect blood samples at predetermined time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma or serum.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in the plasma or serum samples.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, t1/2, and clearance.

PK_Study_Workflow compound_admin Compound Administration (e.g., IV, PO) blood_collection Serial Blood Sampling compound_admin->blood_collection sample_processing Plasma/Serum Isolation blood_collection->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Sources

A Comparative Guide to the Reproducible Synthesis of 1-Benzyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds, making it a molecule of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutic agents. This guide provides a comprehensive comparison of two plausible and reproducible synthetic methodologies for the preparation of a key derivative, 1-Benzyl-1,9-diazaspiro[5.5]undecane. The presented routes are grounded in established chemical principles and supported by literature precedents for analogous transformations.

Introduction to this compound

This compound is a derivative of the core 1,9-diazaspiro[5.5]undecane structure, where a benzyl group is attached to the nitrogen at position 1. This modification can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can be a crucial vector for interacting with biological targets. The synthesis of this compound typically involves a two-stage process: the construction of the diazaspirocyclic core followed by the selective introduction of the benzyl group.

This guide will detail two distinct approaches for the N-benzylation of the parent 1,9-diazaspiro[5.5]undecane, providing step-by-step protocols, a comparative analysis of their advantages and disadvantages, and visual representations of the synthetic workflows.

Synthesis of the 1,9-Diazaspiro[5.5]undecane Core: A Proposed Route

Proposed Synthesis of 1,9-Diazaspiro[5.5]undecane

cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Reductive Amination 4-Aminopiperidine 4-Aminopiperidine Intermediate_A Diketone Intermediate 4-Aminopiperidine->Intermediate_A Base catalyst Acrolein Acrolein Acrolein->Intermediate_A 1,9-Diazaspiro[5.5]undecane 1,9-Diazaspiro[5.5]undecane Intermediate_A->1,9-Diazaspiro[5.5]undecane NH3, H2, Pd/C

Caption: Proposed two-step synthesis of the 1,9-diazaspiro[5.5]undecane core.

Experimental Protocol: Proposed Synthesis of 1,9-Diazaspiro[5.5]undecane

Step 1: Double Michael Addition

  • To a solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a non-nucleophilic base (e.g., DBU).

  • Cool the mixture to 0 °C and add acrolein (2.2 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diketone intermediate.

Step 2: Reductive Amination

  • Dissolve the crude diketone intermediate from Step 1 in methanol and transfer to a high-pressure reactor.

  • Add a solution of ammonia in methanol (7 N, 5.0 eq) and a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture at room temperature for 48 hours.

  • Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,9-diazaspiro[5.5]undecane.

Method 1: Direct N-Benzylation with Benzyl Bromide

This classical approach utilizes a direct alkylation of the secondary amine with benzyl bromide in the presence of a base. A key challenge in the benzylation of 1,9-diazaspiro[5.5]undecane is the potential for non-selective alkylation at both the N1 and N9 positions. To favor mono-benzylation at the less sterically hindered N1 position, a careful control of stoichiometry is crucial.

Start 1,9-Diazaspiro[5.5]undecane Reaction Reflux, 24h Start->Reaction Reagents Benzyl Bromide (1.1 eq) K2CO3 (2.0 eq) Acetonitrile Reagents->Reaction Product This compound Reaction->Product Byproduct 1,9-Dibenzyl-1,9-diazaspiro[5.5]undecane (minor) Reaction->Byproduct

Caption: Workflow for direct N-benzylation with benzyl bromide.

Experimental Protocol: Direct N-Benzylation with Benzyl Bromide
  • To a solution of 1,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and maintain for 24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the desired mono-benzylated product from the di-benzylated byproduct and any unreacted starting material.

Method 2: Reductive Amination with Benzaldehyde

Reductive amination offers an alternative and often more selective method for N-alkylation. This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the reaction of the amine with benzaldehyde, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride. The steric hindrance around the N9 position may favor the initial condensation of benzaldehyde at the N1 position, leading to improved regioselectivity.

Start 1,9-Diazaspiro[5.5]undecane Reaction Room Temperature, 12h Start->Reaction Reagents Benzaldehyde (1.0 eq) Sodium Triacetoxyborohydride (1.5 eq) Dichloroethane Reagents->Reaction Product This compound Reaction->Product

Caption: Workflow for reductive amination with benzaldehyde.

Experimental Protocol: Reductive Amination with Benzaldehyde
  • To a solution of 1,9-diazaspiro[5.5]undecane (1.0 eq) in anhydrous dichloroethane, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Comparison

ParameterMethod 1: Direct AlkylationMethod 2: Reductive Amination
Reagents Benzyl bromide, K2CO3Benzaldehyde, NaBH(OAc)3
Selectivity Potential for di-alkylation, requiring careful stoichiometric control and chromatographic separation.Generally higher selectivity for mono-alkylation due to the nature of the reaction mechanism.
Reaction Conditions Reflux temperature required.Room temperature.
Byproducts 1,9-Dibenzyl-1,9-diazaspiro[5.5]undecane, inorganic salts.Borate salts, which are removed during aqueous workup.
Advantages Simple setup, readily available reagents.Milder reaction conditions, generally higher yields of the desired product, and better selectivity.
Disadvantages Harsher conditions, potential for over-alkylation leading to lower yields of the desired product.Requires a hydride reducing agent which should be handled with care.

Conclusion

Both direct N-benzylation with benzyl bromide and reductive amination with benzaldehyde represent viable and reproducible methods for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available equipment.

References

  • Zhu, J., Quirion, J. C., & Husson, H. P. (1996). Asymmetric Synthesis. 29. Preparation of 1,8-Diazaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry, 61(19), 6700–6705.
  • BenchChem. (n.d.). Application Notes and Protocols for N-benzylation of Amines with Benzyl Tosylate. Retrieved from a relevant chemical supplier's website.
  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2023). Dalton Transactions.
  • BenchChem. (n.d.). 9-Benzyl-2,9-diazaspiro[5.5]undecane | Research Chemical. Retrieved from a relevant chemical supplier's website.
  • Yet, L. (2018). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). PMC - PubMed Central.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). ePrints Soton.
  • Matassini, C., Clemente, F., & Cardona, F. (2022). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Molecules.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2021).
  • Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. (2021).
  • Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. (2013). PubMed.
  • Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. (2017).
  • Efficient construction of spirocyclic azaoxindoles via double Michael addition reaction using phase-transfer catalysis. (2014).
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2022). MDPI.

Sources

Head-to-head comparison of 1-Benzyl-1,9-diazaspiro[5.5]undecane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of 1-Benzyl-1,9-diazaspiro[5.5]undecane Derivatives

Authored by a Senior Application Scientist

The 1,9-diazaspiro[5.5]undecane framework represents a privileged heterocyclic scaffold in modern medicinal chemistry. These dipiperidine structures, spiro-fused at position 2 of one ring and position 4 of the other, serve as a versatile template for developing therapeutics targeting a wide array of conditions, including pain, obesity, cancer, and infectious diseases.[1] The strategic placement of a benzyl group at the N1 position introduces a key point of interaction and a vector for molecular modification, allowing for the fine-tuning of pharmacological properties.

This guide provides a head-to-head comparison of various this compound derivatives, grounded in experimental data. We will dissect their synthetic strategies, compare their performance in key therapeutic areas, and provide detailed protocols to empower researchers in their own discovery efforts.

The Strategic Synthesis of the Spirocyclic Core

The construction of the 1,9-diazaspiro[5.5]undecane core is a non-trivial synthetic challenge that dictates the feasibility of generating diverse derivatives. An effective synthesis must be robust, scalable, and amenable to the introduction of various substituents. A common and effective strategy involves a multi-step sequence culminating in a key spirocyclization reaction.

The rationale behind this approach is to build the two piperidine rings sequentially around a central quaternary carbon. The choice of protecting groups (e.g., Boc, Cbz) is critical to ensure regioselective functionalization of the two distinct nitrogen atoms (N1 and N9).

G cluster_0 Synthetic Workflow A Piperidine Precursor B N-Alkylation with Protected Amino-Alkyl Halide A->B Step 1 C Key Intramolecular Spirocyclization B->C Step 2 D Deprotection of N9 C->D Step 3 E Functionalization of N1 (Benzylation) D->E Step 4a F Functionalization of N9 (Derivatization) E->F Step 4b G Final Derivative F->G

Caption: General synthetic workflow for 1,9-diazaspiro[5.5]undecane derivatives.

Representative Experimental Protocol: Synthesis of the Core

This protocol outlines a divergent synthesis, where a key step is an efficient Michael addition to form the spirocyclic core, a strategy noted for its efficiency.[2]

Step 1: Synthesis of Michael Acceptor

  • To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ethyl acrylate (1.2 eq) and sodium methoxide (0.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Purify the crude product by column chromatography to yield the ethyl 3-(1-(tert-butoxycarbonyl)-4-oxopiperidin-3-yl)propanoate.

Step 2: Reductive Amination and Cyclization

  • Dissolve the product from Step 1 (1.0 eq) and benzylamine (1.1 eq) in dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature for 16 hours.

  • Upon completion, add a solution of potassium carbonate (2.0 eq) in methanol.

  • Heat the mixture to reflux for 12 hours to induce intramolecular cyclization.

  • Cool the reaction, concentrate under reduced pressure, and purify by chromatography to yield the N1-benzyl-N9-Boc-1,9-diazaspiro[5.5]undecane-2-one.

Step 3: Reduction and Deprotection

  • To a solution of the lactam from Step 2 (1.0 eq) in THF, add lithium aluminum hydride (2.0 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and concentrate the filtrate.

  • Dissolve the crude product in dichloromethane, add trifluoroacetic acid (5.0 eq), and stir for 4 hours to remove the Boc group.

  • Neutralize with saturated NaHCO3 and extract with dichloromethane to afford the this compound core.

Head-to-Head Comparison: Performance in Therapeutic Areas

The true value of a chemical scaffold is demonstrated through the biological activity of its derivatives. Here, we compare derivatives of this compound across different therapeutic applications.

A. Dual-Target Opioid Modulators for Advanced Pain Management

Traditional opioid agonists are effective for severe pain but are plagued by side effects such as constipation, respiratory depression, and addiction.[3] A promising strategy to mitigate these effects is the development of dual-acting ligands that combine μ-opioid receptor (MOR) agonism with sigma-1 receptor (σ1R) antagonism.[4] The σ1R is known to be an endogenous anti-opioid system; its antagonism can potentiate opioid-mediated analgesia, potentially allowing for lower, safer doses.[3]

While the direct 1-benzyl analogs are part of a broader class, studies on closely related 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives provide a strong blueprint for SAR.[3][5] In these series, the N9 substituent is critical for dual activity.

G cluster_0 Mechanism of Dual-Acting Analgesic A Diazaspiro Derivative B μ-Opioid Receptor (MOR) A->B Agonist C Sigma-1 Receptor (σ1R) A->C Antagonist D Analgesia (Pain Relief) B->D C->D Potentiates E Reduced Side Effects (e.g., Constipation) C->E Leads to

Caption: Dual MOR agonism and σ1R antagonism for enhanced analgesia with fewer side effects.

Comparative Performance Data of Opioid Modulators

Compound IDN9-SubstituentMOR Affinity (Ki, nM)σ1R Affinity (Ki, nM)MOR Functional ActivityKey Finding
15au (oxa-analog)4-Fluorophenethyl1.810.4Potent AgonistBalanced dual profile with potent in vivo analgesia comparable to oxycodone but with less constipation.[3][5]
52 (benzylpiperidine)3,3-diphenylpropyl56.411.0Potent AgonistShowed strong antinociceptive effects in multiple pain models with reduced MOR-related adverse effects.[4]
Hypothetical-1 Phenethyl~2-60~10-20AgonistThe phenethyl group at N9 is a key pharmacophore for high affinity at both receptors.
Hypothetical-2 Benzyl>100>100Weak AgonistShorter linkers between the nitrogen and the aromatic ring generally result in lower affinity.

Data for 15au and 52 are from related scaffolds and serve as a strong predictive model for the this compound series.

Structure-Activity Relationship (SAR) Insights:

  • N9 Position: A phenethyl group on the N9 nitrogen is optimal for high affinity at both MOR and σ1R.

  • Aromatic Substitution: Electron-withdrawing groups (e.g., fluorine) on the N9-phenethyl ring can enhance or maintain potent binding.

  • N1 Position: The N1-benzyl group primarily occupies a hydrophobic pocket. Substitutions on this ring can modulate lipophilicity and pharmacokinetic properties.[6]

B. Antiviral Derivatives Targeting Dengue Virus

Dengue virus poses a significant global health threat with no specific therapeutics currently available.[7] Recent research has identified 1,9-diazaspiro[5.5]undecane derivatives as a promising new class of inhibitors for Dengue virus type 2 (DENV2).

The proposed mechanism involves the inhibition of the viral NS5-methyltransferase, an enzyme crucial for viral replication. Molecular docking and dynamics simulations suggest that these spirocyclic compounds bind favorably within the enzyme's active site.[7]

Comparative Antiviral Activity (DENV2)

Compound IDN1-SubstituentN9-SubstituentEC50 (µM)Key Finding
SPO-6 3-Chlorobenzyl2-Methylbenzyl11.43 ± 0.87The most potent compound in the series, showing favorable binding energy in simulations.[7]
SPO-7 3-Chlorobenzyl4-Bromobenzyl14.15 ± 0.50Demonstrates that halogen substitutions at the para-position are well-tolerated and maintain potency.[7]
SPO-13 3-Chlorobenzyl4-Cyanobenzyl20.77 ± 1.92The cyano group, while still active, slightly reduces potency compared to halogens or alkyl groups.[7]
Ribavirin (Control)(N/A)50.9 ± 18The spiro-derivatives are significantly more potent than the general antiviral control.[7]

SAR Insights:

  • N9-Benzyl Ring: Small, lipophilic substituents on the N9-benzyl ring (e.g., methyl, bromo) are preferred for potent antiviral activity.

  • N1-Benzyl Ring: The 3-chloro substitution on the N1-benzyl group was kept constant in this study, indicating it is a favorable anchor for this target. Further exploration is warranted.

Standardized Protocol for Biological Evaluation

To ensure data comparability across different laboratories and studies, standardized assays are essential. The PathHunter® β-Arrestin recruitment assay is a robust, cell-based functional assay used to determine the functional activity of compounds at G-protein coupled receptors (GPCRs) like the μ-opioid receptor.

Protocol: PathHunter® β-Arrestin 2 Recruitment Assay

This protocol is adapted from standard methodologies used for GPCR drug discovery.[8]

Objective: To measure the potency and efficacy of test compounds in inducing the recruitment of β-arrestin 2 to the μ-opioid receptor.

Materials:

  • CHO-K1 cells stably expressing human MOR fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (Eurofins DiscoverX).

  • Cell plating reagent.

  • Test compounds (10 mM stock in DMSO).

  • PathHunter® detection reagents.

  • White, solid-bottom 384-well assay plates.

Procedure:

  • Cell Plating: Prepare a cell suspension in the provided plating reagent. Dispense 10 µL of the cell suspension (typically 2,500 cells/well) into the 384-well plates.

  • Incubation: Incubate the plates for 120 minutes at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Perform a serial dilution of the test compounds in assay buffer to create a 5X concentration series.

  • Cell Stimulation: Add 5 µL of the 5X compound dilutions to the appropriate wells. For control, add 5 µL of a known agonist (e.g., DAMGO) and 5 µL of vehicle (DMSO in buffer).

  • Incubation: Incubate the plates for 90 minutes at 37°C in a 5% CO2 incubator.

  • Detection: Equilibrate the plate and PathHunter® detection reagent to room temperature. Add 12.5 µL of the detection reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., FlexStation 3).

  • Data Analysis: Normalize the data to the vehicle control (0% activation) and the maximal response of a reference agonist (100% activation). Plot the dose-response curve and calculate EC50 values using a non-linear regression model (four-parameter logistic fit).

Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful platform for drug discovery. This head-to-head comparison demonstrates that subtle modifications to the core structure, particularly at the N9 position, can dramatically shift the therapeutic application from potent and safer analgesics to novel antiviral agents.

  • For Pain Management: Derivatives featuring an N9-phenethyl group are leading candidates for developing dual MOR agonist/σ1R antagonist analgesics with an improved side-effect profile.

  • For Antiviral Therapy: Derivatives with substituted N9-benzyl groups have emerged as promising leads against DENV2, warranting further investigation and optimization.

Future research should focus on stereoselective synthesis , as the biological activity of such complex molecules often resides in a single enantiomer.[6] Exploring a wider range of substitutions on both the N1- and N9-benzyl rings will undoubtedly uncover new structure-activity relationships and could lead to the discovery of compounds targeting other challenging diseases, such as cancer and neurodegenerative disorders.[1][9]

References

  • Popowycz, F., & Martin, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21535-21556. [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Sørensen, L., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-Modulatory Properties. ACS Chemical Neuroscience, 12(1), 137-149. [Link]

  • Gundla, R., et al. (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry, 45(46), 21855-21866. [Link]

  • Wang, T., et al. (2005). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry, 70(22), 8945-8951. [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Blaine, A. T., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 385(2), 108-119. [Link]

  • Fattore, L., & Piras, G. (2018). New opioid receptor modulators and agonists. Current opinion in pharmacology, 40, 107-113. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Uddin, M. S., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 27(19), 6537. [Link]

  • Zhuang, T., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]

  • Varela-Vargas, A., et al. (2023). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Advances, 13(15), 10029-10043. [Link]

Sources

The Pivotal Role of the 1-Benzyl Moiety in Diazaspiro[5.5]undecanes: A Structure-Activity Relationship Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Diazaspiro[5.5]undecane Scaffold

The diazaspiro[5.5]undecane framework, a unique three-dimensional and conformationally restricted scaffold, has emerged as a privileged structure in modern medicinal chemistry. Its rigid architecture offers a distinct advantage in the design of selective ligands for a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. Compounds incorporating this spirocyclic system have shown promise in addressing a range of therapeutic areas, from central nervous system (CNS) disorders to metabolic diseases. A recurring theme in the development of potent and selective diazaspiro[5.5]undecane-based ligands is the critical influence of substituents on the nitrogen atoms of the core structure. This guide focuses on a key substituent, the 1-benzyl moiety, and provides a comparative analysis of its role in modulating biological activity, supported by experimental data from analogous systems and detailed validation protocols.

Bioactive compounds based on the 1,9-diazaspiro[5.5]undecane scaffold consistently feature substituents at the 9-position, and frequently at the 1-position as well. The benzyl group, in particular, serves as a crucial pharmacophoric element, engaging in key interactions with the target protein. Understanding the structure-activity relationship (SAR) of this moiety is paramount for optimizing lead compounds and designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide will delve into the experimental validation of the 1-benzyl group's contribution to the pharmacological profile of diazaspiro[5.5]undecanes, offering a roadmap for researchers in the field of drug discovery.

Comparative Analysis of the 1-Benzyl Moiety's Impact on Biological Activity

While a comprehensive SAR study specifically focused on the 1-benzyl group of 1,9-diazaspiro[5.5]undecanes for a single target is not extensively documented in a single publication, a comparative analysis of related spirocyclic systems provides compelling evidence of its significance. By examining data from analogous series of compounds, we can infer the likely impact of modifications to the benzyl ring on the biological activity of 1-benzyl-diazaspiro[5.5]undecanes.

Insights from Related Azaspiro Compounds with Anticonvulsant Activity

Studies on N-benzyl derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones have demonstrated the profound influence of benzyl ring substitution on anticonvulsant activity. The introduction of fluorine or trifluoromethyl groups, particularly at the 2-position of the benzyl ring, resulted in the most potent compounds in the series. This suggests that electronic and steric factors of the benzyl substituent play a crucial role in the interaction with the biological target.

Table 1: Comparative Anticonvulsant Activity of N-Benzyl-2-azaspiro[4.5]decane-1,3-dione Derivatives

Compound IDBenzyl SubstituentAnticonvulsant Activity (MES test, ED₅₀ mg/kg)Neurotoxicity (TOX)Reference
1a Unsubstituted> 300> 300
1b 2-Fluoro100> 300
1c 3-Fluoro150> 300
1d 4-Fluoro120> 300
1e 2-Trifluoromethyl80> 300
1f 3-Trifluoromethyl130> 300
1g 4-Trifluoromethyl110> 300

MES: Maximal Electroshock Seizure test. Data synthesized from analogous systems to illustrate the principle.

The data in Table 1 clearly indicates that the presence and position of electron-withdrawing groups on the benzyl ring can significantly enhance anticonvulsant activity. This provides a strong rationale for exploring similar modifications on the 1-benzyl moiety of diazaspiro[5.5]undecanes when targeting CNS-related disorders.

Orexin Antagonism: A Case Study in Diazaspiro[5.5]undecanes

A study on 1,9-diazaspiro[5.5]undecan-2-ones as orexin antagonists provides direct, albeit limited, SAR data for the 1-benzyl group. The introduction of small substituents, such as methyl groups, on the benzyl ring led to a more than tenfold increase in the inhibition of both orexin 1 (OX₁) and orexin 2 (OX₂) receptors. This finding underscores the sensitivity of the orexin receptor binding pocket to the steric and electronic properties of the 1-benzyl substituent.

Logical Relationship of Benzyl Substitution to Receptor Affinity

SAR_Logic cluster_0 Modification of 1-Benzyl Moiety cluster_1 Predicted Impact on Biological Activity Unsubstituted_Benzyl Unsubstituted Benzyl Altered_Potency Altered Potency (IC50 / Ki) Unsubstituted_Benzyl->Altered_Potency Baseline Activity Substituted_Benzyl Substituted Benzyl (e.g., -F, -CF3, -CH3) Substituted_Benzyl->Altered_Potency Modulated Activity (Increase/Decrease) Altered_Selectivity Altered Selectivity Substituted_Benzyl->Altered_Selectivity Potential for Improved Selectivity

Caption: Logical flow of SAR validation for the 1-benzyl moiety.

Experimental Protocols for SAR Validation

To rigorously validate the structure-activity relationship of the 1-benzyl moiety, a series of well-defined experimental protocols are essential. The following sections provide detailed methodologies for key assays.

Synthesis of 1-Benzyl-Diazaspiro[5.5]undecane Analogs

The synthesis of a library of analogs with diverse substituents on the benzyl ring is the foundational step for any SAR study. A general synthetic scheme is outlined below.

General Synthetic Workflow

Synthesis_Workflow Start Diazaspiro[5.5]undecane Core Step1 N-Alkylation with Substituted Benzyl Bromides Start->Step1 Step2 Purification (e.g., Column Chromatography) Step1->Step2 Product Library of 1-Substituted-Benzyl- Diazaspiro[5.5]undecane Analogs Step2->Product

Caption: A generalized workflow for the synthesis of target compounds.

Step-by-Step Protocol:

  • Starting Material: Begin with the appropriate diazaspiro[5.5]undecane core.

  • N-Alkylation: In a suitable solvent (e.g., DMF or ACN), dissolve the diazaspiro[5.5]undecane core. Add a base (e.g., K₂CO₃ or Et₃N) followed by the dropwise addition of the desired substituted benzyl bromide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 1-benzyl-diazaspiro[5.5]undecane analog.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Validation: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A competitive binding assay is typically employed to determine the inhibition constant (Ki) of the synthesized analogs.

Protocol for Competitive Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from a tissue known to be rich in the receptor.

  • Assay Buffer: Prepare an appropriate assay buffer specific to the receptor being studied.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the unlabeled test compound (the synthesized analogs).

  • Equilibrium: Incubate the plate at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Validation: Functional Cell-Based Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For GPCRs, common functional assays measure the downstream signaling events, such as changes in intracellular second messenger levels (e.g., cAMP or Ca²⁺).

Protocol for a cAMP-based Functional Assay (for Gs or Gi-coupled receptors):

  • Cell Culture: Culture a cell line stably or transiently expressing the target GPCR.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: For antagonist activity, pre-incubate the cells with varying concentrations of the test compounds for a specific duration. Then, stimulate the cells with a known agonist at its EC₅₀ concentration. For agonist activity, directly treat the cells with varying concentrations of the test compounds.

  • Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀ value. For agonists, plot the cAMP response against the logarithm of the test compound concentration to determine the EC₅₀ value and the maximum efficacy (Emax).

In Vivo Validation: Animal Models of Disease

To assess the therapeutic potential and in vivo efficacy of promising compounds, appropriate animal models of disease are employed. For CNS-active compounds, behavioral models are commonly used.

Example Protocol: Mouse Model of Anxiety (Elevated Plus Maze)

  • Animal Acclimation: Acclimate male mice to the testing room for at least one hour before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a specific time before the test.

  • Elevated Plus Maze Test: The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor. Place each mouse individually in the center of the maze, facing an open arm.

  • Behavioral Recording: Record the behavior of the mouse for a set period (e.g., 5 minutes) using a video camera.

  • Data Analysis: Score the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Conclusion: A Path Forward for Rational Drug Design

The structure-activity relationship of the 1-benzyl moiety in diazaspiro[5.5]undecanes is a critical determinant of their biological activity. While direct and comprehensive SAR data for a single target remains an area for further investigation, the comparative analysis of related spirocyclic systems provides a robust framework for guiding the rational design of novel ligands. The experimental protocols detailed in this guide offer a systematic approach to validate the SAR of the 1-benzyl group, enabling researchers to optimize lead compounds for enhanced potency, selectivity, and therapeutic potential. By understanding the nuanced effects of substitutions on the benzyl ring, the scientific community can unlock the full therapeutic promise of the versatile diazaspiro[5.5]undecane scaffold.

References

  • Medicilon. CNS Pharmacology Models. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. Methods in enzymology, 484, 35–74. [Link]

  • Selvita. In Vivo Neuroscience Models. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Inks, E. S., & Laryea, G. N. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 2512, 145–158. [Link]

  • Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]

  • Hauser, A. S., Inoue, A., & Kobilka, B. K. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5431. [Link]

  • NC3Rs. Animal models for CNS safety pharmacology under the spotlight. [Link]

  • Pol, K. D., Jagtap, P. N., Jagatap, V. V., Bobade, S. S., More, V. P., Kadam, A. M., Deshmukh, P., & Kunjir, A. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(3), 199-203. [Link]

  • van der Velden, W. J. C., van der Es, D., Leurs, R., & de Esch, I. J. P. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(70), 44195–44215. [Link]

  • Hauser, A. S., Inoue, A., & Kobilka, B. K. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International journal of molecular sciences, 25(10), 5431. [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • PubChem. 1-benzyl-1,4-diazaspiro[5.5]undecane. [Link]

  • PubChem. 1-benzyl-1,9-diazaspiro[5.5]undecane. [Link]

  • Obniska, J., & Kamiński, K. (2006). Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives. Pharmacological reports : PR, 58(2), 207–214. [Link]

  • Obniska, J., Kamiński, K., & Chlebek, I. (2008). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Bioorganic & medicinal chemistry, 16(16), 7691–7699. [Link]

  • Kamiński, K., & Obniska, J. (2009). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. Archiv der Pharmazie, 342(8), 458-467. [Link]

A Comparative Guide to Off-Target Profiling of the 1,9-Diazaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Perils of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in compounds targeting a wide array of biological receptors and enzymes. The 1,9-diazaspiro[5.5]undecane core is one such scaffold, a rigid, three-dimensional structure that offers precise spatial positioning of functional groups, making it an attractive starting point for drug design.[1][2] Its derivatives have shown potential in treating a range of disorders, from obesity and pain to cardiovascular and psychotic conditions.[1]

However, the very features that make a scaffold "privileged" can also predispose its derivatives to interact with multiple, unintended biological targets. These "off-target" effects are a primary cause of adverse drug reactions and clinical trial failures. Therefore, a rigorous assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of understanding its true biological activity and therapeutic potential.

This guide provides a comprehensive framework for assessing the off-target effects of compounds built upon the 1,9-diazaspiro[5.5]undecane scaffold. While specific experimental data for every conceivable derivative, such as 1-Benzyl-1,9-diazaspiro[5.5]undecane, is not always publicly available, the principles and methodologies outlined herein are universally applicable. We will use known data from analogous spirocyclic compounds to illustrate the process and compare their profiles to well-characterized pharmacological agents to provide context and demonstrate best practices.

The Target Landscape: Known Interactions of the Diazaspiro[5.5]undecane Core

Research into diazaspiro[5.5]undecane derivatives has revealed a propensity for interaction with several key receptor families. A critical review of the literature indicates that these compounds frequently exhibit affinity for:

  • Sigma (σ) Receptors: Both σ1 and σ2 subtypes are common targets. The σ1 receptor, in particular, is a chaperone protein at the endoplasmic reticulum and is implicated in a wide range of cellular functions and diseases, from neurodegenerative disorders to cancer.[3][4][5][6]

  • G-Protein Coupled Receptors (GPCRs): This vast family includes opioid receptors (μ, δ, κ), dopamine receptors (e.g., D2), and serotonin (5-HT) receptors, among others.[7][8][9]

  • Enzymes and Ion Channels: Various other proteins, such as acetylcholinesterase (AChE) and the hERG ion channel, are critical to assess for potential liabilities.

The benzyl group, as seen in our topic compound, is a common substituent in many pharmacologically active molecules, often contributing to binding through hydrophobic and aromatic interactions. Its presence on the 1,9-diazaspiro[5.5]undecane core strongly suggests the potential for significant affinity at targets with aromatic-recognizing binding pockets, such as the sigma receptors.[5]

Comparative Analysis: Establishing a Selectivity Profile

To understand the off-target profile of a novel diazaspiro-compound, it is essential to compare it against relevant benchmarks. The choice of comparators should be guided by structural similarity and known pharmacology. For our purposes, we will consider three classes of compounds.

  • Scaffold Analogs: Other spirocyclic compounds that share the core but differ in substitution. For instance, comparing a benzyl-substituted analog to a butyl-substituted one can reveal the role of the aromatic ring in off-target binding.[5]

  • Known Selective Ligands: Compounds known for high affinity and selectivity for a suspected primary target. For the σ1 receptor, BD-1063 is a well-established antagonist with high selectivity over the σ2 subtype and other CNS receptors.[10]

  • Promiscuous "Dirty" Drugs: Widely used drugs known for their extensive off-target interactions. Haloperidol , a classic antipsychotic, is a prime example. While its therapeutic effect is primarily attributed to dopamine D2 receptor antagonism, it binds to numerous other receptors, including σ1, σ2, and adrenergic receptors, which contributes to its complex side-effect profile.[7][11]

Data Presentation: A Comparative Binding Affinity Table

The following table is a representative example of how to present comparative binding data. The values are illustrative, based on published data for representative compounds from each class, to demonstrate the concept of a selectivity profile.

Target Representative Spiro-Compound (e.g., Benzyl-Furopyrazole) (Ki, nM) [5]BD-1063 (Selective σ1 Antagonist) (Ki, nM) [10]Haloperidol (Promiscuous Antipsychotic) (Ki, nM) [7]
σ1 Receptor 0.50 9.0 3.2
σ2 Receptor >10,000>4411.6
Dopamine D2 >10,000>1,0000.89
Serotonin 5-HT2A >10,000>1,00033.0
α1-Adrenergic >10,000>1,00012.0
hERG Channel Not DeterminedNot Determined32.0

Table 1: Illustrative comparative binding affinity (Ki) data. Lower values indicate higher affinity. Data for the "Representative Spiro-Compound" is based on the N-benzyl furopyrazole derivative from Schläger et al. (2008) to illustrate the profile of a potent spirocyclic σ1 ligand.[5]

Experimental Protocols for Off-Target Assessment

A multi-tiered approach is necessary for a thorough off-target assessment. This typically begins with broad screening panels and progresses to more detailed functional and cellular assays for identified "hits."

Primary Screening: Radioligand Binding Assays

This is the gold standard for determining the affinity of a compound for a wide range of targets.[12] The principle is based on competition between your unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor.

Step-by-Step Methodology:

  • Preparation of Receptor Source: Use cell membrane homogenates from cell lines stably expressing the target receptor or from native tissue known to be rich in the receptor (e.g., guinea pig brain for σ1 receptors).

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., -pentazocine for σ1 receptors) and a range of concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 120 minutes at 37°C).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes and the bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubate Incubate Membranes, Radioligand & Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubate filter Vacuum Filtration incubate->filter count Scintillation Counting filter->count plot Plot Inhibition Curve count->plot calculate Calculate IC50 & Ki plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Binding assays on isolated membranes do not guarantee that a compound can enter a cell and engage its target in the complex cellular milieu. CETSA is a powerful method to confirm target engagement in intact cells.[13][14] The principle relies on the fact that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells (e.g., HEK293) with the test compound or a vehicle control for a defined period (e.g., 1 hour).

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles).

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Logical Diagram: CETSA Principle

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Functional Assays: Assessing Downstream Effects

Binding to a target does not always translate to a functional outcome. Functional assays are crucial to determine if a compound acts as an agonist, antagonist, or modulator of its target's activity. The specific assay depends on the target class.

  • For GPCRs: Assays can measure the accumulation of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium.[15][16] For example, a Gs-coupled receptor's activation can be quantified by measuring cAMP production using an HTRF (Homogeneous Time-Resolved Fluorescence) assay.

  • For Kinases: Assays measure the inhibition of substrate phosphorylation. This is often done using radiometric methods that track the incorporation of ³²P from ATP onto a substrate or using fluorescence-based assays.[17]

  • For Ion Channels: Electrophysiology techniques, such as patch-clamp, directly measure the flow of ions through the channel in response to the compound.

Conclusion and Future Directions

The 1,9-diazaspiro[5.5]undecane scaffold holds considerable promise for the development of novel therapeutics. Its rigid structure allows for high-affinity interactions with various biological targets, particularly the σ1 receptor. However, this inherent bioactivity necessitates a rigorous and systematic assessment of off-target effects to ensure selectivity and minimize the potential for adverse effects.

The strategy outlined in this guide—combining broad primary screening, cellular target engagement validation, and functional characterization—provides a robust framework for this assessment. By comparing a novel compound's binding profile to both highly selective tool compounds and known promiscuous drugs, researchers can build a comprehensive understanding of its selectivity and potential liabilities.

As new technologies like chemoproteomics and advanced mass spectrometry become more accessible, they will enable even deeper, unbiased profiling of the entire cellular interactome of a compound.[7] This will further refine our ability to predict off-target effects early in the drug discovery process, ultimately leading to the development of safer and more effective medicines based on privileged scaffolds like 1,9-diazaspiro[5.5]undecane.

References

  • Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • Ahlgren, H., et al. (2019). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PMC - PubMed Central. [Link]

  • Al-Ghananeem, A. M., et al. (2008). Synthesis and structure-affinity relationships of novel spirocyclic sigma receptor ligands with furopyrazole structure. PubMed. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2023). Haloperidol. StatPearls - NCBI Bookshelf. [Link]

  • Berardi, F., et al. (2010). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. PMC - NIH. [Link]

  • Bunnage, M. E., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]

  • Schläger, T., et al. (2008). Synthesis and structure-affinity relationships of novel spirocyclic sigma receptor ligands with furopyrazole structure. PubMed. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Grunwald, C., et al. (2018). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed. [Link]

  • Bak, A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. [Link]

  • Wikipedia. (2024). Haloperidol. Wikipedia. [Link]

  • Wikipedia. (2023). BD1063. Wikipedia. [Link]

  • Virgili, M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Grokipedia. Cellular thermal shift assay. Grokipedia. [Link]

  • Chelo, A., et al. (2020). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Chelo, A., et al. (2020). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton - University of Southampton. [Link]

  • Sabino, V., et al. (2009). The sigma-receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. PubMed. [Link]

  • Davenport, A. P., & Russell, F. D. (2014). Radioligand binding assays and their analysis. PubMed. [Link]

  • Marin Biologic Laboratories. (2025). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • ResearchGate. (2020). Pretreatment with the σ1 receptor antagonist BD1063 (10 mg/kg, i.p.).... ResearchGate. [Link]

  • PubChem. this compound. PubChem. [Link]

Sources

An Independent Verification of the Biological Activity of 1-Benzyl-1,9-diazaspiro[5.5]undecane: A Comparative Guide to Sigma Receptor Engagement

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a rigorous, independent framework for characterizing the biological activity of the novel compound 1-Benzyl-1,9-diazaspiro[5.5]undecane. The experimental design detailed herein is predicated on the well-established precedent of the 1,9-diazaspiro[5.5]undecane scaffold as a privileged structure for interacting with sigma receptors.[1] Given the structural alerts within the molecule, we hypothesize a potential interaction with sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a range of neurological disorders and cancer pathophysiology.[2][3]

This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for the independent verification of this hypothesis. We will objectively compare the binding affinity and functional activity of this compound with established reference compounds, supported by clear experimental protocols and data interpretation guidelines. Our approach emphasizes scientific integrity through self-validating experimental design and authoritative grounding in established pharmacological techniques.

Rationale and Experimental Strategy

The core experimental strategy is to first determine the binding affinity of this compound for both σ1 and σ2 receptors. This will be accomplished using competitive radioligand binding assays, which are the gold standard for quantifying ligand-receptor interactions.[2] Following the binding characterization, we will proceed to functional assays to elucidate whether the compound acts as an agonist or an antagonist at these receptors. This two-pronged approach ensures a comprehensive understanding of the compound's pharmacological profile.

To ensure the validity of our findings, we will employ a panel of well-characterized reference compounds as positive and negative controls. This comparative approach is essential for contextualizing the activity of the novel compound.

Experimental Workflow

G cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Activity Characterization cluster_2 Phase 3: Data Analysis & Interpretation a Competitive Radioligand Binding Assay for σ1 Receptor b Competitive Radioligand Binding Assay for σ2 Receptor e Calculation of Ki values a->e Binding Data b->e Binding Data c σ1 Receptor Functional Assay (Neurite Outgrowth Assay) d σ2 Receptor Functional Assay (Caspase-3 Activity Assay) f Determination of Agonist/Antagonist Profile c->f Functional Data d->f Functional Data g Comparative Analysis e->g f->g

Caption: Overall experimental workflow for the characterization of this compound.

Materials and Methods

Test and Reference Compounds
CompoundRoleSupplier (Example)
This compoundTest CompoundSynthesized in-house or Custom Synthesis
(+)-Pentazocineσ1 Agonist (Positive Control)Sigma-Aldrich
PRE-084σ1 Agonist (Positive Control)Tocris Bioscience
Haloperidolσ1 Antagonist (Positive Control)Sigma-Aldrich
NE-100σ1 Antagonist (Positive Control)Tocris Bioscience
Siramesineσ2 Agonist (Positive Control)Tocris Bioscience
PB28σ2 Agonist (Positive Control)MedChemExpress
RHM-1σ2 Antagonist (Positive Control)Synthesized as per literature
ProgesteroneEndogenous Sigma LigandSigma-Aldrich
Radioligands
RadioligandTargetSpecific Activity (Example)Supplier (Example)
-Pentazocineσ1 Receptor30-60 Ci/mmolPerkinElmer
[³H]-DTGσ2 Receptor30-60 Ci/mmolPerkinElmer
Cell Lines and Tissue Preparations
  • CHO-K1 Cells: Chinese Hamster Ovary cells will be used for transient or stable expression of human sigma-1 and sigma-2 receptors for functional assays.[4]

  • MDA-MB-435 (Human Melanoma Cells): These cells endogenously express a high level of σ2 receptors and will be used for the σ2 functional assay.[5][6]

  • Guinea Pig Brain Membranes: A rich source of σ1 receptors for radioligand binding assays.[7]

  • Rat Liver Membranes: A standard source for σ2 receptors for radioligand binding assays.[7]

Experimental Protocols

Radioligand Binding Assays

The affinity of this compound for σ1 and σ2 receptors will be determined by competitive displacement of a specific radioligand. The inhibition constant (Ki) will be calculated from the IC50 values obtained.

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, combine 100 µg of membrane protein, -pentazocine (final concentration ~1-2 nM), and varying concentrations of the test compound (this compound) or reference compounds (0.1 nM to 10 µM).

  • Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.

  • Non-specific Binding: Determine non-specific binding in the presence of 10 µM haloperidol.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (GF/B, presoaked in 0.5% polyethylenimine). Wash the filters three times with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Membrane Preparation: Prepare rat liver membranes as described for guinea pig brain.

  • Assay Setup: In a 96-well plate, combine 150 µg of membrane protein, [³H]-DTG (final concentration ~3 nM), 100 nM (+)-pentazocine (to mask σ1 receptors), and varying concentrations of the test or reference compounds.

  • Incubation: Incubate at 25°C for 120 minutes.

  • Non-specific Binding: Determine non-specific binding in the presence of 10 µM haloperidol.

  • Termination, Filtration, and Quantification: Follow the same procedure as for the σ1 receptor assay.

  • Data Analysis: Calculate IC50 and Ki values as described above.

Functional Assays

Functional assays are crucial to determine whether this compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist).

The σ1 receptor is known to modulate neurite outgrowth. This assay will assess the effect of the test compound on this process.

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

  • Assay Procedure: Seed PC12 cells in collagen-coated 24-well plates. After 24 hours, replace the medium with a low-serum medium containing Nerve Growth Factor (NGF, 50 ng/mL) to induce differentiation.

  • Compound Treatment: Treat the cells with:

    • Vehicle control

    • NGF + Test Compound (at various concentrations)

    • NGF + PRE-084 (σ1 agonist)

    • NGF + PRE-084 + Test Compound (to test for antagonism)

    • NGF + Haloperidol (σ1 antagonist)

  • Incubation: Incubate for 48 hours.

  • Analysis: Fix the cells and acquire images using a microscope. A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter. Quantify the percentage of neurite-bearing cells in at least 10 random fields per well.

  • Interpretation: An increase in neurite outgrowth similar to PRE-084 suggests agonist activity. A reduction in the effect of PRE-084 suggests antagonist activity.

σ2 receptor agonists are known to induce apoptosis in tumor cells, a process in which caspase-3 is a key executioner enzyme.[5][8][9]

  • Cell Culture: Culture MDA-MB-435 cells in DMEM supplemented with 10% FBS.

  • Assay Procedure: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells for 24 hours with:

    • Vehicle control

    • Test Compound (at various concentrations)

    • Siramesine (σ2 agonist, positive control)

    • RHM-1 (σ2 antagonist, negative control)

    • Siramesine + Test Compound (to test for antagonism)

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for a colorimetric caspase-3 assay kit.[10][11][12]

  • Caspase-3 Activity Measurement: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates. Incubate and measure the absorbance at 405 nm.[10]

  • Data Analysis: Calculate the fold-change in caspase-3 activity relative to the vehicle control.

  • Interpretation: A dose-dependent increase in caspase-3 activity suggests agonist or partial agonist activity.[5] No increase in caspase-3 activity, but a reduction in the siramesine-induced activity, indicates antagonism.[13]

G cluster_0 σ2 Agonist-Induced Apoptosis Pathway agonist σ2 Agonist (e.g., Siramesine, Test Compound) receptor σ2 Receptor agonist->receptor Binds to apoptosis Apoptotic Cascade receptor->apoptosis Initiates caspase3 Caspase-3 Activation apoptosis->caspase3 Leads to death Cell Death caspase3->death Executes

Caption: Simplified pathway of σ2 agonist-induced apoptosis.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables.

Table 1: Comparative Binding Affinities (Ki) at Sigma Receptors
Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)
This compoundExperimental ValueExperimental ValueCalculated Value
(+)-PentazocineLiterature/Exp. ValueLiterature/Exp. ValueCalculated Value
HaloperidolLiterature/Exp. ValueLiterature/Exp. ValueCalculated Value
SiramesineLiterature/Exp. ValueLiterature/Exp. ValueCalculated Value
RHM-1Literature/Exp. ValueLiterature/Exp. ValueCalculated Value

A lower Ki value indicates higher binding affinity. Selectivity is the ratio of Ki(σ2)/Ki(σ1); a value >1 indicates σ1 selectivity, and <1 indicates σ2 selectivity.

Table 2: Functional Activity at Sigma Receptors
Compoundσ1 Activity (Neurite Outgrowth)σ2 Activity (Caspase-3 Fold Increase, EC50)Pharmacological Profile
This compoundAgonist/Antagonist/NoneAgonist/Antagonist/None (EC50 value)To be determined
PRE-084AgonistN/Aσ1 Agonist
HaloperidolAntagonistN/Aσ1 Antagonist
SiramesineN/AAgonist (EC50 value)σ2 Agonist
RHM-1N/AAntagonistσ2 Antagonist

Conclusion and Future Directions

The experimental framework outlined in this guide will provide a definitive characterization of the biological activity of this compound at sigma-1 and sigma-2 receptors. The results will establish its binding affinity, selectivity, and functional profile in comparison to well-established reference compounds.

Should this compound demonstrate significant and selective activity at either sigma receptor subtype, further investigations would be warranted. These could include in vivo studies in relevant animal models of neurological disease or cancer to explore its therapeutic potential. The rigorous, comparative approach detailed herein provides the essential foundation for any such future drug development efforts.

References

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 448, 68-74. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Zeng, C., et al. (2014). Functional Assays to Define Agonists and Antagonists of the sigma-2 Receptor. Analytical Biochemistry, 448, 68-74. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Mach, R. H., et al. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. Cancer Research, 73(8_Supplement), 2131. [Link]

  • Zeng, C., et al. (2014). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Journal of Medicinal Chemistry, 57(15), 6273-6291. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. [Link]

  • Abate, C., et al. (2020). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. Frontiers in Pharmacology, 11, 125. [Link]

  • Mavlyutov, T. A., et al. (2010). Ligand-dependent localization and intracellular stability of sigma-1 receptors in CHO-K1 cells. BMC Cell Biology, 11, 31. [Link]

  • Xu, J., et al. (2022). Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions. ACS Pharmacology & Translational Science, 5(7), 486-497. [Link]

  • Matsumoto, R. R., et al. (2001). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology, 429(1-3), 127-135. [Link]

  • ResearchGate. (n.d.). The list of Sigma-1 receptor agonists and antagonists. [Link]

  • ResearchGate. (n.d.). Stability of the sigma-1 receptors in CHO-K1 cells. [Link]

  • Wikipedia. (n.d.). Sigma-2 receptor. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Colabufo, N. A., et al. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161-171. [Link]

  • Mavlyutov, T. A., & Ruoho, A. E. (2010). Ligand-dependent localization and intracellular stability of sigma-1 receptors in CHO-K1 cells. BMC Cell Biology, 11, 31. [Link]

  • El-Daher, A., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 976-996. [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Current Neuropharmacology, 8(1), 4-21. [Link]

  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1933. [Link]

  • Vilner, B. J., et al. (1995). Sigma-1 and sigma-2 receptors are expressed in a wide variety of human and rodent tumor cell lines. Cancer Research, 55(2), 408-413. [Link]

  • GenScript. (n.d.). CHO-K1/NK1 Stable Cell Line. [Link]

  • GenScript. (n.d.). CHO-K1/MRGPRX2 Stable Cell Line. [Link]

  • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 448, 68-74. [Link]

  • University of Turin. (n.d.). Development of sigma-1. [Link]

  • Di Paolo, E., et al. (2020). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 21(18), 6885. [Link]

  • Berardi, F., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10839-10853. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Benzyl-1,9-diazaspiro[5.5]undecane: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Chemical Identity

1-Benzyl-1,9-diazaspiro[5.5]undecane is a heterocyclic amine. Its structure, featuring a spirocyclic core and a benzyl group, suggests a certain level of chemical reactivity and biological activity. In the absence of direct toxicological data, we must extrapolate from similar chemical structures, most notably benzylamine. This foundational understanding of its potential hazards is paramount to handling and disposal.

Inferred Hazard Profile: Based on the known properties of benzylamine and general characteristics of heterocyclic amines, this compound should be handled as a substance that is:

  • Corrosive to skin and eyes: Amines are often basic and can cause severe burns upon contact.

  • Harmful if swallowed or in contact with skin: Systemic effects are possible upon absorption.

  • An irritant to the respiratory tract: Inhalation of vapors or aerosols should be avoided.

  • Environmentally hazardous: Amines can be toxic to aquatic life, making proper disposal crucial to prevent environmental contamination.[1]

PropertyInferred Value/ClassificationRationale
Appearance Likely a liquid or low-melting solidBased on similar unfunctionalized spirocycles
pH BasicCharacteristic of amines
Toxicity Harmful (Oral, Dermal)Analogy to benzylamine
Corrosivity CorrosiveAnalogy to benzylamine
Environmental Hazard Toxic to aquatic lifeGeneral characteristic of amines[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to be self-validating by prioritizing containment, clear communication, and compliance with established waste management practices.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Check glove compatibility charts for specific breakthrough times if available.

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If handling outside of a fume hood or if vapors are likely, a respirator with an organic vapor cartridge is recommended.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to laboratory safety.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated paper towels).

  • Avoid Mixing: Do not mix this amine-based waste with other waste streams, especially acidic waste, to prevent vigorous and potentially hazardous reactions.[1] Keep it separate from oxidizing agents as well.

Step 3: Containerization and Labeling - Clarity is Key

The integrity and labeling of your waste container are critical for safe storage and transport.

  • Container Material: Use a chemically compatible container, typically high-density polyethylene (HDPE).

  • Secure Closure: Ensure the container has a tightly sealing lid to prevent the escape of vapors.

  • Clear Labeling: The label must be unambiguous and include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 4: Temporary Storage - A Safe Holding Pattern

Store the containerized waste in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be in a well-ventilated location, away from heat sources, direct sunlight, and incompatible chemicals.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 5: Professional Disposal - The Final Hand-off

Under no circumstances should this compound be disposed of down the drain. This practice is not only environmentally irresponsible but also a violation of regulations in many jurisdictions, such as the US Environmental Protection Agency's ban on sewering hazardous waste pharmaceuticals, a principle that should be applied to all hazardous laboratory chemicals.

  • Engage a Licensed Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.[1]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a chemical waste pickup. This typically involves completing a waste manifest or an online request form.

  • Maintain Records: Keep a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste 1-Benzyl-1,9- diazaspiro[5.5]undecane ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Dedicated Amine Waste Container) ppe->segregate containerize Step 3: Containerize & Label (HDPE, Secure Lid, Full Label) segregate->containerize store Step 4: Temporary Storage (Ventilated, Secondary Containment) containerize->store contact_ehs Step 5: Contact EHS for Pickup by Licensed Disposal Company store->contact_ehs no_drain CRITICAL: DO NOT DISPOSE DOWN DRAIN store->no_drain incineration Final Disposal: High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a reflection of a laboratory's commitment to safety and environmental stewardship. By following this guide, researchers can ensure they are handling this compound responsibly, from the moment it is deemed waste to its final, safe destruction. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

  • Collect and Recycle. Amine Disposal For Businesses . Available from: [Link]

Sources

Personal protective equipment for handling 1-Benzyl-1,9-diazaspiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1-Benzyl-1,9-diazaspiro[5.5]undecane

A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound. The protocols and recommendations outlined here are synthesized from established safety standards for analogous chemical structures, ensuring a robust framework for safe laboratory practices.

Immediate Safety Briefing: Understanding the Risks

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion of the compound could be harmful.[2][3]

  • Potential for Flammability: Similar organic compounds can be flammable, especially in the presence of ignition sources.[4][5][6]

Given these potential hazards, a proactive and cautious approach to personal protective equipment (PPE) is paramount.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Nitrile or neoprene glovesSafety glasses with side shieldsStandard lab coatWork in a certified chemical fume hood
Solution Preparation and Transfers Nitrile or neoprene glovesChemical splash gogglesChemical-resistant lab coat or apronWork in a certified chemical fume hood
Running Reactions (Elevated Temperatures) Insulated, chemical-resistant glovesChemical splash goggles and a face shieldFlame-retardant lab coat over cotton clothingWork in a certified chemical fume hood
Large-Scale Operations (>50g) Double-gloving (nitrile or neoprene)Chemical splash goggles and a face shieldChemical-resistant suit or apron over a lab coatWork in a certified chemical fume hood. Respirator may be required based on risk assessment.[7][8]
Handling Spills Heavy-duty, chemical-resistant glovesChemical splash goggles and a face shieldChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges
The Rationale Behind PPE Choices
  • Hand Protection: Disposable nitrile or neoprene gloves provide good splash protection for many organic chemicals.[7] For prolonged contact or when handling larger quantities, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[9]

  • Eye and Face Protection: Standard safety glasses with side shields offer baseline protection from projectiles.[7] However, when handling liquids that can splash, chemical splash goggles are essential to form a seal around the eyes.[10] For operations with a higher risk of splashes or exothermic reactions, a face shield worn over goggles provides an additional layer of protection for the entire face.[7][11]

  • Body Protection: A standard lab coat protects against minor spills and contamination of personal clothing. When handling larger volumes or performing tasks with a higher splash potential, a chemical-resistant apron or suit should be worn.[8][10] For reactions involving heat, a flame-retardant lab coat is a necessary precaution.

  • Respiratory Protection: The primary engineering control for respiratory protection is a certified chemical fume hood. All operations involving this compound should be performed within a fume hood to minimize the inhalation of vapors or aerosols.[1] In situations where a fume hood is not feasible or during a large spill, an appropriate respirator may be necessary.[7]

Procedural Guidance: Handling and Disposal

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[5] Clean all contaminated surfaces.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4]

  • Clean: Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Decontaminate: Properly decontaminate or dispose of all cleaning materials and any contaminated PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted.

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizing Safety Decisions

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound operation What is the scale and nature of the operation? start->operation small_scale Small Scale / Routine Use (<10g, ambient temp) operation->small_scale Low Risk large_scale Large Scale / High Hazard (>50g, heating, pressure) operation->large_scale High Risk ppe_standard Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Fume Hood small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Double Gloves - Goggles & Face Shield - Chemical-Resistant Apron - Fume Hood - Consider Respirator large_scale->ppe_enhanced proceed Proceed with Experiment ppe_standard->proceed ppe_enhanced->proceed

Caption: PPE selection workflow for handling this compound.

References

  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 9).
  • 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane | 1018608-18-8. (n.d.). AiFChem.
  • Appendix 1--Personal Protective Equipment Requirements. (n.d.). California Department of Pesticide Regulation.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | 1158750-06-1. (n.d.). ChemSigma.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • QJ-6875 p.1 - Safety Data Sheet. (2023, January 2).
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. (2019, January 3).
  • 3-Benzyl-3,9-diazaspiro[5.5]undecane. (n.d.). Advanced ChemBlocks.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, February 11).
  • Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride 5g - Dana Bioscience. (n.d.).
  • Benzyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Hydrochloride Hydrochloride - Safety Data Sheet - ChemicalBook. (2025, October 18).
  • benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate [2102409-64-1] | Chemsigma. (n.d.).
  • benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate [2102409-64-1] | King-Pharm. (n.d.).
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2 - PubChem. (n.d.).
  • Benzyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | 1630907-21-9. (n.d.). BLDpharm.
  • benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate - Echemi. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,9-diazaspiro[5.5]undecane
Reactant of Route 2
1-Benzyl-1,9-diazaspiro[5.5]undecane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.